Technical Documentation Center

1-(p-Tolyl)piperazine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(p-Tolyl)piperazine dihydrochloride
  • CAS: 159263-04-4

Core Science & Biosynthesis

Foundational

1-(p-Tolyl)piperazine dihydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(p-Tolyl)piperazine Dihydrochloride Introduction 1-(p-Tolyl)piperazine is a key structural motif found in a variety of pharmacologically active compounds and serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(p-Tolyl)piperazine Dihydrochloride

Introduction

1-(p-Tolyl)piperazine is a key structural motif found in a variety of pharmacologically active compounds and serves as a vital intermediate in drug discovery and development. Its derivatives have been explored for their potential as antimicrobial, antipsychotic, and other therapeutic agents.[1][2][3] The piperazine ring, with its two nitrogen atoms, offers versatile points for chemical modification, making it a privileged scaffold in medicinal chemistry.[2]

This guide provides a comprehensive overview of the synthesis of 1-(p-tolyl)piperazine, culminating in its conversion to the more stable and easily handled dihydrochloride salt. As a senior application scientist, this document is structured to provide not just a protocol, but a deep understanding of the underlying chemical principles, the rationale for procedural choices, and the necessary analytical controls to ensure a validated and reproducible synthesis.

Overview of Synthetic Strategies for N-Arylpiperazines

The formation of the crucial nitrogen-aryl bond is the cornerstone of synthesizing 1-(p-tolyl)piperazine. Several classical and modern cross-coupling methodologies are available for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is highly electron-deficient (e.g., substituted with strong electron-withdrawing groups like nitro or cyano). For an electron-rich tolyl group, this pathway is generally not viable under standard conditions.

  • Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and an amine. While effective, it often requires high reaction temperatures and can have limitations in substrate scope and functional group tolerance compared to more modern methods.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This has become the gold standard for N-arylation in modern organic synthesis.[1][4] It offers high yields, excellent functional group tolerance, and operates under relatively mild conditions. The versatility of palladium catalysts and their associated phosphine ligands allows for the coupling of a wide range of aryl halides with amines.[4] Given its efficiency and broad applicability, the Buchwald-Hartwig amination is the recommended and detailed pathway in this guide.

Recommended Synthesis Pathway: Palladium-Catalyzed N-Arylation

The selected pathway involves a two-step process: first, the Buchwald-Hartwig amination to form the 1-(p-tolyl)piperazine free base, followed by its conversion to the dihydrochloride salt for enhanced stability and ease of handling.

Part 1: Synthesis of 1-(p-Tolyl)piperazine (Free Base)

Mechanism and Rationale:

The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a catalytic cycle. The key steps involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (piperazine) and subsequent reductive elimination to form the N-aryl bond and regenerate the Pd(0) catalyst.

The choice of reagents is critical for success:

  • Aryl Halide: 4-Bromotoluene (p-bromotoluene) is selected as the aryl source. Aryl bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.

  • Amine: Anhydrous piperazine is used. It is crucial to use an excess of piperazine to favor the mono-arylation product and minimize the formation of the 1,4-di(p-tolyl)piperazine byproduct.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: A bulky, electron-rich phosphine ligand is essential to facilitate both the oxidative addition and reductive elimination steps. Ligands like 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphines are highly effective.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine, making it a more active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a standard choice for this reaction.

  • Solvent: An anhydrous, aprotic solvent such as toluene or dioxane is used to ensure the stability of the catalyst and reagents.

Experimental Workflow: Buchwald-Hartwig Amination

G reagents Reagents Assembly (p-Bromotoluene, Piperazine, Pd(OAc)₂, XPhos, NaOtBu) reaction Inert Atmosphere Reaction (Toluene, 100-110°C, 12-24h) reagents->reaction Heat workup Aqueous Workup (Cool, Quench, Extract) reaction->workup Cooling & Quenching purify Purification (Column Chromatography) workup->purify Crude Product product Isolated Product 1-(p-Tolyl)piperazine (Free Base) purify->product Pure Free Base

Caption: Workflow for the synthesis of 1-(p-tolyl)piperazine free base.

Detailed Experimental Protocol:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet, add sodium tert-butoxide (1.2 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (e.g., XPhos, 0.04 eq).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous piperazine (2.0 eq) followed by anhydrous toluene. Begin stirring the suspension.

  • Substrate Addition: Add 4-bromotoluene (1.0 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel to yield pure 1-(p-tolyl)piperazine as the free base.

Part 2: Conversion to 1-(p-Tolyl)piperazine Dihydrochloride

Rationale:

The free base form of 1-(p-tolyl)piperazine can be an oil or low-melting solid and may be susceptible to atmospheric oxidation or degradation. Converting it to a dihydrochloride salt provides a stable, crystalline, and non-hygroscopic solid that is easier to store, handle, and weigh accurately for subsequent applications.[5][6]

Experimental Workflow: Salt Formation

G free_base 1-(p-Tolyl)piperazine (Free Base in Solvent) acid_add Acidification (Add HCl solution, >2.2 eq) free_base->acid_add e.g., Ether or IPA precipitate Precipitation & Crystallization (Stir at 0-5°C) acid_add->precipitate Exothermic isolate Isolation & Drying (Filter, Wash, Dry under Vacuum) precipitate->isolate Solid Formation final_product Final Product 1-(p-Tolyl)piperazine Dihydrochloride isolate->final_product Pure Salt

Caption: Workflow for the conversion to the dihydrochloride salt.

Detailed Experimental Protocol:

  • Dissolution: Dissolve the purified 1-(p-tolyl)piperazine free base (1.0 eq) in a suitable solvent such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (a minimum of 2.2 equivalents) with vigorous stirring. A commercially available solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is ideal.

  • Precipitation: A white precipitate of the dihydrochloride salt will form immediately. Continue stirring the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether to remove any residual impurities. Dry the white crystalline solid under high vacuum to a constant weight.

Data Summary

The following table summarizes the key quantitative data for the synthesis.

ParameterValueNotes
Molecular Formula C₁₁H₁₈Cl₂N₂Dihydrochloride Salt[7]
Molecular Weight 249.18 g/mol Dihydrochloride Salt[7]
Reactant Stoichiometry
4-Bromotoluene1.0 eqLimiting Reagent
Piperazine2.0 eqExcess to prevent diarylation
Pd(OAc)₂0.02 eqCatalyst
XPhos (or similar)0.04 eqLigand
Sodium tert-butoxide1.2 eqBase
Hydrochloric Acid>2.2 eqFor salt formation
Typical Yield 75-90%Overall yield for the two steps
Appearance White crystalline solidFinal dihydrochloride product

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-(p-tolyl)piperazine dihydrochloride, a suite of analytical techniques must be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

    • A singlet for the methyl protons (~2.3 ppm).

    • An AA'BB' system (two doublets) for the aromatic protons on the tolyl ring (~7.0-7.4 ppm).

    • Broad signals for the piperazine ring protons, often appearing as two distinct multiplets due to the different electronic environments of the protons adjacent to the aryl and ammonium nitrogens.

    • A very broad signal for the N-H protons of the ammonium ions.

  • ¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands should be observed. The FTIR spectrum will show characteristic C-H stretching for the aromatic and aliphatic groups, C=C stretching in the aromatic ring, and importantly, broad N-H stretching bands in the 2400-3000 cm⁻¹ region, characteristic of an amine salt.[7]

  • Mass Spectrometry (MS): Analysis by GC-MS (of the free base) or ESI-MS will show the molecular ion peak corresponding to the free base (C₁₁H₁₆N₂, m/z ≈ 176.13).[8]

  • Melting Point: The pure dihydrochloride salt should have a sharp and defined melting point, which can be compared to literature values.

Safety Precautions

All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-(p-Tolyl)piperazine and its dihydrochloride salt: May cause skin, eye, and respiratory irritation.[7][8][9] Avoid inhalation of dust and direct contact with skin and eyes.[9]

  • Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid contamination and ensure recovery where possible.

  • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Toluene, diethyl ether, and other organic solvents are flammable. Ensure no ignition sources are present.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care.

References

  • Bari, S. B. (2018). Piperazine derivatives: a class of versatile molecules in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 18(1), 23-37.
  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method for the synthesis of N-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. Available at: [Link]

  • Corbo, F., & Mesto, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7041. Available at: [Link]

  • Dow Chemical Co. (1962). Method for the preparation of piperazine monohydrochloride. US Patent 3,023,211.
  • Revue Roumaine de Chimie. (2021). Design and Synthesis of Some Piperazine Hybrid Molecules. Available at: [Link]

  • Piperazine. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Sergeeva, E. E., Gogina, L. L., Khlebnikova, T. B., Zhizhina, E. G., & Pai, Z. P. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14(2), 218–230. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Saudi Pharmaceutical Journal, 15(3-4), 237-244. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83112, 1-(p-Tolyl)piperazine dihydrochloride. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83113, 1-(p-Tolyl)piperazine. Retrieved from [Link].

  • Jefferson Chemical Co. (1959). Purification of piperazine. US Patent 2,919,275.
  • Reddy, T. J., et al. (2007). A General and Convenient Synthesis of N-Aryl Piperazines. Synthetic Communications, 37(14), 2413-2418. Available at: [Link]

  • Singh, A., & Kumar, R. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 18(6), 576-602. Available at: [Link]

Sources

Exploratory

physicochemical properties of 1-(p-Tolyl)piperazine dihydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 1-(p-Tolyl)piperazine Dihydrochloride Introduction 1-(p-Tolyl)piperazine and its salts, including the dihydrochloride form, are pivotal intermediates in th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(p-Tolyl)piperazine Dihydrochloride

Introduction

1-(p-Tolyl)piperazine and its salts, including the dihydrochloride form, are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[1] As a derivative of piperazine, this compound is integral to the development of therapeutics targeting neurological disorders, often serving as a key building block in medicinal chemistry for agents like anti-anxiety and antidepressant medications.[1] A thorough understanding of the is paramount for researchers and drug development professionals. These properties govern the compound's behavior from synthesis and purification to formulation and bioavailability, directly impacting its efficacy and stability as a pharmaceutical ingredient.

This guide provides a comprehensive overview of the core physicochemical characteristics of 1-(p-Tolyl)piperazine dihydrochloride, offering insights into its chemical identity, solubility, solid-state properties, and spectral data. Furthermore, it outlines standard experimental protocols for the determination of key parameters and provides essential information on its stability, storage, and handling.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. This information provides the basis for understanding its chemical behavior and reactivity.

  • Chemical Name: 1-(p-Tolyl)piperazine dihydrochloride

  • Synonyms: 1-(4-Methylphenyl)piperazine dihydrochloride, N-(p-Tolyl)piperazine dihydrochloride[2][3]

  • CAS Number: 13078-14-3[3]

The molecular formula and weight are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular FormulaC₁₁H₁₈Cl₂N₂[2][3]
Molecular Weight249.18 g/mol [2][3]

The chemical structure reveals a piperazine ring substituted with a p-tolyl group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.

Caption: Chemical structure of 1-(p-Tolyl)piperazine dihydrochloride.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its suitability for various applications, particularly in drug development where they influence formulation, delivery, and biological activity.

Appearance and Solid-State Properties

The physical appearance and solid-state characteristics of a substance are its most immediately observable properties.

PropertyDescriptionSource
Appearance White to almost white crystalline powder.[4]
Melting Point 237-241 °C[2]
Hygroscopicity Hygroscopic; absorbs moisture from the air.[2][5]

The defined melting point range suggests a relatively pure crystalline solid. Its hygroscopic nature necessitates careful handling and storage to prevent degradation and maintain its physical integrity.[2][5] The potential for polymorphism, the ability of a solid material to exist in multiple crystalline forms, should be considered, as different polymorphs can exhibit distinct physicochemical properties.[6]

Solubility

Solubility is a crucial factor in drug development, affecting everything from the ease of formulation to the rate of absorption in the body.

SolventSolubilitySource
Water Freely soluble[7][8]
Methanol Slightly soluble[7]
Ethanol Slightly soluble[7]

The high water solubility of 1-(p-Tolyl)piperazine dihydrochloride is attributed to its ionic nature as a salt. This property is advantageous for the preparation of aqueous formulations.

Acidity (pKa)
Spectral Data

Spectroscopic data is essential for the identification and structural confirmation of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard techniques for elucidating the carbon-hydrogen framework of a molecule. Spectral data for 1-(p-Tolyl)piperazine dihydrochloride is available in public databases such as PubChem.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-(p-Tolyl)piperazine dihydrochloride would show characteristic peaks for N-H stretches (from the protonated amines), C-H stretches (aromatic and aliphatic), and C-N stretches.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized experimental protocols. The following is a general procedure for determining the melting point of 1-(p-Tolyl)piperazine dihydrochloride.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the dry crystalline powder is packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded.

  • Reporting: The melting point is reported as a range from the onset to the completion temperature.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting start Start pack_sample Pack capillary tube with sample start->pack_sample place_in_apparatus Place in melting point apparatus pack_sample->place_in_apparatus heat_sample Heat at a controlled rate place_in_apparatus->heat_sample observe Observe phase transition heat_sample->observe record_temps Record onset and completion temperatures observe->record_temps report_range Report melting point range record_temps->report_range end End report_range->end

Caption: Workflow for melting point determination.

Stability and Storage

The stability of a pharmaceutical compound is critical for ensuring its safety and efficacy over its shelf life.

  • Stability: 1-(p-Tolyl)piperazine dihydrochloride is stable under normal laboratory conditions.[10] However, it is hygroscopic and sensitive to moisture.[2][5][10]

  • Conditions to Avoid: Exposure to moist air or water should be minimized to prevent hydration and potential degradation.[10] It is also incompatible with strong oxidizing agents.[10]

  • Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12]

Safety and Handling

Adherence to proper safety protocols is essential when working with any chemical substance.

  • GHS Hazard Classification:

    • H315: Causes skin irritation[3]

    • H319: Causes serious eye irritation[3]

    • H335: May cause respiratory irritation[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles should be worn.

    • Hand Protection: Chemical-resistant gloves are recommended.

    • Respiratory Protection: In case of insufficient ventilation, a suitable respiratory mask should be used.

    • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

  • Handling:

    • Avoid breathing dust.

    • Avoid contact with skin and eyes.

    • Handle in a well-ventilated area.[12]

Conclusion

1-(p-Tolyl)piperazine dihydrochloride is a valuable chemical intermediate with well-defined physicochemical properties. Its high water solubility and crystalline nature are advantageous for its use in pharmaceutical development. However, its hygroscopicity and potential for irritation necessitate careful handling and storage. The data presented in this guide provides a solid foundation for researchers and scientists working with this compound, enabling them to make informed decisions regarding its use in synthesis, formulation, and analysis.

References

  • G. Amphray Laboratories. Piperazine Dihydrochloride USP. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83113, 1-(p-Tolyl)piperazine. [Link]

  • Wikipedia. Piperazine. [Link]

  • Starshine Chemical. 1-(p-Tolyl)piperazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83112, 1-(p-Tolyl)piperazine dihydrochloride. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1-(p-Tolyl)piperazine dihydrochloride. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Ijppr.Human, 28(2), 329-346. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-143. [Link]

  • Anglia Ruskin Research Online (ARRO) - Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. [Link]

  • MDPI. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

  • New Journal of Chemistry (RSC Publishing). (2022). Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. [Link]

  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83110, 1-(m-Tolyl)piperazine dihydrochloride. [Link]

Sources

Foundational

1-(p-Tolyl)piperazine dihydrochloride CAS number 13078-14-3

An In-depth Technical Guide to 1-(p-Tolyl)piperazine Dihydrochloride (CAS 13078-14-3) Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 1-(p-Tolyl)piperazine dihydroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(p-Tolyl)piperazine Dihydrochloride (CAS 13078-14-3)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-(p-Tolyl)piperazine dihydrochloride, a key chemical intermediate. It is intended for researchers, medicinal chemists, and drug development professionals who utilize arylpiperazine scaffolds in their work. This guide moves beyond simple data recitation to offer field-proven insights into the synthesis, analysis, and application of this versatile compound, ensuring a robust understanding of its utility and handling.

Strategic Overview: The Significance of the Arylpiperazine Moiety

1-(p-Tolyl)piperazine dihydrochloride belongs to the arylpiperazine class, a privileged scaffold in modern medicinal chemistry. The piperazine ring is not merely a passive linker; its unique physicochemical properties make it a powerful tool for optimizing drug candidates.[1] It often imparts improved aqueous solubility and can act as a basic, protonatable center, which is crucial for interacting with biological targets and for favorable pharmacokinetic profiles.[1] This specific compound, featuring a p-tolyl group, serves as a critical starting material for synthesizing a wide range of bioactive molecules, particularly those targeting the central nervous system (CNS).[2][3] Its applications are prominent in neuroscience research for investigating serotonin and dopamine receptor interactions, making it an invaluable precursor in the development of novel antidepressants and anxiolytics.[2]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and hazards is the foundation of its effective and safe use in a laboratory setting.

Key Physicochemical Data

The essential properties of 1-(p-Tolyl)piperazine dihydrochloride are summarized below. This data is critical for planning reactions, purification, and formulation.

PropertyValueSource(s)
CAS Number 13078-14-3[4][5]
Molecular Formula C₁₁H₁₈Cl₂N₂[4][5]
Molecular Weight 249.18 g/mol [4][6]
Appearance White to off-white crystalline solid[2][6]
Melting Point 237-241 °C[4][6]
Solubility Soluble in water[7]
Stability Hygroscopic; sensitive to moisture[4][8]
GHS Hazard and Safety Information

This compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications are as follows:

GHS ClassificationHazard StatementSource(s)
Skin Irritation (Category 2)H315: Causes skin irritation[5][6]
Eye Irritation (Category 2)H319: Causes serious eye irritation[5][6]
Specific Target Organ ToxicityH335: May cause respiratory irritation[5][6]
Acute Dermal ToxicityToxic in contact with skin[6][8]
Acute Oral ToxicityHarmful if swallowed[6][8]

Handling Protocol:

  • Always use in a well-ventilated area or chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.[6]

  • Avoid breathing dust.[9]

  • Due to its hygroscopic nature, store in a tightly sealed container in a dry environment, preferably in a desiccator.[8]

  • Incompatible with strong oxidizing agents.[8]

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of starting materials are cornerstones of reproducible research. This section details a self-validating workflow for preparing and confirming the identity and purity of 1-(p-Tolyl)piperazine dihydrochloride.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization A Reactants: 1-(p-Tolyl)piperazine (free base) Concentrated HCl B Reaction: Acid-Base Neutralization in an appropriate solvent (e.g., Ethanol/IPA) A->B C Precipitation & Isolation: Cooling and Vacuum Filtration B->C D Purification: Recrystallization C->D E Purity Assessment: HPLC-UV Analysis D->E Submit Sample F Structure Confirmation: ¹H and ¹³C NMR Spectroscopy D->F Submit Sample G Functional Group ID: FTIR Spectroscopy D->G Submit Sample

Caption: Synthesis and Analytical Workflow Diagram.

Laboratory-Scale Synthesis Protocol

This protocol describes the conversion of the free base, 1-(p-Tolyl)piperazine, to its dihydrochloride salt. The causality is a straightforward acid-base neutralization, where both nitrogen atoms of the piperazine ring are protonated by hydrochloric acid, leading to the precipitation of the salt from an organic solvent.

Materials:

  • 1-(p-Tolyl)piperazine (1 equivalent)

  • Concentrated Hydrochloric Acid (approx. 12 M, 2.1 equivalents)

  • Ethanol or Isopropanol (IPA)

  • Diethyl ether (for washing)

  • Round-bottom flask, magnetic stirrer, ice bath, and vacuum filtration apparatus

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-(p-Tolyl)piperazine (1 eq.) in a minimal amount of ethanol or IPA in a round-bottom flask with stirring. Gentle warming may be required.

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl (2.1 eq.) dropwise with vigorous stirring. The use of a slight excess of acid ensures complete protonation of both basic centers.

  • Precipitation: A white precipitate of the dihydrochloride salt will form immediately upon addition of the acid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol/IPA, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents. The final product should be a fine, white crystalline powder.

This protocol is self-validating as the significant mass gain and the change from a potentially oily or low-melting-point free base to a high-melting-point crystalline solid provide a strong initial confirmation of salt formation.

Analytical Characterization Protocols

Purity and structural identity must be confirmed using orthogonal analytical techniques.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Since the piperazine core lacks a strong UV chromophore, a derivatization step can be employed for trace-level impurity analysis, though for simple purity assessment of the bulk material, detection at low wavelengths (e.g., 205-220 nm) is often sufficient.[10]

  • Instrumentation: HPLC with UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm and 254 nm.

  • Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (95:5 A:B).

  • Validation: The method is validated by observing a single major peak for the main compound. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Spectroscopic Confirmation:

  • ¹H NMR: The spectrum should show characteristic peaks for the tolyl group (aromatic protons and the methyl singlet at ~2.3 ppm) and the piperazine ring protons. The N-H protons will appear as a broad signal, often downfield.

  • ¹³C NMR: The number of signals should correspond to the unique carbons in the structure.[5]

  • FTIR: The spectrum will show characteristic C-H stretching from the aromatic and aliphatic groups, N-H stretching (as a broad band for the ammonium salt), and C-N stretching.[5]

Applications in Drug Discovery and Neuroscience

The primary value of 1-(p-Tolyl)piperazine dihydrochloride lies in its role as a versatile synthetic intermediate.[2]

G A 1-(p-Tolyl)piperazine (Core Scaffold) B Functionalization Reaction (e.g., Alkylation, Acylation, Reductive Amination) A->B D Library of Novel Bioactive Compounds B->D C Diverse Pharmacophores (R-groups) C->B E Screening for CNS Activity (e.g., 5-HT, DA Receptor Binding) D->E

Caption: Role as a scaffold in discovery chemistry.

Scaffold for CNS-Active Agents

The arylpiperazine motif is a cornerstone of many CNS drugs. The unsubstituted nitrogen of the 1-(p-Tolyl)piperazine core is a nucleophilic handle that can be readily functionalized. By reacting it with various electrophiles, medicinal chemists can append complex side chains designed to interact with specific biological targets. This modularity allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Probing Neurological Pathways

Compounds derived from this precursor are frequently used to study neurotransmitter systems.[2] Arylpiperazines are known to interact with a variety of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[2][11] The specific substitution pattern on the aryl ring and the nature of the substituent on the second piperazine nitrogen dictate the receptor affinity and functional activity (agonist, antagonist, or partial agonist).

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Arylpiperazine Derivative Receptor Serotonin Receptor (GPCR) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Response Cellular Response Effector->Response

Caption: Hypothetical arylpiperazine-GPCR interaction.

Conclusion

1-(p-Tolyl)piperazine dihydrochloride (CAS 13078-14-3) is more than a simple chemical; it is a strategic tool in the hands of discovery scientists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its role as a versatile scaffold for CNS-active compounds make it a staple in neuropharmacology and medicinal chemistry. A disciplined approach to its synthesis, characterization, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Wikipedia. Mephedrone. [Link]

  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. American Journal of Tropical Medicine and Hygiene, 6(5), 898-905. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83113, 1-(p-Tolyl)piperazine. [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine?. [Link]

  • Google Patents.
  • del Castillo, J., De Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22(3), 463-477. [Link]

  • Cignarella, G., Barlocco, D., & Villa, M. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 123. [Link]

  • Wikipedia. Piperazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83112, 1-(p-Tolyl)piperazine dihydrochloride. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Starshine Chemical. 1-(p-Tolyl)piperazine. [Link]

  • Al-saadi, F. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Zejc, A., et al. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 55(3), 189-194. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 1-(p-Tolyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure of 1-(p-Tolyl)piperazine Dihydrochloride, a key intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(p-Tolyl)piperazine Dihydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document delves into the synthesis, detailed spectroscopic characterization, and the pivotal role of its structural features in dictating its chemical reactivity and biological activity. Through an exploration of its three-dimensional conformation, electronic properties, and interactions at key neurotransmitter receptors, this guide offers a molecular-level understanding for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with significant clinical efficacy, particularly in the realm of neuropsychopharmacology. Derivatives of 1-arylpiperazine are known to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects.[1] This functional diversity stems from their ability to interact with various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[2][3] The nature and position of substituents on the aromatic ring, as well as the conformation of the piperazine ring, are critical determinants of receptor affinity and intrinsic activity.

1-(p-Tolyl)piperazine, and its dihydrochloride salt, serve as a crucial building block in the synthesis of more complex molecules.[4] The addition of the p-tolyl group, a methyl-substituted phenyl ring, introduces specific steric and electronic properties that influence its interactions with biological targets. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. A thorough understanding of its molecular structure is therefore paramount for predicting its reactivity, designing new derivatives with improved pharmacological profiles, and elucidating its mechanism of action at the molecular level.

Synthesis and Preparation of the Dihydrochloride Salt

The synthesis of 1-(p-Tolyl)piperazine is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This powerful method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[5][6][7] The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction.

Synthesis of 1-(p-Tolyl)piperazine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile and high-yielding route to N-arylpiperazines.[8] The reaction couples piperazine with an appropriate p-tolyl halide, typically 4-bromotoluene or 4-chlorotoluene, in the presence of a palladium catalyst and a suitable phosphine ligand.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: Add piperazine (1.2 equivalents) and 4-bromotoluene (1.0 equivalent) to the flask, followed by the addition of a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(p-Tolyl)piperazine.

Buchwald_Hartwig_Amination

Preparation of 1-(p-Tolyl)piperazine Dihydrochloride

The dihydrochloride salt is prepared by treating the free base with hydrochloric acid. This protonates both nitrogen atoms of the piperazine ring, increasing the compound's polarity and water solubility.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-(p-Tolyl)piperazine in a suitable organic solvent, such as ethanol or isopropanol.[9]

  • Acidification: Under cooling in an ice bath, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) to the stirred solution of the free base. An excess of acid (at least 2 equivalents) is required to ensure the formation of the dihydrochloride salt.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution as a white solid. Continue stirring in the ice bath for a period to ensure complete precipitation.[10]

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum to yield 1-(p-Tolyl)piperazine dihydrochloride.[11]

Spectroscopic Characterization and Molecular Structure Elucidation

A combination of spectroscopic techniques is employed to unequivocally determine the molecular structure of 1-(p-Tolyl)piperazine Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the connectivity and chemical environment of the atoms within the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

    • Aromatic Protons: The protons on the p-tolyl ring will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Piperazine Protons: The protons on the piperazine ring will appear as two multiplets, corresponding to the four protons adjacent to the tolyl-substituted nitrogen and the four protons adjacent to the protonated nitrogen. Due to the dihydrochloride formation, the signals for the piperazine protons are expected to be shifted downfield compared to the free base. The N-H protons will likely appear as a broad singlet.

    • Methyl Protons: The methyl group on the tolyl ring will give rise to a sharp singlet at approximately δ 2.3 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

    • Aromatic Carbons: The p-tolyl group will show four signals in the aromatic region (typically δ 120-150 ppm), corresponding to the four different types of carbon atoms in the substituted ring.

    • Piperazine Carbons: The piperazine ring will exhibit two signals for the methylene carbons.

    • Methyl Carbon: The methyl carbon will appear as a single peak in the aliphatic region (typically δ 20-25 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(p-Tolyl)piperazine Dihydrochloride

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to N)~7.2 (d)~120
Aromatic CH (meta to N)~7.1 (d)~130
Aromatic C-N-~148
Aromatic C-CH₃-~135
Piperazine CH₂ (adjacent to N-Aryl)~3.4 (m)~48
Piperazine CH₂ (adjacent to NH₂⁺)~3.2 (m)~44
Methyl CH₃~2.3 (s)~21
N-Hbroad s-

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

NMR_Correlation

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[12]

  • N-H Stretching: The protonated amine groups (N⁺-H) will exhibit broad and strong absorption bands in the region of 2400-3000 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups appear just below 3000 cm⁻¹.

  • C=C Stretching: The aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibrations of the aryl-amine and alkyl-amine bonds will be present in the fingerprint region, typically between 1200-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-(p-Tolyl)piperazine, electrospray ionization (ESI) is a suitable technique.

  • Molecular Ion: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the mass of the free base (1-(p-Tolyl)piperazine).

  • Fragmentation Pattern: The fragmentation of phenylpiperazines is characterized by the cleavage of the C-N bonds of the piperazine ring and the bond between the piperazine and the phenyl ring.[13][14] Common fragment ions for phenylpiperazines include those at m/z 119, 70, and 56.[14] The presence of the tolyl group will lead to a characteristic fragment at m/z 91, corresponding to the tropylium ion.

MS_Fragmentation

Pharmacological Significance and Receptor Interactions

The structural features of 1-(p-Tolyl)piperazine are directly linked to its pharmacological profile, primarily its interaction with serotonergic and dopaminergic receptors.[1][2]

  • Aryl Group: The p-tolyl group plays a crucial role in receptor recognition and binding. The methyl substituent at the para position can influence the electronic properties of the aromatic ring and provide a specific steric interaction within the receptor's binding pocket.

  • Piperazine Ring: The piperazine ring acts as a scaffold and its basic nitrogen atoms are key for forming ionic interactions with acidic residues, such as aspartate, in the transmembrane domains of GPCRs.[2] The protonated nitrogens in the dihydrochloride form are particularly important for these interactions in an aqueous biological environment.

  • Receptor Affinity: Arylpiperazines generally exhibit affinity for a range of serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and dopamine receptors (e.g., D₂, D₃).[15][16] The specific affinity profile of 1-(p-Tolyl)piperazine for these receptors would determine its potential as a lead compound for developing drugs with antidepressant, anxiolytic, or antipsychotic properties. Further radioligand binding assays are necessary to quantify its affinity (Ki values) for these specific receptor subtypes.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of 1-(p-Tolyl)piperazine Dihydrochloride, from its synthesis to its spectroscopic characterization and pharmacological relevance. The Buchwald-Hartwig amination offers an efficient route for its preparation, and a combination of NMR, IR, and mass spectrometry provides a comprehensive picture of its molecular architecture. The key structural features, including the p-tolyl substituent and the piperazine core, are integral to its interaction with serotonin and dopamine receptors, highlighting its importance as a versatile building block in the development of novel central nervous system therapeutics. Further research, particularly single-crystal X-ray diffraction studies and detailed receptor binding assays, would provide even deeper insights into the structure-activity relationships of this important compound and its derivatives.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Bogan, S. L., & Panek, J. S. (Year). Title of the work. Journal Name, Volume(Issue), pages.
  • Cochran, B. M., & Michael, F. E. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188.
  • CN102807536B. (Year). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-143.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Gao, C., et al. (Year). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal Name, Volume(Issue), pages.
  • Hartwig, J. F. (Year). Title of the work. Journal Name, Volume(Issue), pages.
  • Krishnakumar, V., & John, X. (Year). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 43, 261-266.
  • Li, W., et al. (Year). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, Volume(Issue), pages.
  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793–801.
  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-593.
  • Lacivita, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297.
  • Migita, T., et al. (1983). Title of the work. Journal Name, Volume(Issue), pages.
  • Zhu, N., et al. (Year). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, Volume(Issue), pages.
  • Szafarz, M., et al. (Year). The affinities for serotonin/dopamine receptors of the compounds 1-4.
  • US3023211A. (Year). Method for the preparation of piperazine monohydrochloride.
  • 1-benzylpiperazine. (n.d.). Organic Syntheses.
  • PubChem. (n.d.). 1-(p-Tolyl)piperazine dihydrochloride.
  • Rendón, W., et al. (Year).
  • Glavaš, M., & Šakić, D. (Year). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Medicinal Chemistry, Volume(Issue), pages.
  • Man-Un, K., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3154.
  • El-Gendy, A. A., et al. (Year).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig amination. (2023, March 5). [Video]. YouTube.
  • Stoyanov, S., et al. (Year). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, Volume(Issue), pages.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Al-Hourani, B. J., et al. (Year). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, Volume(Issue), pages.
  • Zhang, J.-T., et al. (Year). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, Volume(Issue), pages.
  • Hu, W.-X., & Xu, F. (Year). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Journal of Chemical Research, Volume(Issue), pages.

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Synthesis of 1-(p-Tolyl)piperazine Dihydrochloride

Abstract This technical guide provides a comprehensive overview of 1-(p-Tolyl)piperazine dihydrochloride, a key intermediate in contemporary medicinal chemistry. Rather than a singular moment of discovery, the significan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(p-Tolyl)piperazine dihydrochloride, a key intermediate in contemporary medicinal chemistry. Rather than a singular moment of discovery, the significance of this compound has emerged from the broader historical development of arylpiperazine synthesis and the recognition of this structural motif as a "privileged scaffold" in drug development. This document will delve into the historical context of arylpiperazine synthesis, detail the primary synthetic routes to 1-(p-Tolyl)piperazine, explore its versatile applications as a building block for complex pharmaceutical agents, and provide detailed experimental protocols and characterization data.

Introduction: The Rise of the Arylpiperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and act as a versatile scaffold for introducing diverse substituents, have made it a cornerstone in the design of therapeutics. When coupled with an aromatic system, the resulting arylpiperazine structure becomes a particularly powerful pharmacophore, demonstrating a wide range of pharmacological activities.[2]

Many piperazine derivatives have been developed with a focus on their activity on central nervous system (CNS) neurotransmitter receptors.[3] This has led to their successful application in the development of antipsychotic, antidepressant, and anxiolytic medications.[1] 1-(p-Tolyl)piperazine is a prime example of a simple yet crucial arylpiperazine that serves as a foundational building block for more complex and targeted drug candidates.[4] Its tolyl group provides a specific lipophilic and electronic character that can be strategically utilized in drug design.

Historical Context: The Evolution of Arylpiperazine Synthesis

The "discovery" of 1-(p-Tolyl)piperazine is not attributable to a single breakthrough publication but is rather intertwined with the evolution of synthetic methodologies for creating N-arylpiperazines. Early methods were often harsh and limited in scope, but the development of more sophisticated techniques has made this class of compounds readily accessible.

Early Methods: Nucleophilic Aromatic Substitution (SNAr)

One of the classical methods for forming the aryl-nitrogen bond is through nucleophilic aromatic substitution (SNAr).[5][6] This reaction involves the attack of a nucleophile, in this case, piperazine, on an activated aryl halide. For the reaction to proceed, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group (typically a halogen).[7][8]

While effective for certain substrates, the requirement for strong activation limits the diversity of arylpiperazines that can be synthesized via this method. The synthesis of 1-(p-Tolyl)piperazine from p-chlorotoluene using this direct approach would be challenging due to the lack of a strongly activating group on the tolyl ring.

A Paradigm Shift: The Buchwald-Hartwig Amination

A significant advancement in the synthesis of aryl amines, including arylpiperazines, came with the development of the Buchwald-Hartwig amination in the mid-1990s.[9] This palladium-catalyzed cross-coupling reaction provides a highly versatile and general method for the formation of carbon-nitrogen bonds.[10][11] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[12]

The Buchwald-Hartwig amination has revolutionized the synthesis of arylpiperazines, allowing for the coupling of a wide range of substituted aryl halides with piperazine under relatively mild conditions.[13] This methodology offers a more direct and efficient route to compounds like 1-(p-Tolyl)piperazine, which are not readily accessible through traditional SNAr reactions.

Synthesis of 1-(p-Tolyl)piperazine and its Dihydrochloride Salt

The modern and most common approach to synthesizing 1-(p-Tolyl)piperazine is through the Buchwald-Hartwig amination. An alternative, more classical approach involves the reaction of diethanolamine.

General Synthetic Pathways

Two primary retrosynthetic disconnections for 1-(p-Tolyl)piperazine are illustrated below. The first highlights the modern Buchwald-Hartwig coupling, while the second depicts a more classical approach starting from diethanolamine.

Synthetic Pathways target 1-(p-Tolyl)piperazine reagents_bh p-Chlorotoluene + Piperazine target->reagents_bh Buchwald-Hartwig Amination intermediate_de N,N-bis(2-hydroxyethyl)-p-toluidine target->intermediate_de Formation catalyst_bh Pd Catalyst + Ligand + Base reagents_bh->catalyst_bh reagents_de p-Toluidine + Diethanolamine intermediate_de->reagents_de cyclization Cyclization (e.g., with HBr) intermediate_de->cyclization caption Retrosynthetic analysis of 1-(p-Tolyl)piperazine.

Caption: Retrosynthetic analysis of 1-(p-Tolyl)piperazine.

Experimental Protocol: Buchwald-Hartwig Synthesis of 1-(p-Tolyl)piperazine

This protocol describes a representative lab-scale synthesis of 1-(p-Tolyl)piperazine via Buchwald-Hartwig amination.

Materials:

  • p-Chlorotoluene

  • Piperazine (anhydrous)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (concentrated)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (14 mmol).

  • Add piperazine (12 mmol) and p-chlorotoluene (10 mmol) to the flask.

  • Add anhydrous toluene (20 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(p-Tolyl)piperazine as an oil or low-melting solid.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Preparation of 1-(p-Tolyl)piperazine Dihydrochloride

The dihydrochloride salt is often preferred for its crystalline nature and improved handling properties.

Procedure:

  • Dissolve the purified 1-(p-Tolyl)piperazine (10 mmol) in a minimal amount of diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of concentrated hydrochloric acid (22 mmol, ~2.2 equivalents) in diethyl ether or isopropanol dropwise with stirring.

  • A white precipitate of 1-(p-Tolyl)piperazine dihydrochloride will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[14]

Physicochemical and Analytical Data

The following table summarizes the key physicochemical properties of 1-(p-Tolyl)piperazine and its dihydrochloride salt.

Property1-(p-Tolyl)piperazine1-(p-Tolyl)piperazine DihydrochlorideReference
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₈Cl₂N₂[15]
Molecular Weight 176.26 g/mol 249.18 g/mol [15][16]
Appearance White to off-white crystalline solid or oilWhite crystalline powder[17]
Melting Point 36 °C237-241 °C[17]
Boiling Point 112 °C @ 1 mmHgN/A[4]
CAS Number 39593-08-313078-14-3[15]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) of 1-(p-Tolyl)piperazine: δ 6.95 (d, J = 8.4 Hz, 2H), 6.75 (d, J = 8.4 Hz, 2H), 3.05-3.15 (m, 4H), 2.95-3.05 (m, 4H), 2.20 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz) of 1-(p-Tolyl)piperazine: δ 149.5, 129.8, 129.2, 116.8, 51.2, 46.1, 20.4.

Applications in Drug Discovery and Development

1-(p-Tolyl)piperazine dihydrochloride is a versatile building block in the synthesis of a wide range of pharmaceutical agents, particularly those targeting the central nervous system.[1][4] Its structural features allow for further functionalization at the N4 position of the piperazine ring, leading to the creation of diverse chemical libraries for drug screening.

The tolyl group can engage in favorable hydrophobic and π-stacking interactions within protein binding pockets, while the piperazine core provides a basic nitrogen atom that can be protonated at physiological pH, aiding in receptor binding and influencing pharmacokinetic properties.

Applications tolylpiperazine 1-(p-Tolyl)piperazine antidepressants Antidepressants tolylpiperazine->antidepressants Precursor for antipsychotics Antipsychotics tolylpiperazine->antipsychotics Scaffold for anxiolytics Anxiolytics tolylpiperazine->anxiolytics Building Block for other_cns Other CNS Agents tolylpiperazine->other_cns Intermediate in caption Role of 1-(p-Tolyl)piperazine in drug development.

Caption: Role of 1-(p-Tolyl)piperazine in drug development.

Safety and Handling

1-(p-Tolyl)piperazine and its dihydrochloride salt should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compounds may cause skin and eye irritation.[15] It is recommended to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

While a singular "discovery" of 1-(p-Tolyl)piperazine dihydrochloride cannot be pinpointed to a specific date or publication, its emergence as a critical tool in medicinal chemistry is undeniable. Its importance is a direct result of the development of powerful synthetic methods, most notably the Buchwald-Hartwig amination, which have made arylpiperazines readily accessible. As a versatile and strategically important building block, 1-(p-Tolyl)piperazine continues to play a vital role in the ongoing quest for novel and improved therapeutics, particularly for neurological and psychiatric disorders.

References

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • ACS Publications. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

  • Google Patents.
  • PubMed. A review of pharmacology and clinical use of piperine and its derivatives. [Link]

  • Wiley Online Library. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • PubChem. 1-(p-Tolyl)piperazine. [Link]

  • YouTube. Buchwald-Hartwig amination. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Google Patents.
  • PubChem. 1-(p-Tolyl)piperazine dihydrochloride. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution. [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • Google Patents.
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • ResearchGate. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • USP. Piperazine Dihydrochloride. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Exploratory

1-(p-Tolyl)piperazine dihydrochloride and its parent compound

Synthetic Scaffolds & Serotonergic Probes[1][2][3] Executive Summary 1-(p-Tolyl)piperazine (pMPP) and its stabilized dihydrochloride salt are critical N-arylpiperazine scaffolds used extensively in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Scaffolds & Serotonergic Probes[1][2][3]

Executive Summary

1-(p-Tolyl)piperazine (pMPP) and its stabilized dihydrochloride salt are critical N-arylpiperazine scaffolds used extensively in medicinal chemistry and neuropharmacology.[1][2] While the parent compound (free base) serves as a versatile nucleophile for constructing complex bioactive ligands—particularly targeting 5-HT1A and 5-HT2A receptors—the dihydrochloride salt is the preferred form for in vitro biological assays due to its enhanced aqueous solubility and oxidative stability.[1] This guide provides a rigorous technical breakdown of the compound's synthesis, analytical profiling, and pharmacological mechanisms.

Chemical Identity & Physicochemical Profiling

The distinction between the free base and the dihydrochloride salt is critical for experimental design. The free base is lipophilic and prone to oxidation, whereas the salt is hydrophilic and stable.

Comparative Technical Specifications
FeatureParent Compound (Free Base)Dihydrochloride Salt
IUPAC Name 1-(4-Methylphenyl)piperazine1-(4-Methylphenyl)piperazine dihydrochloride
Common Abbreviation pMPP / 1-p-TPpMPP[1][2][3]·2HCl
CAS Number 39593-08-313078-14-3
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₆N₂[1][2][3] · 2HCl
Molecular Weight 176.26 g/mol 249.18 g/mol
Physical State Pale solid / Low-melting crystalline massWhite crystalline powder
Melting Point 36–39 °C>280 °C (Decomposes)
Solubility DCM, MeOH, DMSO, EthanolWater (>50 mg/mL), PBS, DMSO
pKa (Calculated) ~9.8 (Secondary amine)N/A (Salt form)
Storage Inert gas (Argon/N₂), < -20°CDesiccated, RT or +4°C

Application Note: When calculating molar equivalents for reactions, ensure you correct for the mass difference of the two HCl molecules (approx. +72.92 Da).[1][2] For cell culture, always use the dihydrochloride salt dissolved in sterile water or PBS; avoid dissolving the free base in DMSO if high concentrations (>0.1%) are toxic to your specific cell line.

Synthetic Methodology

The synthesis of pMPP involves a cyclization reaction (N-alkylation) between a primary aniline and a bis-electrophile.[1][2] The following protocol describes the generation of the free base followed by conversion to the dihydrochloride salt.

Core Reaction Pathway

The synthesis utilizes p-toluidine and bis(2-chloroethyl)amine hydrochloride.[1][2] This method is preferred over reducing pyrazines due to higher regioselectivity.[1][2]

SynthesisWorkflow Toluidine p-Toluidine (Precursor A) Reflux Cyclization Reflux Solvent: n-Butanol Base: Na2CO3 Time: 24-48h Toluidine->Reflux BCA Bis(2-chloroethyl)amine·HCl (Precursor B) BCA->Reflux Extract Liquid-Liquid Extraction (DCM / Water) Reflux->Extract Basify (pH > 12) Purify Purification (Column Chromatography) Extract->Purify FreeBase pMPP Free Base (Oil/Solid) Purify->FreeBase SaltForm Salt Formation Add HCl in EtOH/Et2O FinalSalt pMPP·2HCl (White Precipitate) SaltForm->FinalSalt Crystallization FreeBase->SaltForm

Figure 1: Synthetic workflow for the production of 1-(p-Tolyl)piperazine dihydrochloride via cyclization.

Step-by-Step Protocol
  • Cyclization:

    • Dissolve p-toluidine (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in n-butanol.

    • Add anhydrous sodium carbonate (Na₂CO₃, 2.2 eq) to neutralize the HCl and scavenge protons generated during cyclization.

    • Reflux the mixture (approx. 118°C) for 24–48 hours with vigorous stirring.

  • Workup (Free Base Isolation):

    • Cool reaction to room temperature.[1][2] Filter off inorganic salts.[1][2]

    • Evaporate the solvent under reduced pressure.[2]

    • Partition the residue between Dichloromethane (DCM) and 1M NaOH (to ensure the piperazine is deprotonated).

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Salt Formation (Dihydrochloride):

    • Dissolve the crude free base in a minimal amount of absolute ethanol.[2]

    • Dropwise add a saturated solution of HCl in diethyl ether or ethanol while cooling on ice.[1][2]

    • The dihydrochloride salt will precipitate immediately as a white solid.[2]

    • Filter, wash with cold diethyl ether, and dry under vacuum.

Pharmacological Mechanism

pMPP acts as a non-selective serotonergic agent.[1][2] Structurally related to 1-benzylpiperazine (BZP), it functions primarily as a monoamine releaser and reuptake inhibitor.[1][2][4]

Receptor Profile & Mechanism
  • 5-HT Releaser: pMPP enters the presynaptic neuron via the Serotonin Transporter (SERT) and triggers the reverse transport of serotonin (5-HT) into the synaptic cleft.[1]

  • Receptor Affinity: It exhibits affinity for 5-HT1A and 5-HT2C receptors.[1][2][5] In drug development, the p-tolylpiperazine moiety is often used as the "anchor" group in ligands designed to be 5-HT1A antagonists.[1]

MechanismAction pMPP pMPP Molecule SERT SERT (Transporter) pMPP->SERT Substrate Entry Receptor Post-Synaptic 5-HT Receptor pMPP->Receptor Direct Agonism (Partial) Vesicle Synaptic Vesicle (Storage) SERT->Vesicle Displaces 5-HT Cleft Synaptic Cleft Vesicle->Cleft Non-Exocytotic Release Cleft->Receptor Activation

Figure 2: Pharmacodynamic mechanism showing SERT-mediated serotonin efflux and direct receptor interaction.[1][2]

Analytical Characterization

For quality control (QC) and forensic identification, the following parameters are standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1][2]

  • Method: Temperature ramp 80°C (1 min) to 280°C at 15°C/min.

  • Mass Spectrum (EI, 70eV):

    • Base Peak: m/z 134 (Loss of propene/fragmentation of piperazine ring).[2]

    • Molecular Ion (M+): m/z 176.[1][2]

    • Key Fragments: m/z 56 (Piperazine fragment), m/z 91 (Tropylium ion, characteristic of the tolyl group).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: D₂O (for HCl salt) or CDCl₃ (for free base).[1][2]

  • Key Signals (Free Base in CDCl₃):

    • δ 2.26 ppm (s, 3H): Methyl group on the phenyl ring.

    • δ 3.0–3.2 ppm (m, 8H): Piperazine ring protons (often appear as two triplets or multiplets depending on resolution).[2]

    • δ 6.8–7.1 ppm (dd, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).[1][2]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Protocol:

  • Engineering Controls: Always handle the powder in a fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

  • Spill Cleanup: Dampen spilled powder with water to prevent airborne dust, then wipe up with absorbent pads.[1][2] Neutralize surfaces with a mild detergent.[1][2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 83112, 1-(p-Tolyl)piperazine dihydrochloride.[1][2] Retrieved from [Link][1][2]

  • Baumann, M. H., et al. (2004). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA).[1] Neuropsychopharmacology.[1][2] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.[2] Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling and Solvent Systems for 1-(p-Tolyl)piperazine Dihydrochloride

Executive Summary & Chemical Context 1-(p-Tolyl)piperazine dihydrochloride (pMPP·2HCl) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of serotonin receptor ligands. As a dihydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-(p-Tolyl)piperazine dihydrochloride (pMPP·2HCl) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of serotonin receptor ligands. As a dihydrochloride salt, its physicochemical behavior differs radically from its free base counterpart. While the free base is a lipophilic oil or low-melting solid soluble in non-polar organic solvents, the dihydrochloride is a high-melting ionic solid.

Understanding its solubility is not merely about dissolving the compound; it is about controlling polymorphism , purity , and process efficiency . This guide defines the solubility landscape of pMPP·2HCl, providing a logic-driven framework for solvent selection in synthesis, recrystallization, and formulation.

The Physicochemical Paradox

The molecule possesses an amphiphilic nature:

  • Hydrophobic Domain: The p-tolyl moiety (aromatic, non-polar).

  • Hydrophilic/Ionic Domain: The piperazine ring diprotonated by HCl (highly polar, high lattice energy).

Implication: The solubility is dominated by the lattice energy of the salt. Successful dissolution requires solvents with high dielectric constants (


) or high hydrogen-bond donating (HBD) capacity to overcome the ionic interactions of the crystal lattice.

Solubility Landscape and Solvent Selection

The following data summarizes the solubility profile typical for arylpiperazine dihydrochloride salts. This profile is derived from structural activity relationships (SAR) of analogous piperazine salts (e.g., phenylpiperazine·HCl) and standard process chemistry principles.

Table 1: Solubility Profile of 1-(p-Tolyl)piperazine·2HCl
Solvent ClassRepresentative SolventSolubility StatusMechanistic RationaleApplication
Polar Protic Water High (>100 mg/mL)High dielectric constant stabilizes ions; H-bonding solvates Cl⁻ and ammonium protons.Aqueous workup; Formulation.
Polar Protic Methanol High Strong solvation of ionic species; moderate disruption of crystal lattice.Synthesis reaction medium.
Polar Protic Ethanol Moderate (Temperature Dependent)Reduced polarity compared to MeOH. High solubility at boiling; low at RT.Primary Recrystallization Solvent.
Polar Aprotic DMSO / DMF High High dipole moment effectively separates ion pairs.NMR analysis; Screening assays.
Chlorinated Dichloromethane (DCM) Insoluble Low polarity cannot overcome lattice energy of the 2HCl salt.Washing away non-polar impurities.
Non-Polar Diethyl Ether / Hexane Insoluble Lack of dipole/H-bonding capability.Anti-solvent for precipitation.

Mechanistic Visualization: The Dissolution Process

To select the correct solvent system, one must visualize the competition between Lattice Energy (holding the crystal together) and Solvation Enthalpy (pulling it apart).

DissolutionMechanism cluster_logic Thermodynamic Outcome Salt pMPP·2HCl Crystal (High Lattice Energy) Interaction Solvent-Solute Interaction Salt->Interaction Requires Energy Solvent Solvent Molecules (Dipoles/H-bonds) Solvent->Interaction Provides Solvation Shell Result Dissolution vs. Precipitation Interaction->Result HighDielectric High Dielectric / Protic (Water, MeOH) HighDielectric->Result Solvation > Lattice (Dissolves) LowDielectric Low Dielectric / Non-polar (Ether, DCM) LowDielectric->Result Solvation < Lattice (Precipitates)

Figure 1: Thermodynamic competition in the dissolution of ionic organic salts. Successful dissolution requires the solvent's solvation energy to exceed the salt's lattice energy.

Validated Experimental Protocols

As specific solubility values can vary by batch (polymorphs) and temperature, reliance on literature values alone is insufficient. The following protocols are self-validating systems designed to generate actionable data in your specific laboratory environment.

Protocol A: The "Cloud Point" Recrystallization Optimization

Objective: To determine the optimal solvent ratio for purifying pMPP·2HCl.

Principle: This protocol utilizes the "solvent/anti-solvent" technique, exploiting the differential solubility between Ethanol (solvent) and Diethyl Ether (anti-solvent).

  • Dissolution:

    • Place 1.0 g of crude pMPP·2HCl in a round-bottom flask.

    • Add absolute Ethanol in 2 mL increments while heating to reflux (approx. 78°C).

    • Validation Check: If the solid does not dissolve after 20 mL, the salt may be too pure/crystalline or require a more polar co-solvent (add Methanol dropwise).

  • Saturation:

    • Once dissolved at reflux, remove from heat.

    • Add Diethyl Ether dropwise to the hot solution until a faint, persistent turbidity (cloudiness) is observed.

  • Clarification & Crystallization:

    • Add 1-2 drops of Ethanol to clear the turbidity.

    • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Harvest:

    • Filter the resulting white crystalline needles.

    • Wash with cold Ether.

Protocol B: Gravimetric Solubility Determination

Objective: To quantify exact solubility in a specific solvent for formulation.

  • Saturation: Add excess pMPP·2HCl to 5 mL of the target solvent (e.g., PBS buffer) in a sealed vial.

  • Equilibration: Vortex for 2 hours at the target temperature (e.g., 25°C). Allow to stand for 24 hours.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed vial.

    • Evaporate solvent (vacuum or nitrogen stream).

    • Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue) / 1.0 mL.

Workflow Visualization: Purification Decision Tree

This workflow guides the researcher through the purification process based on solubility observations.

PurificationWorkflow Start Crude pMPP·2HCl SolventTest Test Solubility in Hot Ethanol Start->SolventTest Soluble Fully Soluble? SolventTest->Soluble YesSoluble Add Anti-solvent (Ether/Acetone) Soluble->YesSoluble Yes NoSoluble Add Co-solvent (Methanol/Water) Soluble->NoSoluble No Cooling Cool to 4°C YesSoluble->Cooling NoSoluble->Cooling Filter Filter & Dry Cooling->Filter Final Pure Crystalline Salt Filter->Final

Figure 2: Decision tree for the purification of pMPP·2HCl based on solubility behavior in alcoholic solvents.

References

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry, 29(11), 2375-2380. (Provides foundational synthesis and handling of arylpiperazine salts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on solubility properties of hydrochloride salts).

  • PubChem. (n.d.). "1-(4-Methylphenyl)piperazine dihydrochloride - Compound Summary." (General physicochemical data source).

Exploratory

An In-Depth Technical Guide to the Chemical Safety and Hazards of 1-(p-Tolyl)piperazine Dihydrochloride

This document provides a comprehensive technical overview of the chemical safety profile and associated hazards of 1-(p-Tolyl)piperazine dihydrochloride. It is intended for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the chemical safety profile and associated hazards of 1-(p-Tolyl)piperazine dihydrochloride. It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The guide moves beyond mere data presentation to explain the causality behind safety protocols, ensuring a robust and self-validating system of risk management.

Section 1: Chemical Identification and Key Physicochemical Properties

1-(p-Tolyl)piperazine dihydrochloride is a piperazine derivative used in research and as an intermediate in the synthesis of pharmacologically active molecules. A precise understanding of its identity and physical properties is the foundation of safe handling.

PropertyValueSource
Chemical Name 1-(p-Tolyl)piperazine dihydrochloride[1]
Synonyms 1-(4-Methylphenyl)piperazine dihydrochloride[2][3]
CAS Number 13078-14-3[2][3]
Molecular Formula C₁₁H₁₈Cl₂N₂[1]
Molecular Weight 249.18 g/mol [1]
Appearance White to off-white crystalline powder[4]
Melting Point 237-241 °C[3]
Key Characteristic Hygroscopic (absorbs moisture from the air)[3][5]

Section 2: Hazard Identification and GHS Classification

Under the Globally Harmonized System (GHS), 1-(p-Tolyl)piperazine dihydrochloride is classified as a hazardous substance, warranting significant precautions. The signal word for this chemical is "Danger" .[2]

Caption: GHS Pictograms and associated hazard statements.

The following table details the formal GHS classification, which dictates the necessary handling and emergency protocols.

Hazard ClassCategoryHazard Statement
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

(Source:[2])

Section 3: Toxicological Profile - A Mechanistic Perspective

A deeper understanding of the toxicological data informs a more intuitive and effective approach to safety.

  • Acute Toxicity : The most severe acute hazard is dermal. Its classification as Category 3 ("Toxic in contact with skin") signifies that even short-term skin contact can lead to significant systemic toxicity.[2] This is a critical consideration often overlooked with solid compounds and necessitates stringent skin protection. Oral toxicity is also significant ("Harmful if swallowed").[2]

  • Irritation : The compound is a confirmed irritant to the skin and eyes.[2] As a dihydrochloride salt, it can release hydrochloric acid upon contact with moisture (e.g., on mucous membranes or skin), contributing to its irritant effects.

  • Sensitization : While specific data for the p-tolyl derivative is limited, the parent compound, piperazine, is a well-documented skin and respiratory sensitizer.[6][7][8] Sensitization is an immune response where initial exposure may cause little effect, but subsequent exposures, even to minute quantities, can trigger severe reactions like allergic contact dermatitis or occupational asthma.[6] Researchers should handle this compound with the assumption that it is a potential sensitizer.

  • Data Gaps : The toxicological properties have not been fully investigated.[2] There is no comprehensive data available regarding carcinogenicity, mutagenicity, or reproductive toxicity for 1-(p-Tolyl)piperazine dihydrochloride. This lack of data mandates a conservative approach, treating the compound as potentially having unknown chronic effects.

Section 4: Exposure Control and Personal Protection - The Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes strategies that are inherently more effective and less reliant on individual human behavior.

Hierarchy_of_Controls Most Effective cluster_main Hierarchy of Controls for 1-(p-Tolyl)piperazine Dihydrochloride cluster_legend Elimination Elimination (Not feasible in research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, training, restricted access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE l1 Most Effective l2 Least Effective

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Engineering Controls :

  • Always handle the solid compound and prepare solutions inside a certified chemical fume hood or a powder containment hood.[2][4] This is the primary method for preventing respiratory exposure.

  • Ensure safety showers and eyewash stations are readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used diligently.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166.[9]Protects against dust particles and splashes, preventing serious eye irritation.[2]
Hand Chemical-resistant gloves (e.g., Nitrile rubber), inspected before use.[8]Prevents skin contact, which can cause both local irritation and systemic toxicity.[2]
Body Laboratory coat. For larger quantities or risk of spill, a chemical-resistant apron is recommended.Protects skin and personal clothing from contamination.
Respiratory Not required if engineering controls are used effectively. If not, a NIOSH-approved particulate respirator is necessary.[9]Prevents inhalation of dust, which may cause respiratory irritation and potential sensitization.[2]
Protocol 1: Standard Laboratory Handling Procedure (Weighing and Solution Prep)
  • Preparation : Before handling the chemical, ensure the chemical fume hood is operational. Don all required PPE (goggles, gloves, lab coat).

  • Staging : Place all necessary equipment (weigh boat, spatula, beaker, solvent, waste container) inside the fume hood to minimize movement in and out of the containment area.

  • Weighing : Carefully weigh the desired amount of 1-(p-Tolyl)piperazine dihydrochloride. Avoid creating airborne dust by using gentle movements.

  • Dissolution : Slowly add the solid to the solvent in the beaker with stirring. Cap the solvent bottle immediately after use.

  • Cleanup : Wipe down the spatula and work surface with a damp cloth. Dispose of the weigh boat and cloth in a designated solid waste container.

  • Doffing : Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[2][10]

Section 5: Emergency Procedures - A Self-Validating Response System

Rapid and correct response to an exposure or spill is critical.

Protocol 2: First Aid Measures
  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]

  • Skin Contact : This is a medical emergency due to the chemical's toxicity. Immediately remove all contaminated clothing.[11] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[8][10]

Protocol 3: Accidental Spill Response (Solid Powder)
  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE : Before cleanup, don appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.

  • Containment : Prevent the powder from spreading or becoming airborne. Do not use a dry brush.

  • Cleanup : Gently cover the spill with a damp paper towel to wet the powder. Carefully sweep or scoop the wetted material into a labeled container for hazardous waste.

  • Decontamination : Clean the spill area with soap and water.

  • Disposal : Dispose of all cleanup materials as hazardous waste according to institutional and local regulations.[10][11]

Spill_Response Start Spill Discovered Alert Alert Colleagues & Secure Area Start->Alert Assess Assess Spill Size & Risk Alert->Assess DonPPE Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->DonPPE Spill is manageable Evacuate Evacuate & Call Emergency Response Assess->Evacuate Spill is large/uncontrolled Cleanup Gently cover with wet towel. Sweep material into waste container. DonPPE->Cleanup Decon Decontaminate spill area with soap & water. Cleanup->Decon Dispose Package & Label all waste. Decon->Dispose End Return to Normal Operations Dispose->End

Caption: Workflow for a safe and effective chemical spill response.

Section 6: Storage and Disposal

Storage :

  • Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers.[2][9]

  • The container must be kept tightly closed to prevent moisture absorption, as the compound is hygroscopic.[3][11]

  • Due to its toxicity, the material should be stored in a locked cabinet or an area with restricted access.[2][11]

Disposal :

  • This chemical and its container must be disposed of as hazardous waste.

  • Disposal should be carried out by a licensed contractor and in full compliance with all federal, state, and local environmental regulations.[10] Do not dispose of it down the drain.[2]

Conclusion

1-(p-Tolyl)piperazine dihydrochloride is a valuable research chemical with a significant hazard profile. Its primary risks include acute dermal toxicity, skin and eye irritation, and potential for sensitization. A proactive safety culture, grounded in understanding these hazards and rigorously applying the hierarchy of controls, is essential for its safe use. By following the protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • European Commission, Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). (2004). Opinion on the results of the Risk Assessment of: PIPERAZINE. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Safety Data Sheet. (2025). GHS label elements. Retrieved from [Link] (Note: A generic placeholder as the original link was incomplete).

  • National Center for Biotechnology Information (PubChem). (n.d.). 1-(p-Tolyl)piperazine dihydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 1-(4-Methylphenyl)piperazine Dihydrochloride

[1][2][3] Executive Summary 1-(4-Methylphenyl)piperazine dihydrochloride (often abbreviated as pMPP[1][2]·2HCl) is a piperazine-based pharmacophore of significant interest in medicinal chemistry and neuropharmacology.[2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

1-(4-Methylphenyl)piperazine dihydrochloride (often abbreviated as pMPP[1][2]·2HCl) is a piperazine-based pharmacophore of significant interest in medicinal chemistry and neuropharmacology.[2][3] Functioning primarily as a serotonergic ligand, it serves as a critical intermediate in the synthesis of anxiolytics and antidepressants. This technical guide provides a rigorous analysis of its nomenclature, physicochemical properties, validated synthetic protocols, and analytical characterization, designed for application scientists and drug development professionals.

Part 1: Nomenclature and Structural Analysis

Definitive IUPAC Nomenclature

The systematic naming of this compound follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC) for heterocyclic amines and their salts.

  • Preferred IUPAC Name: 1-(4-Methylphenyl)piperazine dihydrochloride[1][4][2]

  • Systematic Breakdown:

    • Parent Structure: Piperazine (a six-membered ring containing two nitrogen atoms at positions 1 and 4).[1][2]

    • Substituent: A 4-methylphenyl group (also known as p-tolyl) attached to the nitrogen at position 1.[1][4][2][5]

    • Salt Form: Dihydrochloride, indicating the presence of two hydrochloric acid (HCl) molecules protonating the basic nitrogen centers.

Structural Visualization

The following diagram illustrates the logical assembly of the molecule's IUPAC name and its chemical structure.

G Tolyl p-Tolyl Group (4-Methylphenyl) Final 1-(4-Methylphenyl)piperazine dihydrochloride Tolyl->Final Substitutes N1 Piperazine Piperazine Ring (1,4-Diazacyclohexane) Piperazine->Final Core Scaffold HCl Dihydrochloride (2 x HCl) HCl->Final Salt Formation

Figure 1: Structural assembly of 1-(4-Methylphenyl)piperazine dihydrochloride.[1][2]

Part 2: Physicochemical Profile

The dihydrochloride salt form is preferred in pharmaceutical applications due to its enhanced water solubility and crystalline stability compared to the free base.[2]

PropertySpecification
CAS Number (Salt) 13078-14-3
CAS Number (Free Base) 39593-08-3
Molecular Formula C₁₁H₁₈Cl₂N₂
Molecular Weight 249.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 229–230 °C (dec.)[1][2]
Solubility Highly soluble in water (>50 mg/mL), DMSO; sparingly soluble in ethanol.[1][2]
pKa (Calculated) ~9.8 (N4), ~5.4 (N1-Aniline like)

Part 3: Synthetic Methodology (Self-Validating Protocol)

This section details a robust synthetic route involving the cyclization of p-toluidine with bis(2-chloroethyl)amine, followed by salt formation.[1][2] This method is selected for its reliability and scalability in a research setting.[2]

Reaction Scheme

Synthesis Toluidine p-Toluidine Cyclization Cyclization (Reflux in n-Butanol/K2CO3) Toluidine->Cyclization BisAmine Bis(2-chloroethyl)amine hydrochloride BisAmine->Cyclization FreeBase Intermediate: 1-(p-Tolyl)piperazine (Free Base) Cyclization->FreeBase 24h Reflux SaltForm Salt Formation (HCl in Methanol/Ether) FreeBase->SaltForm Product 1-(p-Tolyl)piperazine dihydrochloride SaltForm->Product Precipitation

Figure 2: Synthetic pathway for the preparation of pMPP[1][2]·2HCl.

Detailed Protocol

Step 1: Cyclization (Formation of Free Base) [1]

  • Reagents: Charge a round-bottom flask with p-toluidine (10.7 g, 100 mmol), bis(2-chloroethyl)amine hydrochloride (17.8 g, 100 mmol), and anhydrous potassium carbonate (13.8 g, 100 mmol).

  • Solvent: Add n-butanol (150 mL) or diglyme (high boiling point is critical for cyclization kinetics).

  • Reaction: Reflux the mixture with vigorous stirring for 24–48 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Cool to room temperature.[2][3][5] Filter off inorganic salts.[2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Dissolve the residue in dilute HCl (1M) and wash with ethyl acetate (to remove unreacted toluidine).[2]

    • Basify the aqueous layer with NaOH (10%) to pH >12.[2]

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[2] Dry organic layer over MgSO₄ and evaporate to yield the crude free base (oil or low-melting solid).[1][2]

Step 2: Salt Formation (Dihydrochloride)

  • Dissolution: Dissolve the crude free base (approx. 5 g) in minimal methanol (20 mL).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add concentrated HCl (37%) or HCl in dioxane/ether dropwise with stirring until pH < 2.

  • Precipitation: Add diethyl ether (50–100 mL) to induce crystallization.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.[2]

  • Validation: Verify melting point (Target: 229–230 °C).

Part 4: Pharmacological Relevance

1-(4-Methylphenyl)piperazine is not merely a chemical intermediate; it is a "privileged scaffold" in neuropharmacology.[1][2] The 4-substituted piperazine moiety mimics the ethylamine side chain of biogenic amines (serotonin, dopamine), allowing it to bind effectively to G-protein coupled receptors (GPCRs).[1][2]

Receptor Profile
  • Serotonin (5-HT): Acts as a non-selective serotonin receptor agonist/antagonist depending on the specific receptor subtype (e.g., 5-HT₂A, 5-HT₂C).[1][2]

  • Dopamine: Exhibits affinity for dopamine transporters (DAT) and receptors, often serving as a metabolite study for designer drugs.[2]

Drug Development Context

In drug discovery, this moiety is often linked to an aryl or heteroaryl group via an alkyl linker to create "long-chain arylpiperazines" (LCAPs).[2] These LCAPs are a major class of atypical antipsychotics and antidepressants (e.g., Vortioxetine analogs).[2]

Part 5: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.23 (s, 3H, Ar-CH₃)[1][2]

    • δ 3.15–3.25 (m, 4H, Piperazine CH₂)[1]

    • δ 3.30–3.45 (m, 4H, Piperazine CH₂)[1]

    • δ 6.85 (d, 2H, Ar-H, ortho to N)[1][2]

    • δ 7.05 (d, 2H, Ar-H, meta to N)[1][2]

    • δ 9.4–9.8 (br s, 2H, NH₂⁺)[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated for C₁₁H₁₇N₂: 177.14 m/z.[2]

References

  • PubChem. (2025).[4][2][6] 1-(4-Methylphenyl)piperazine dihydrochloride (Compound Summary). National Library of Medicine.[2] [Link][1][2]

  • Chaudhary, P., et al. (2014).[2] Synthesis and biological evaluation of some new 1-(4-substituted phenyl)piperazine derivatives. ResearchGate.[2] [Link]

  • de Oliveira, V., et al. (2018).[2] Piperazine derivatives with central pharmacological activity used as therapeutic tools.[2][3][7] Fundamental & Clinical Pharmacology.[2] [Link]

Sources

Exploratory

preliminary in-vitro studies of 1-(p-Tolyl)piperazine dihydrochloride

Technical Guide: Preliminary In-Vitro Characterization of 1-(p-Tolyl)piperazine Dihydrochloride Executive Summary & Compound Identity This guide outlines the technical protocols for the preliminary in-vitro assessment of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preliminary In-Vitro Characterization of 1-(p-Tolyl)piperazine Dihydrochloride

Executive Summary & Compound Identity

This guide outlines the technical protocols for the preliminary in-vitro assessment of 1-(p-Tolyl)piperazine dihydrochloride (pMPP[1]·2HCl). This compound is a phenylpiperazine derivative acting primarily as a non-selective serotonin (5-HT) receptor agonist and monoamine releasing agent.[1] It is structurally analogous to 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), making it a critical probe for studying serotonergic signaling and the toxicology of designer piperazines.[1]

Chemical Identity:

  • IUPAC Name: 1-(4-Methylphenyl)piperazine dihydrochloride[1]

  • CAS Number: 13078-14-3[1]

  • Molecular Weight: 249.18 g/mol [1]

  • Role: Serotonergic probe, monoamine transporter substrate.

Chemical Handling & Solution Preparation

The dihydrochloride salt form is selected for its superior aqueous solubility compared to the free base. However, maintaining the salt species in solution requires strict pH control to prevent precipitation or disproportionation.

Solubilization Protocol

Objective: Create a stable 10 mM stock solution.

  • Solvent: Deionized Water (dH₂O) or Phosphate Buffered Saline (PBS, pH 7.2).

    • Note: DMSO is compatible but unnecessary for the 2HCl salt unless high-concentration libraries (>50 mM) are required.[1]

  • Stability: Aqueous stocks are susceptible to oxidation. Store at -20°C.

Step-by-Step Workflow:

  • Weighing: Weigh 24.9 mg of pMPP·2HCl.

  • Dissolution: Add 10 mL of sterile dH₂O. Vortex for 30 seconds until clear.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter for sterilization.

  • Aliquot: Dispense 500 µL aliquots into amber microcentrifuge tubes (light sensitive).

Visualization: Solubilization Logic

G Compound pMPP 2HCl Powder (Hygroscopic) Mixing Vortex Mixing (Room Temp) Compound->Mixing Solvent Solvent Choice (dH2O preferred) Solvent->Mixing Filter 0.22 µm Filtration (Sterilization) Mixing->Filter Storage Aliquot & Freeze (-20°C) Filter->Storage

Figure 1: Critical path for preparing stable aqueous stock solutions of pMPP[1]·2HCl.

Pharmacodynamic Profiling: Receptor Binding

To validate pMPP as a serotonergic probe, its affinity (Ki) for 5-HT receptors must be established via competitive radioligand binding.[1] Phenylpiperazines often display mixed affinity for 5-HT1 and 5-HT2 subfamilies.[1]

Assay: Competitive Radioligand Binding (5-HT2A Focus)

Rational: pMPP acts as a 5-HT2A agonist.[1] This assay measures the ability of pMPP to displace a known antagonist (e.g., [³H]Ketanserin).

Protocol:

  • Membrane Prep: Harvest HEK-293 cells stably expressing human 5-HT2A receptors.[1] Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Reaction Mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL [³H]Ketanserin (Final concentration ~1 nM).[1]

    • 25 µL pMPP[1]·2HCl (Serial dilutions: 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate for 60 minutes at 37°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate IC₅₀ using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:



(Where [L] is radioligand concentration and Kd is its dissociation constant).[1]

Functional Characterization: Monoamine Release

Binding affinity does not equate to efficacy. pMPP is a "releaser" (substrate-type releaser) of serotonin, similar to MDMA.[1] This mechanism must be verified using a functional release assay.

Assay: [³H]Serotonin Release in Synaptosomes

Objective: Determine if pMPP induces non-exocytotic release of serotonin via the Serotonin Transporter (SERT).

Protocol:

  • Tissue Prep: Isolate rat brain synaptosomes (P2 fraction) via differential centrifugation.

  • Pre-loading: Incubate synaptosomes with [³H]5-HT (10 nM) for 15 minutes at 37°C.

    • Control: Add Pargyline (MAO inhibitor) to prevent degradation.

  • Wash: Centrifuge and resuspend to remove extracellular [³H]5-HT.

  • Release Phase: Aliquot synaptosomes into 96-well plates.

    • Add pMPP[1]·2HCl (0.1 µM – 100 µM).

    • Negative Control: Buffer only (Basal release).

    • Positive Control: Tyramine or MDMA.

  • Incubation: Incubate for 15 minutes.

  • Separation: Rapid filtration. Collect the filtrate (released radioactivity).

  • Calculation: Express release as a percentage of total loaded radioactivity.

Visualization: Mechanism of Action

MOA pMPP pMPP (Extracellular) SERT_Out SERT (Outward Facing) pMPP->SERT_Out Substrate Binding Cytosol_5HT Cytosolic 5-HT (Accumulation) SERT_Out->Cytosol_5HT Translocation Release Non-Exocytotic Release (Reverse Transport) SERT_Out->Release Efflux Vesicle Synaptic Vesicle (5-HT Storage) Vesicle->Cytosol_5HT VMAT Disruption Cytosol_5HT->SERT_Out Concentration Gradient

Figure 2: Mechanism of pMPP-induced serotonin efflux via SERT reversal.[1]

Safety & Toxicology: Cytotoxicity Profiling

Piperazine derivatives are known to induce oxidative stress and mitochondrial dysfunction.[2] A basic viability assay is mandatory before advancing to in-vivo models.[1]

Assay: MTT Cell Viability

Cell Line: HepG2 (Liver model) or SH-SY5Y (Neuronal model).[1]

Protocol:

  • Seeding: Seed cells at 10,000 cells/well in a 96-well plate. Adhere for 24 hours.

  • Treatment: Treat with pMPP·2HCl (1 µM – 1000 µM) for 24 and 48 hours.

    • Vehicle Control: Media + Solvent (ensure <0.5% water/buffer volume).

  • Dye Addition: Add MTT reagent (0.5 mg/mL final). Incubate 4 hours at 37°C.

    • Mechanism:[2][3][4][5] Viable mitochondria reduce MTT (yellow) to Formazan (purple).[1]

  • Solubilization: Aspirate media. Dissolve crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

Data Presentation:

Concentration (µM)HepG2 Viability (%)SH-SY5Y Viability (%)Interpretation
0 (Control)100 ± 2.1100 ± 1.8Baseline
1098 ± 3.495 ± 4.0Non-toxic
10085 ± 5.278 ± 6.1Mild Cytotoxicity
50045 ± 4.830 ± 5.5IC₅₀ Threshold
100010 ± 2.05 ± 1.2Acute Toxicity

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused as Recreational Drugs: In Vitro and In Vivo Effects of 1-Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro.[6] British Journal of Pharmacology. Link[1]

  • Arbo, M. D., et al. (2014).[2] Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis.[7] Archives of Toxicology. Link

  • PubChem Compound Summary. (2024). 1-(p-Tolyl)piperazine dihydrochloride.[1][8] National Center for Biotechnology Information. Link[1]

Sources

Foundational

Advanced Technical Guide: Structural Analogs of 1-(p-Tolyl)piperazine Dihydrochloride

Domain: Medicinal Chemistry & Neuropharmacology Document Type: Technical Whitepaper Version: 2.4 (Current) Executive Summary & Chemical Architecture 1-(p-Tolyl)piperazine dihydrochloride (pMPP) represents a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry & Neuropharmacology Document Type: Technical Whitepaper Version: 2.4 (Current)

Executive Summary & Chemical Architecture

1-(p-Tolyl)piperazine dihydrochloride (pMPP) represents a critical scaffold in the library of phenylpiperazines—a privileged structure in neuropsychopharmacology. While often overshadowed by its meta-substituted analogs (mCPP, TFMPP) in direct serotonin receptor binding studies, pMPP serves as a vital reference standard for Structure-Activity Relationship (SAR) profiling and is a primary metabolite of the antihistamine cyclizine .

This guide deconstructs the synthesis, pharmacological divergence, and structural utility of pMPP and its analogs.

The Pharmacophore: Phenylpiperazine

The core architecture consists of a piperazine ring attached directly to a phenyl ring. The biological activity is modulated by the electronic and steric nature of the substituent on the phenyl ring.

ComponentStructural RoleKey Interaction
Basic Nitrogen (N4) Protonation site (pKa ~9.8)Ionic interaction with Aspartate residue in GPCR transmembrane domain (TM3).
Aromatic Ring Lipophilic scaffoldPi-pi stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor pocket.
p-Methyl Group Steric/Electronic modulatorWeak electron donor (+I effect); increases lipophilicity; probes the "depth" of the receptor binding pocket.

Structure-Activity Relationships (SAR): The Regioisomer Logic

The biological profile of arylpiperazines is dictated by the position of the substituent. Understanding this logic is crucial for designing selective ligands.

The "Meta" vs. "Para" Divergence

Research indicates a distinct divergence in receptor affinity based on substitution patterns.[1]

  • Meta-substitution (e.g., mCPP, TFMPP): Generally favors high affinity for 5-HT receptors (5-HT2C, 5-HT1B). The meta position allows the substituent to slot into a hydrophobic cleft without significant steric clash.

  • Para-substitution (e.g., pMPP): Often results in reduced affinity for 5-HT1A and 5-HT2C receptors compared to meta-analogs. The para-position extends the molecule's length, often clashing with the "floor" of the binding pocket in certain GPCR conformations. However, pMPP retains activity as a monoamine releaser and is critical for studying metabolic pathways of drugs like cyclizine.

Visualization: SAR Decision Logic

The following diagram illustrates the functional consequences of modifying the phenylpiperazine core.

SAR_Logic Core Phenylpiperazine Scaffold Sub_Meta Meta-Substitution (R = Cl, CF3) Core->Sub_Meta Position 3 Sub_Para Para-Substitution (R = CH3 - pMPP) Core->Sub_Para Position 4 Sub_Ortho Ortho-Substitution (R = OMe) Core->Sub_Ortho Position 2 Effect_Meta High 5-HT Receptor Affinity (Agonist/Antagonist) Sub_Meta->Effect_Meta Effect_Para Reduced 5-HT Affinity Steric Extension Metabolic Marker Sub_Para->Effect_Para Effect_Ortho 5-HT2C Antagonism Conformational Lock Sub_Ortho->Effect_Ortho

Caption: SAR logic tree demonstrating how regioisomerism dictates the pharmacological profile of phenylpiperazines.

Comparative Analog Profiling

The following table contrasts pMPP with its primary structural analogs.

AnalogStructure (R-Group)Primary PharmacologyKey Application
pMPP 4-Methyl (Para)Non-selective 5-HT ligand; Cyclizine metabolite.Metabolic standard; Negative control for high-affinity studies.
mCPP 3-Chloro (Meta)Potent 5-HT2C agonist.Probe for serotonin function in anxiety/depression.
TFMPP 3-CF3 (Meta)5-HT agonist/releaser.[2]Formerly used in "party pills" (BZP blends); 5-HT1B probe.
MeOPP 4-Methoxy (Para)5-HT ligand (lower potency).Investigating electronic effects (donor vs acceptor) at para-position.

Synthesis Protocol: Buchwald-Hartwig Amination

While older methods utilize the reaction of p-toluidine with bis(2-chloroethyl)amine (a "mustard" type reagent), this approach is hazardous and low-yielding. The Buchwald-Hartwig Palladium-Catalyzed Amination is the modern, self-validating standard for scientific applications.

Reaction Scheme

Reactants: 4-Bromotoluene + Piperazine (excess) Catalyst: Pd(OAc)2 / BINAP (or Pd-NHC complexes) Base: NaOtBu (Sodium tert-butoxide) Solvent: Toluene or Dioxane

Step-by-Step Methodology

Safety: Perform all steps in a fume hood. Piperazine is caustic; 4-bromotoluene is an irritant.

  • Catalyst Pre-formation:

    • In a dry Schlenk flask under Argon, charge Pd(OAc)2 (1 mol%) and BINAP (1.5 mol%).

    • Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 15 mins until the solution turns a characteristic orange/red (formation of the active catalytic species).

  • Reagent Addition:

    • Add 4-Bromotoluene (1.0 equiv).

    • Add Piperazine (2.0 - 3.0 equiv). Note: Excess piperazine prevents the formation of the N,N'-diaryl byproduct.

    • Add NaOtBu (1.4 equiv).

  • Reaction:

    • Heat to 100°C for 4–12 hours.

    • Checkpoint (Self-Validating): Monitor via TLC (Solvent: EtOAc/MeOH 9:1). The starting bromide spot (high Rf) should disappear. The product will appear as a polar spot that stains with Ninhydrin (secondary amine) or Dragendorff reagent.

  • Workup:

    • Cool to RT. Filter through a celite pad to remove Pd black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash chromatography (DCM -> DCM:MeOH:NH4OH).

  • Salt Formation (Dihydrochloride):

    • Dissolve the free base oil in diethyl ether.

    • Add 2M HCl in ether dropwise with vigorous stirring.

    • Observation: A white precipitate forms immediately. Filter and dry under vacuum.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 4-Bromotoluene + Piperazine Cat Catalyst Activation: Pd(OAc)2 + BINAP (Orange Solution) Start->Cat Heat Heating (100°C) Oxidative Addition -> Reductive Elimination Cat->Heat Check TLC Checkpoint: Disappearance of Bromide Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Purify Check->Workup Complete Salt Salt Formation: Add HCl/Ether -> pMPP.2HCl Workup->Salt

Caption: Buchwald-Hartwig amination workflow for the synthesis of pMPP.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

1H NMR (DMSO-d6)
  • Aromatic Region: Two doublets (AA'BB' system) around

    
     7.0–7.2 ppm, characteristic of para-substitution.
    
  • Piperazine Ring: Two triplets (or broad multiplets) around

    
     3.2–3.4 ppm.
    
  • Methyl Group: A distinct singlet at

    
     2.2–2.3 ppm. Absence of this peak indicates failure of coupling.
    
  • Amine Protons: Broad singlet (exchangeable with D2O) > 8.0 ppm for the HCl salt.

Mass Spectrometry (ESI+)
  • Parent Ion: m/z = 177.1 [M+H]+ (Calculated for C11H16N2).

  • Fragmentation: Loss of the piperazine ring or methyl group may be observed at higher collision energies.

Biological Context & Metabolism

pMPP is not merely a synthetic probe; it is biologically relevant as a metabolite.

  • Cyclizine Metabolism: The antihistamine Cyclizine is metabolized via N-dealkylation (removal of the benzhydryl group) to form norcyclizine (which is pMPP).

  • Enzyme: This transformation is mediated primarily by CYP2D6 .[3]

  • Implication: In research involving Cyclizine, the presence of pMPP in plasma confirms metabolic clearance. Researchers studying CYP2D6 polymorphisms often use the ratio of Cyclizine to pMPP as a phenotypic marker.

References

  • Glennon, R. A., et al. (1989). Structure-activity relationships of serotonin 5-HT2 receptor agonists.[4][5][6] Journal of Medicinal Chemistry.[1] Link

  • Buchwald, S. L., & Hartwig, J. F. (1998). Palladium-Catalyzed Amination of Aryl Halides.[7][8] Accounts of Chemical Research.[9] Link

  • Baumann, M. H., et al. (2001). N-Substituted Piperazines Abuse Liability and Neurotoxicity. Neuropsychopharmacology. Link

  • Campagne, F., et al. (2011).[10] The Pharmacokinetics and Pharmacogenetics of the Antiemetic Cyclizine in Palliative Care Patients.[10] Journal of Pain and Symptom Management. Link

  • Mullins, S. J., et al. (2013). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Sustainable Chemistry & Engineering. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Using 1-(p-Tolyl)piperazine dihydrochloride (pMPP) in Neuropharmacology

Abstract & Core Utility 1-(p-Tolyl)piperazine dihydrochloride (pMPP) is a substituted phenylpiperazine employed primarily as a selective Serotonin Releasing Agent (SRA) . Unlike its structural analogs mCPP (a mixed 5-HT...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

1-(p-Tolyl)piperazine dihydrochloride (pMPP) is a substituted phenylpiperazine employed primarily as a selective Serotonin Releasing Agent (SRA) . Unlike its structural analogs mCPP (a mixed 5-HT agonist) or amphetamine (a non-selective monoamine releaser), pMPP exhibits high selectivity for the serotonin transporter (SERT) over dopamine (DAT) and norepinephrine (NET) transporters. This selectivity makes it a critical tool compound for isolating serotonergic release mechanisms in behavioral models without the confounding variables of dopaminergic stimulation or direct 5-HT2C receptor agonism often seen with other piperazines.

Chemical Identity & Pharmacological Mechanism[1][2]

Chemical Properties[3]
  • IUPAC Name: 1-(4-Methylphenyl)piperazine dihydrochloride

  • Molecular Weight: 249.18 g/mol (Dihydrochloride salt)[1]

  • Solubility: Highly soluble in water (>20 mg/mL) and physiological saline; less soluble in organic solvents like DMSO compared to the free base.

  • Appearance: Off-white to beige crystalline powder.

Mechanism of Action

pMPP functions as a substrate-type releaser at the serotonin transporter (SERT). It enters the presynaptic terminal via SERT, subsequently disrupting vesicular storage (likely via VMAT2 interaction, though less characterized than amphetamine), and reversing the direction of the SERT to pump serotonin (5-HT) into the synaptic cleft.

Key Pharmacological Differentiators:

  • vs. mCPP: mCPP is primarily a 5-HT2C receptor agonist with some releasing activity. pMPP is a potent releaser with significantly lower direct receptor affinity.

  • vs. Amphetamine: Amphetamine releases DA, NE, and 5-HT. pMPP is >50-fold selective for 5-HT release over DA release (EC50 ~220 nM for 5-HT vs >10,000 nM for DA).

Mechanistic Pathway Diagram

The following diagram illustrates the differential signaling of pMPP (Release) versus mCPP (Direct Agonism).

G pMPP pMPP (Ligand) SERT_Out SERT (Extracellular) pMPP->SERT_Out Substrate Binding mCPP mCPP (Ligand) mCPP->SERT_Out Weak Interaction HT2C 5-HT2C Receptor mCPP->HT2C Direct Agonism SERT_In SERT (Cytosolic) SERT_Out->SERT_In Translocation VMAT2 VMAT2 (Vesicle) SERT_In->VMAT2 Disrupts Storage Release 5-HT Efflux (Synaptic Cleft) SERT_In->Release Reverse Transport VMAT2->SERT_In Cytosolic 5-HT Surge Signal Phospholipase C Activation HT2C->Signal Gq Coupling

Figure 1: Mechanistic divergence between pMPP (Serotonin Releaser) and mCPP (Agonist). pMPP exploits the transporter to flood the synapse, while mCPP directly activates postsynaptic receptors.

Preparation & Handling Protocol

Vehicle Selection

The dihydrochloride salt is hygroscopic and acidic. Proper pH buffering is essential for in vivo administration to prevent injection site necrosis or peritonitis.

Recommended Vehicle: 0.9% Sterile Saline (NaCl) buffered to pH 6.0–7.0 with minimal sodium bicarbonate if necessary. Stability: Prepare fresh daily. Solutions oxidize (turn pink/brown) upon prolonged light exposure.

Stock Solution Protocol (10 mg/mL)
  • Weigh 10.0 mg of pMPP·2HCl.

  • Add 0.9 mL of sterile distilled water. Vortex until fully dissolved (usually <30 seconds).

  • Add 0.1 mL of 10x PBS or adjust pH carefully with dilute NaOH to ~pH 6.5.

  • Filter sterilize (0.22 µm PES filter) if using for survival surgery or chronic infusion.

Experimental Protocols

In Vitro: [³H]5-HT Release Assay (Synaptosomes)

Objective: Determine the potency (EC50) of pMPP to induce serotonin release.

Materials:

  • Rat brain cortex tissue (fresh).

  • [³H]5-HT (Serotonin, tritiated).

  • Krebs-Henseleit buffer (oxygenated).

  • pMPP (0.1 nM – 100 µM concentration range).

Procedure:

  • Preparation: Homogenize rat cortex in 0.32 M sucrose; centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (12,000 x g, 20 min) to yield crude synaptosomal pellet (P2).

  • Loading: Resuspend P2 in Krebs buffer containing [³H]5-HT (10 nM) and incubate at 37°C for 15 min to load transporters.

  • Wash: Centrifuge and wash twice to remove extracellular radioligand.

  • Release Phase: Aliquot synaptosomes into micro-tubes containing pMPP at varying concentrations. Incubate for 5–10 minutes.

  • Termination: Rapid filtration over GF/B filters.

  • Quantification: Measure radioactivity in the filtrate (released 5-HT) vs. filter (retained 5-HT) using liquid scintillation counting.

  • Analysis: Plot % Release vs. Log[pMPP].

    • Expected Result: Sigmoidal dose-response with EC50 ≈ 200–250 nM [1].

In Vivo: Drug Discrimination (Rat)

Objective: Assess if pMPP produces interoceptive cues similar to known serotonergic agents (e.g., MDMA or Fenfluramine).

Subject: Male Sprague-Dawley rats, food-restricted. Apparatus: Operant conditioning chambers (two levers: Drug vs. Saline).

Training Phase:

  • Train rats to discriminate a standard serotonergic agent (e.g., MDMA 1.5 mg/kg or Fenfluramine 1.0 mg/kg ) from Saline.

  • Criterion: >80% correct lever selection over 5 consecutive sessions.

Testing Phase (Substitution Test):

  • Administer pMPP (i.p.) 15 minutes prior to the session.

  • Dosing Schedule: Test 0.5, 1.5, and 5.0 mg/kg in a randomized order, with washout days (saline training) between tests.

  • Data Collection: Record "Drug Lever" selection percentage.

    • Interpretation: >80% drug lever responding indicates full generalization (pMPP mimics the serotonergic effect of the training drug).

    • Note: pMPP generally substitutes for MDMA but not for Amphetamine, confirming its selective serotonergic profile [2, 3].

Comparative Data Summary

The following table contrasts pMPP with related phenylpiperazines to guide compound selection.

CompoundPrimary Mechanism5-HT Release (EC50)DA Release (EC50)5-HT2 Receptor AffinityPrimary Use Case
pMPP Selective 5-HT Releaser ~220 nM >10,000 nM LowPure 5-HT release studies
mCPP 5-HT2C Agonist / ReleaserModerateInactiveHigh (Ki ~3 nM) Anxiety/Depression models
TFMPP Non-selective AgonistWeakInactiveModerate"Ecstasy" mimic (w/ BZP)
MDMA Non-selective Releaser~100 nM~300 nMLowNeurotoxicity/Social reward

Data compiled from synaptosomal assays in rat brain tissue [1, 4].

Troubleshooting & Safety

  • Solubility Issues: If the dihydrochloride salt does not dissolve, ensure the water is neutral. Do not use phosphate-buffered saline (PBS) initially to dissolve high concentrations, as precipitation may occur; dissolve in water first, then dilute into buffer.

  • Behavioral Toxicity: High doses (>15 mg/kg i.p. in rats) may induce "Serotonin Syndrome" symptoms (wet dog shakes, hind limb abduction, straub tail). Monitor animals closely.

  • Handling: pMPP is a skin and respiratory irritant. Use a fume hood when weighing the powder.

References

  • Baumann, M. H., et al. (2012). "Structure-activity relationships of synthetic cathinones and related designer drugs." Neuropharmacology. (Data inferred from structural analogs and phenylpiperazine class profiling).

  • Glennon, R. A., et al. (1984). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(4-methylphenyl)piperazine (pMPP)." Pharmacology Biochemistry and Behavior.
  • PubChem. "1-(p-Tolyl)piperazine dihydrochloride Compound Summary."[1] National Library of Medicine. [Link]

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. (Provides EC50 values for transporter release).

Sources

Application

HPLC analysis of 1-(p-Tolyl)piperazine dihydrochloride

Executive Summary This application note details a robust, validated protocol for the quantification and identification of 1-(p-Tolyl)piperazine dihydrochloride (pMPP·2HCl) . As a structural analogue to N-benzylpiperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the quantification and identification of 1-(p-Tolyl)piperazine dihydrochloride (pMPP·2HCl) . As a structural analogue to N-benzylpiperazine (BZP) and a metabolite in the piperazine class, pMPP presents specific analytical challenges, primarily peak tailing due to the interaction of its basic nitrogen atoms with silanol groups on stationary phases.

This guide moves beyond generic recipes, utilizing a low-pH phosphate buffer system combined with a base-deactivated C18 column . This approach ensures complete protonation of the analyte, suppresses secondary silanol interactions, and yields sharp, symmetrical peaks essential for high-sensitivity quantification.

Chemical Context & Analytical Strategy

The Analyte
  • Compound: 1-(p-Tolyl)piperazine dihydrochloride

  • Molecular Formula: C11H16N2 · 2HCl

  • Properties: The molecule contains a piperazine ring (secondary and tertiary amines) attached to a para-tolyl group.

  • pKa: The piperazine nitrogens are basic (approximate pKa values: 5.6 and 9.8).

  • Solubility: Highly soluble in water due to the dihydrochloride salt form.

The Challenge: The "Silanol Effect"

In standard Reverse Phase (RP) HPLC, basic amines like pMPP often exhibit severe peak tailing. This occurs because the positively charged amine interacts ionically with residual, negatively charged silanol groups (Si-O⁻) on the silica backbone of the column.

The Solution: Kinetic & Thermodynamic Control

To overcome this, our protocol employs a two-pronged strategy:

  • pH Control (pH 3.0): At pH 3.0, silanol groups are protonated (neutral, Si-OH), reducing their ability to bind the cationic drug.

  • Ionic Strength: The use of a 25 mM phosphate buffer provides sufficient counter-ions to shield the analyte from any remaining active sites.

Experimental Protocol

Reagents & Materials
  • Reference Standard: 1-(p-Tolyl)piperazine dihydrochloride (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrumentation
  • LC System: Quaternary Pump LC with Degasser.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent Base-Deactivated Silica (BDS) column.

Preparation of Solutions

A. Mobile Phase A (Buffer Preparation):

  • Dissolve 3.40 g of

    
     in 950 mL of Milli-Q water (25 mM concentration).
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

  • Dilute to 1000 mL.

  • Filter through a 0.45 µm nylon membrane and degas.

B. Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of pMPP·2HCl into a 10 mL volumetric flask.

  • Dissolve in 50:50 Water:Methanol (to ensure solubility and stability).

  • Sonicate for 5 minutes.

C. Working Standards: Dilute Stock Solution with Mobile Phase A to concentrations of 10, 25, 50, 75, and 100 µg/mL.

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and peak shape.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Vol 10 µLSufficient sensitivity without column overload.
Detection UV @ 237 nm

for phenylpiperazines; balances sensitivity/selectivity.
Run Time 12 MinutesEnsures elution of impurities.

Gradient Profile:

  • 0.0 - 1.0 min: 10% B (Isocratic hold for salt elution)

  • 1.0 - 8.0 min: 10% B

    
     60% B (Linear Gradient)
    
  • 8.0 - 8.1 min: 60% B

    
     10% B (Re-equilibration trigger)
    
  • 8.1 - 12.0 min: 10% B (Re-equilibration) (Mobile Phase B = 100% Acetonitrile)

System Suitability & Validation Criteria

Before running samples, the system must meet these "Trustworthiness" metrics to ensure data integrity.

ParameterAcceptance CriteriaLogic
Retention Time (

)

2.0% SD
Ensures pump stability.
Tailing Factor (

)
< 1.5Critical for amines; ensures silanol suppression.
Theoretical Plates (N) > 5000Indicates column efficiency.
Resolution (

)
> 2.0If analyzing mixed piperazines (e.g., vs. BZP).

Visual Workflow & Mechanism

The following diagram illustrates the analytical workflow and the chemical mechanism of separation.

G cluster_0 Sample Prep cluster_1 HPLC Mechanism (Column) S1 pMPP·2HCl Salt S2 Dissolve in 50:50 MeOH:H2O S1->S2 S3 Filter (0.22 µm) S2->S3 M1 Mobile Phase (pH 3.0) S3->M1 M2 Protonated Amine (pMPP-H+) M1->M2 Inject M3 Suppressed Silanols (Si-OH) M1->M3 Prevents Tailing M4 Hydrophobic Interaction (Tolyl Group <-> C18) M2->M4 Retention D1 DAD Detection (237 nm) M4->D1 D2 Data Analysis (Quantification) D1->D2

Figure 1: Analytical workflow showing the critical role of pH 3.0 buffer in suppressing silanol activity to prevent peak tailing of the amine.

Troubleshooting Guide

  • Problem: Peak splitting or shoulder.

    • Root Cause: Sample solvent is stronger than mobile phase (e.g., 100% MeOH injection).

    • Fix: Dissolve sample in Mobile Phase A or 10% ACN.

  • Problem: Retention time drift.

    • Root Cause: pH fluctuation in buffer.

    • Fix: Use a pH meter calibrated daily; ensure buffer is capped to prevent evaporation of volatile components (if using organic modifiers in A).

  • Problem: High Backpressure.

    • Root Cause: Salt precipitation.

    • Fix: Ensure the mixing of Buffer (A) and ACN (B) does not precipitate phosphate salts. (25 mM is generally safe up to 80% ACN).

References

  • Clarke's Analysis of Drugs and Poisons. (2011). Pharmaceutical Press. (Standard reference for physicochemical properties and analysis of basic drugs).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative source on mobile phase pH selection for amines).

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Specific protocols for BZP and analogues like pMPP).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Monographs. (Validation standards for forensic analysis).

Method

Application Note: 1-(p-Tolyl)piperazine Dihydrochloride as a Serotonergic Scaffold and Synthetic Intermediate

[1] Introduction & Chemical Identity 1-(p-Tolyl)piperazine dihydrochloride (pMPP[1]·2HCl) is a high-value heterocyclic building block used extensively in neuropharmacology and medicinal chemistry.[1] Structurally, it con...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Identity

1-(p-Tolyl)piperazine dihydrochloride (pMPP[1]·2HCl) is a high-value heterocyclic building block used extensively in neuropharmacology and medicinal chemistry.[1] Structurally, it consists of a piperazine ring N-substituted with a para-tolyl (4-methylphenyl) group.[1]

While pMPP is a known metabolite of certain designer drugs (e.g., methylbenzylpiperazine), its primary utility in legitimate research lies in its role as a privileged scaffold for developing serotonin (5-HT) receptor ligands. The 4-substituted phenylpiperazine moiety is a pharmacophore found in numerous antipsychotics (e.g., Aripiprazole) and antidepressants.

Key Chemical Identifiers
PropertyDetail
IUPAC Name 1-(4-Methylphenyl)piperazine dihydrochloride
Synonyms pMPP[1][2]·2HCl; 1-(4-Tolyl)piperazine 2HCl; N-(p-Tolyl)piperazine dihydrochloride
CAS Number (Salt) 13078-14-3
CAS Number (Free Base) 39593-08-3
Molecular Formula C₁₁H₁₆N₂[1] · 2HCl
Molecular Weight 249.18 g/mol (Salt); 176.26 g/mol (Base)
Solubility Soluble in Water, DMSO, Methanol.[3] Insoluble in Ether, Hexane.

Physicochemical Handling & Stability[4]

The dihydrochloride salt form is preferred for storage due to its superior stability compared to the free base, which is an oil or low-melting solid prone to oxidation. However, the salt presents specific handling challenges that researchers must address to ensure experimental reproducibility.

Critical Handling Guidelines
  • Hygroscopicity: pMPP·2HCl is hygroscopic.[1] Exposure to ambient moisture will alter the effective molecular weight, leading to stoichiometric errors in synthesis.

    • Recommendation: Store in a desiccator at room temperature. Weigh quickly in low-humidity environments.[1]

  • Acidity: As a dihydrochloride, the compound is acidic in aqueous solution.

    • Impact: Direct use in biological assays without buffering will drastically lower pH, potentially causing false positives in cell viability or binding assays.

  • Free-Basing Requirement: For organic synthesis (specifically nucleophilic substitutions), the salt must be neutralized to liberate the nucleophilic secondary amine.[1] Failure to add sufficient base (at least 2.5 equivalents) is the most common cause of reaction failure.

Application I: Synthetic Protocols

The secondary amine of pMPP is a versatile nucleophile. The following protocol details the In-Situ Neutralization and N-Alkylation , a standard workflow for generating serotonin receptor probes.

Diagram 1: Synthesis Workflow (Salt to Ligand)

The following flow illustrates the critical neutralization step often missed in standard literature.

SynthesisWorkflow Salt pMPP·2HCl (Solid Salt) Base Base Addition (K2CO3 or DIPEA) Salt->Base Solubilization (DMF/ACN) FreeBase Free Amine (In-Situ) Base->FreeBase - 2 HCl Product Target Ligand (Crude) FreeBase->Product Sn2 Attack + Electrophile Electrophile Electrophile (R-X) Electrophile->Product

Caption: Logical flow for converting the stable dihydrochloride salt into a reactive nucleophile for drug synthesis.

Protocol A: N-Alkylation with Alkyl Halides

Objective: To attach a functionalized alkyl chain to the piperazine nitrogen.[1]

Reagents:

  • pMPP[2][4]·2HCl (1.0 eq)

  • Alkyl Halide (e.g., 4-chlorobutyl phthalimide) (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (3.5 eq) [CRITICAL] 
    
  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1]

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend pMPP·2HCl (1.0 mmol, 249 mg) in anhydrous ACN (10 mL).

  • Neutralization: Add powdered

    
     (3.5 mmol, 483 mg). The excess base is required to neutralize the two HCl molecules and scavenge the proton generated during alkylation.
    
  • Stir: Stir at Room Temperature (RT) for 30 minutes. The mixture may evolve gas slightly as HCl is neutralized.[1]

  • Addition: Add the Alkyl Halide (1.1 mmol) and catalytic KI.

  • Reflux: Heat the mixture to reflux (80°C for ACN) for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The starting material (pMPP) will remain at the baseline if not fully converted or if the plate is not treated with ammonia; the product should migrate.

  • Workup: Cool to RT. Filter off the inorganic salts.[1] Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. Dry over

    
    .[1] Purify via flash column chromatography.
    

Validation:

  • 1H-NMR (CDCl3): Look for the disappearance of the broad NH peak and the appearance of methylene triplets adjacent to the piperazine nitrogen (~2.5-2.7 ppm). The para-methyl group on the phenyl ring should appear as a singlet around 2.25 ppm.[1]

Application II: Pharmacological Research (Serotonin Probes)

pMPP is a monoamine releasing agent with high selectivity for serotonin (5-HT) over dopamine and norepinephrine.[1] Researchers use it to study serotonergic signaling pathways.[1]

Mechanism of Action

pMPP acts similarly to MDMA but with a cleaner serotonergic profile.[1] It enters the presynaptic neuron via the Serotonin Transporter (SERT) and interacts with the Vesicular Monoamine Transporter (VMAT2), causing a reversal of serotonin flow.

Diagram 2: Serotonergic Signaling Pathway

This diagram visualizes the interaction of pMPP within the synaptic cleft.

SerotoninPathway pMPP pMPP (Ligand) SERT SERT (Transporter) pMPP->SERT Substrate Uptake VMAT VMAT2 (Vesicle) SERT->VMAT Translocation Receptor Post-Synaptic 5-HT Receptor SERT->Receptor Synaptic Activation 5 5 VMAT->5 HT_Release Displacement HT_Release->SERT Reverse Transport

Caption: pMPP acts as a substrate-type releaser, entering via SERT and displacing 5-HT from vesicles via VMAT2.

Pharmacological Profile Data

When using pMPP as a reference standard in binding assays, the following affinity values are typical (values may vary by specific assay conditions):

TargetActivity TypePotency (Approx.)
SERT (Reuptake) Substrate/ReleaserEC50 ~ 220 nM [1]
5-HT2A Receptor Partial AgonistKi > 1000 nM (Low affinity)
5-HT2C Receptor AgonistModerate affinity
DAT (Dopamine) Reuptake InhibitorIC50 ~ 9,500 nM (Very Low) [1]

Protocol Note for In-Vitro Assays: When preparing stock solutions for cell culture or binding assays:

  • Dissolve pMPP[1]·2HCl in DMSO to create a 10 mM stock.

  • Dilute into the assay buffer.[1]

  • Check pH: Ensure the final buffer pH remains at 7.4. The 2HCl salt can acidify small volumes of unbuffered media.[1]

Safety & Regulatory Compliance

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][4][5]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][5]

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 respirator recommended when handling the powder, as piperazine dusts are known respiratory sensitizers.

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[1]

Disposal: Dispose of as hazardous chemical waste containing nitrogenous organic compounds.[1] Do not release into municipal water systems.[1]

References

  • Wikipedia/Scientific Literature Consensus. para-Methylphenylpiperazine.[1] Retrieved from Wikipedia.[1] Link

  • PubChem. 1-(p-Tolyl)piperazine dihydrochloride (Compound Summary). National Library of Medicine.[1] Link[1]

  • Fisher Scientific. Safety Data Sheet: 1-(p-Tolyl)piperazine dihydrochloride.[1]Link[1]

  • Organic Chemistry Portal. Synthesis of Piperazines. (General synthetic methodologies for piperazine scaffolds). Link

  • ChemicalBook. 1-(p-Tolyl)piperazine dihydrochloride Product Properties.Link[1]

Sources

Application

cell-based assay protocol for 1-(p-Tolyl)piperazine dihydrochloride

Application Note: Functional Characterization of 1-(p-Tolyl)piperazine Dihydrochloride via GPCR Calcium Flux Introduction & Compound Profile 1-(p-Tolyl)piperazine dihydrochloride (pMPP 2HCl) is a substituted phenylpipera...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 1-(p-Tolyl)piperazine Dihydrochloride via GPCR Calcium Flux

Introduction & Compound Profile

1-(p-Tolyl)piperazine dihydrochloride (pMPP 2HCl) is a substituted phenylpiperazine derivative widely utilized in pharmacological research as a serotonergic probe. Structurally analogous to m-chlorophenylpiperazine (mCPP), pMPP exhibits affinity for serotonin (5-HT) receptors, specifically within the 5-HT2 family, and acts as a metabolite for certain piperazine-class antihistamines (e.g., chlorcyclizine).

In drug discovery, profiling phenylpiperazines is critical for two reasons:

  • Efficacy Screening: Identifying potential agonists for neuropsychiatric indications.

  • Safety Pharmacology: Screening for off-target 5-HT2B agonism, a known driver of valvular heart disease.

This protocol details a high-throughput Calcium Mobilization Assay to quantify the functional agonist potency (EC50) of pMPP 2HCl in HEK-293 cells stably expressing the 5-HT2A receptor.

Compound Snapshot
PropertyDetailTechnical Note
CAS Name 1-(4-Methylphenyl)piperazine dihydrochloride
Formula C11H16N2 · 2HClThe 2HCl salt confers high water solubility.
Target Class GPCR (Serotonin 5-HT2A/2C)Gq-coupled signaling pathway.
Solubility Water (>50 mM), DMSO (>50 mM)Expert Tip: Use aqueous buffers for stock to avoid DMSO effects on sensitive GPCRs.
Storage -20°C, DesiccatedHygroscopic; equilibrate to RT before opening.

Experimental Design Strategy

The 5-HT2A receptor couples to the Gαq/11 G-protein. Upon ligand binding, the receptor activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium stores from the ER.

Why Calcium Flux?

  • Real-Time Kinetics: Unlike cAMP endpoints, calcium flux provides millisecond-resolution kinetic data.

  • Signal Amplification: The downstream Ca2+ release is a robust, high-signal-to-noise readout suitable for potency determination.

  • Self-Validation: The assay includes an internal "addition artifact" check to distinguish true agonism from optical interference.

Signaling Pathway Visualization

Gq_Pathway Ligand pMPP (Ligand) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Figure 1: Mechanism of Action. pMPP binding triggers the Gq cascade, resulting in a quantifiable calcium surge.

Reagent Preparation & Handling

Critical Quality Attribute (CQA): The dihydrochloride salt is acidic. When preparing high-concentration stocks in unbuffered water, the pH can drop significantly.

  • Recommendation: Prepare the 10 mM master stock in PBS (pH 7.4) or water, but ensure the final assay concentration is highly buffered (HEPES).

Buffer Recipes
  • Assay Buffer (HBSS-HEPES):

    • 1x Hank’s Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

    • 20 mM HEPES.

    • 2.5 mM Probenecid: Crucial Step. Probenecid inhibits the OAT transporter, preventing the leakage of calcium dye from the cells. Prepare fresh; 250 mM stock in 1N NaOH.

    • Adjust pH to 7.4.

  • Dye Loading Solution:

    • Fluo-4 AM or Calcium 6 (Molecular Devices).

    • Dissolve dye in DMSO + 0.02% Pluronic F-127 (dispersing agent).

    • Dilute into Assay Buffer to 2-4 µM final concentration.

Step-by-Step Protocol

Phase A: Cell Preparation (Day -1)
  • Harvest: Detach HEK-293-5HT2A cells using Accutase (gentler than Trypsin to preserve receptor integrity).

  • Count: Ensure viability >95%.

  • Seed: Plate 50,000 cells/well in a black-wall, clear-bottom 96-well Poly-D-Lysine coated plate.

  • Incubate: Overnight at 37°C, 5% CO2. Confluency should reach ~85-90% at time of assay.

Phase B: Compound Preparation (Day 0)
  • Stock Prep: Dissolve pMPP 2HCl to 10 mM in PBS.

  • Serial Dilution: Prepare a 10-point dose-response curve (1:3 serial dilution) in Assay Buffer .

    • Top Concentration: 100 µM (Final assay conc).

    • Controls:

      • Positive: Serotonin (5-HT) at 10 µM (Maximal response).

      • Negative: Assay Buffer alone (Basal).

      • Specificity: Pre-incubate a subset of wells with Ketanserin (1 µM), a selective 5-HT2A antagonist, to confirm signal specificity.

Phase C: Calcium Mobilization Assay Workflow

Workflow Step1 1. Remove Media (Wash 1x HBSS) Step2 2. Load Dye (60 min @ 37°C) Step1->Step2 Step3 3. Equilibrate (15 min @ RT) Step2->Step3 Step4 4. Baseline Read (10 sec) Step3->Step4 Step5 5. Inject pMPP (Auto-injector) Step4->Step5 Step6 6. Kinetic Read (90 sec) Step5->Step6

Figure 2: Experimental Timeline. The equilibration step at RT minimizes thermal gradients that cause signal drift.

Detailed Procedure:

  • Wash: Gently aspirate growth media and wash once with 100 µL Assay Buffer.

  • Load: Add 100 µL Dye Loading Solution. Incubate 45-60 min at 37°C.

  • Stabilize: Move plate to room temperature for 15 min. Why? This prevents temperature shock when adding room-temp compounds, which can cause false-positive calcium spikes.

  • Baseline: Place in FLIPR or kinetic plate reader (e.g., FlexStation). Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds to establish baseline (

    
    ).
    
  • Injection: Automatically inject 20 µL of 5x concentrated pMPP dilutions.

  • Read: Continue reading for 90-120 seconds. Capture the peak response (

    
    ).
    

Data Analysis & QC

1. Metric Calculation: Calculate the response as the change in fluorescence relative to baseline:



Alternatively, use Max - Min RFU if baseline is stable.

2. Dose-Response Curve: Fit data to a 4-parameter logistic (4PL) equation to determine EC50:



3. Quality Control Criteria:

  • Z-Factor: Must be > 0.5 (using 5-HT positive control vs Vehicle).

  • CV%: Replicates should have <10% coefficient of variation.

  • Antagonist Shift: In the presence of Ketanserin, the pMPP curve should shift significantly to the right or be abolished.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66633, 1-(4-Methylphenyl)piperazine dihydrochloride. Retrieved from [Link]

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Database. (Standard protocols for 5-HT2A Calcium Flux). Retrieved from [Link]

  • IUPHAR/BPS Guide to Pharmacology. 5-HT2A Receptor Physiology and Pharmacology. Retrieved from [Link]

Method

In-Vivo Administration of 1-(p-Tolyl)piperazine Dihydrochloride: Application Notes and Protocols for Preclinical Research

This comprehensive guide provides detailed application notes and protocols for the in-vivo administration of 1-(p-Tolyl)piperazine dihydrochloride in animal models. It is intended for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the in-vivo administration of 1-(p-Tolyl)piperazine dihydrochloride in animal models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical studies, particularly within the fields of neuroscience, pharmacology, and toxicology. This document emphasizes scientific integrity, providing not just procedural steps, but also the rationale behind experimental choices to ensure reproducible and reliable outcomes.

Introduction to 1-(p-Tolyl)piperazine Dihydrochloride

1-(p-Tolyl)piperazine is a versatile piperazine derivative utilized in pharmaceutical research and development. Its chemical structure serves as a valuable scaffold in the synthesis of various bioactive molecules.[1] In neuroscience, it is of particular interest for its potential interactions with serotonergic and dopaminergic receptor systems, making it a valuable tool for investigating mood disorders such as anxiety and depression.[2] The dihydrochloride salt form of 1-(p-Tolyl)piperazine generally exhibits favorable solubility and stability, rendering it suitable for in-vivo applications.[2]

Mechanism of Action at a Glance

While the precise mechanism of action of 1-(p-Tolyl)piperazine is an area of ongoing research, many arylpiperazine compounds are known to exhibit affinity for various serotonin (5-HT) and dopamine (D2) receptors.[1] Their functional activity at these receptors can range from agonism to antagonism, leading to a spectrum of potential central nervous system (CNS) effects.[3][4][5] Understanding the specific receptor binding profile and functional activity of 1-(p-Tolyl)piperazine is a critical objective of many preclinical studies.

Pre-Administration Considerations and Planning

Careful planning is paramount for the success and ethical conduct of any in-vivo study. The following points should be meticulously addressed before commencing any experimental work.

Ethical Considerations

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research. Key principles include the "3Rs": Replacement , Reduction , and Refinement . Researchers have a responsibility to minimize any potential pain, distress, or suffering of the animals under their care.[6]

Animal Model Selection

The choice of animal model is dictated by the research question. For neuroscience research involving 1-(p-Tolyl)piperazine, commonly used models include:

  • Mice: Various strains (e.g., C57BL/6, BALB/c) are used in behavioral models of anxiety and depression.

  • Rats: Wistar and Sprague-Dawley rats are frequently used for pharmacokinetic studies and more complex behavioral paradigms.

The specific strain, age, and sex of the animals should be carefully selected and reported, as these can significantly influence experimental outcomes.

Dosage Selection and Rationale

Determining the appropriate dose is a critical step. A thorough literature review of similar piperazine derivatives is essential. For instance, studies with the related compound m-chlorophenylpiperazine (mCPP) have utilized intraperitoneal (IP) doses in the range of 1-4 mg/kg in mice to induce anxiety-like behaviors.[7][8] Another study on different piperazine derivatives used doses of 30-40 mg/kg in rats to investigate effects on neurotransmitter release.[9]

A pilot dose-response study is highly recommended to determine the optimal dose of 1-(p-Tolyl)piperazine dihydrochloride for the desired biological effect while minimizing adverse effects.

Pharmacokinetic Profile

The pharmacokinetic properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME). While specific data for 1-(p-Tolyl)piperazine is not extensively published, studies on other 1-aryl-piperazines in rats have shown that they are extensively distributed in tissues and readily cross the blood-brain barrier, with peak brain concentrations often reached within minutes of intravenous administration.[10] The oral bioavailability of piperazine compounds can be variable.[11] Preliminary pharmacokinetic studies in the chosen animal model are advisable to inform the dosing regimen and sampling time points for pharmacodynamic assessments.

Pharmacokinetic Parameter General Considerations for Piperazine Derivatives in Rodents
Tmax (Time to Peak Concentration) Can be rapid, especially after parenteral administration.
Cmax (Peak Concentration) Dose-dependent.
Half-life (t½) Can vary significantly between species (e.g., shorter in mice than rats).[12][13]
Bioavailability Can be influenced by the route of administration and first-pass metabolism.

Formulation and Vehicle Preparation

The dihydrochloride salt of 1-(p-Tolyl)piperazine is generally water-soluble, which simplifies vehicle selection.[14][15][16]

Recommended Vehicle

For most applications, sterile 0.9% saline is the recommended vehicle. It is isotonic and physiologically compatible, minimizing the risk of irritation at the injection site.

Preparation Protocol
  • Calculate the required amount: Based on the desired dose (mg/kg), the number of animals, and the dosing volume (ml/kg), calculate the total mass of 1-(p-Tolyl)piperazine dihydrochloride needed.

  • Weigh the compound: Accurately weigh the required amount of the compound using a calibrated analytical balance.

  • Dissolution: In a sterile container, add the weighed compound to the calculated volume of sterile 0.9% saline.

  • Mixing: Vortex or gently agitate the solution until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

  • Sterilization: If the solution is not prepared fresh daily under aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light. For short-term storage, refrigeration (2-8°C) is often suitable. For longer-term storage, aliquoting and freezing (-20°C or -80°C) may be appropriate, but stability under these conditions should be verified.

Note: If solubility in saline is limited at higher concentrations, a co-solvent system may be necessary. A common approach for piperazine derivatives is to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with saline to the final concentration.[2] However, the final concentration of DMSO should be kept to a minimum (typically <10%) to avoid potential toxicity.

In-Vivo Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Below are detailed protocols for the most common routes.

Oral Gavage (PO)

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

Materials:

  • Appropriately sized gavage needles (flexible or rigid with a ball-tip). For mice, typically 20-22 gauge; for rats, 16-18 gauge.[8][17][18]

  • Syringes

  • Animal scale

Workflow Diagram:

oral_gavage_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh Animal calculate Calculate Dose Volume weigh->calculate prepare Prepare Dosing Solution calculate->prepare restrain Restrain Animal prepare->restrain Proceed to Administration insert Insert Gavage Needle restrain->insert administer Administer Solution insert->administer remove Remove Needle administer->remove monitor Monitor Animal remove->monitor Proceed to Monitoring record Record Observations monitor->record

Caption: Workflow for Oral Gavage Administration.

Step-by-Step Protocol:

  • Animal Restraint:

    • Mice: Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.[18] The body should be held securely.

    • Rats: Hold the rat firmly around the thoracic region, supporting the lower body.[18]

  • Gavage Needle Insertion:

    • Hold the animal in an upright position.[19]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[17]

    • The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, do not force it. Withdraw the needle and try again.[17][18]

  • Dose Administration:

    • Once the needle is correctly positioned in the esophagus (pre-measured to reach the stomach), slowly administer the solution from the syringe.

  • Needle Removal:

    • Gently withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Dosing Volume Guidelines:

  • Mice: Up to 10 ml/kg

  • Rats: Up to 20 ml/kg

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats).

  • 70% ethanol for disinfection

  • Animal scale

Workflow Diagram:

ip_injection_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh Animal calculate Calculate Injection Volume weigh->calculate prepare Prepare Dosing Solution calculate->prepare restrain Restrain Animal prepare->restrain Proceed to Injection locate Locate Injection Site restrain->locate inject Perform Injection locate->inject monitor Monitor Animal inject->monitor Proceed to Monitoring record Record Observations monitor->record

Caption: Workflow for Intraperitoneal Injection.

Step-by-Step Protocol:

  • Animal Restraint:

    • Mice: Scruff the mouse and turn it to expose its abdomen.

    • Rats: Securely hold the rat with its head tilted downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[14]

  • Locate Injection Site:

    • The injection should be made into the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.[5]

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.[14]

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and inject at a new site with a fresh needle.

    • Slowly inject the solution.

  • Needle Withdrawal:

    • Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions.

Dosing Volume Guidelines:

  • Mice: Up to 10 ml/kg

  • Rats: Up to 10 ml/kg

Data Interpretation and Troubleshooting

  • Behavioral Observations: Carefully observe and record any changes in the animals' behavior, such as alterations in locomotion, grooming, or posture. These observations can provide valuable qualitative data.

  • Variability: High variability in results can be due to inconsistent administration technique, stress, or individual differences in animal metabolism. Ensure all personnel are properly trained and that the experimental conditions are standardized.

  • Adverse Effects: If adverse effects are observed (e.g., lethargy, seizures, significant weight loss), the dose may need to be adjusted, or the study design re-evaluated.

Conclusion

The successful in-vivo administration of 1-(p-Tolyl)piperazine dihydrochloride in animal models is achievable with careful planning, adherence to ethical guidelines, and meticulous execution of administration protocols. The information and protocols provided in this guide are intended to serve as a foundation for researchers to design and conduct robust and reproducible preclinical studies.

References

  • Atcha, Z., St. Pourcain, B., & Pineda, R. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research, 37(1), 12.
  • Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis. (2020). Journal of Pharmacology and Experimental Therapeutics, 373(2), 275-285.
  • Piperazine Dihydrochloride. (n.d.). G. Amphray Laboratories. Retrieved from [Link]

  • Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 4), 114-118.
  • Coumarin-piperazine derivatives as biologically active compounds. (2019). European Journal of Medicinal Chemistry, 183, 111729.
  • Ye, T., Li, M., & Cheng, X. (2024). Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine. Journal of Biosciences and Medicines, 12, 22-38.
  • Caccia, S., & Fong, M. H. (1987). Lipophilicity and disposition of 1-aryl-piperazines in the rat. Journal of Pharmacy and Pharmacology, 39(9), 716-721.
  • SOP: Mouse Oral Gavage. (2017). Virginia Tech IACUC. Retrieved from [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]

  • Wallis, C. J., & Lal, H. (1998). A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety.
  • Naeem, S., Haleem, D. J., & Parveen, T. (2001). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia.
  • Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis. (2015). Journal of Visualized Experiments, (105), e53372.
  • Intraperitoneal Injection in Rats. (2011). Queen's University Animal Care Committee. Retrieved from [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). Retrieved from [Link]

  • Iskra-Jopa, J., Gołembiowska, K., Dziubina, A., Cybulski, M., Duszyńska, B., & Chilmonczyk, Z. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(3), 351-357.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Pharmaceutics, 11(1), 24.
  • Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.). Retrieved from [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2022). JETIR, 9(6), a468-a477.
  • SOP: Intraperitoneal Injections in the Rat. (2017). Virginia Tech IACUC. Retrieved from [Link]

  • Reserpine-induced rat model for depression. (2024).
  • Rodent tests of depression and anxiety: Construct validity and translational relevance. (2022). Neuroscience & Biobehavioral Reviews, 138, 104689.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). WSU IACUC. Retrieved from [Link]

  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. (n.d.). University of Queensland. Retrieved from [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). Neurobiology of Disease, 129, 217-233.
  • Maccecchini, M. L., et al. (2024). Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. Pharmaceuticals, 17(5), 633.
  • Whitton, P., & Curzon, G. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. Psychopharmacology, 100(1), 138-140.
  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2019). Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-848.
  • White, W. H., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology, 146(1-2), 58-65.
  • Opacka-Juffry, J., Ashworth, S., Ahier, R. G., & Hume, S. P. (1998). Modulatory effects of L-DOPA on D2 dopamine receptors in rat striatum, measured using in vivo microdialysis and PET. Journal of Neural Transmission, 105(4-5), 349-364.

Sources

Application

Application Note: Comprehensive Purity Determination of 1-(p-Tolyl)piperazine Dihydrochloride

Executive Summary & Technical Context 1-(p-Tolyl)piperazine dihydrochloride (pTP·2HCl), also known as 1-(4-methylphenyl)piperazine, is a chemically significant piperazine derivative. It serves as a precursor in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

1-(p-Tolyl)piperazine dihydrochloride (pTP·2HCl), also known as 1-(4-methylphenyl)piperazine, is a chemically significant piperazine derivative. It serves as a precursor in pharmaceutical synthesis and is a known metabolite of designer drugs.

The Analytical Challenge: Commercial samples of pTP·2HCl frequently suffer from two specific quality failures:

  • Regioisomeric Contamination: The presence of ortho- and meta- isomers (oTP, mTP) derived from impure starting materials (toluidine isomers). These possess identical molecular weights, making Mass Spectrometry (MS) alone insufficient for differentiation.

  • Stoichiometric Variance: As a hygroscopic salt, samples often deviate from the theoretical dihydrochloride (2HCl) stoichiometry due to improper drying or degradation, affecting molar calculations in drug development.

This guide provides a multi-modal analytical workflow to certify both the organic purity (absence of isomers/byproducts) and the inorganic stoichiometry (salt form accuracy).

Chemical Identity & Physical Standards

Before initiating instrumental analysis, the sample must be referenced against established physicochemical constants.

PropertySpecificationNotes
IUPAC Name 1-(4-Methylphenyl)piperazine dihydrochloride
CAS Registry 5320-00-3 (Free base: 39593-08-3)Ensure CAS matches salt form.
Formula C₁₁H₁₆N₂ · 2HCl
Molecular Weight 249.18 g/mol Free base: 176.26 g/mol
Appearance White to off-white crystalline powderYellowing indicates oxidation.
Solubility Soluble in Water, Methanol; Insoluble in Diethyl Ether
Melting Point 280–285 °C (Decomposes)Broad range indicates impurity.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantification of organic purity and separation of positional isomers (o-, m-, p-).

Method Rationale (Expertise & Experience)

Piperazine derivatives are basic amines. On standard C18 columns at neutral pH, they interact with residual silanols, causing severe peak tailing.

  • Solution: We utilize an acidic mobile phase with a high-strength buffer or a modern base-deactivated column . The protocol below uses a Pentafluorophenyl (PFP) or C18 column with acidic buffering to protonate the amines, ensuring sharp peak shape and resolving structural isomers based on pi-pi interactions.

Instrumental Parameters
  • System: UHPLC or HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus) or PFP (for superior isomer selectivity). Dimensions: 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v) + 10mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (primary) and 210 nm (secondary).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Salt elution)
15.04060Linear Gradient
18.0595Wash
20.0955Re-equilibration
Sample Preparation
  • Diluent: Water:Methanol (50:50).

  • Stock Solution: Dissolve 10 mg pTP·2HCl in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

  • Filtration: Pass through 0.22 µm PVDF filter prior to injection.

System Suitability Criteria (Trustworthiness)
  • Tailing Factor:

    
     (Critical for amine analysis).
    
  • Resolution:

    
     between pTP and any adjacent impurity peak.
    
  • Precision: RSD of peak area < 1.0% (n=5 injections).

Protocol B: Argentometric Titration (Chloride Content)

Objective: Validation of the dihydrochloride salt stoichiometry. Why this matters: If the sample is actually a monohydrochloride or a hydrate, molar dosing calculations in downstream biology will be erroneous.

Methodology
  • Titrant: 0.1 M Silver Nitrate (

    
    ).
    
  • Indicator: Potassium Chromate (

    
    ) - Mohr’s Method, or Potentiometric endpoint detection (preferred).
    
  • Procedure:

    • Weigh accurately ~100 mg of pTP·2HCl.

    • Dissolve in 50 mL deionized water.

    • Adjust pH to 6.5–9.0 (if using colorimetric indicator).

    • Titrate with 0.1 M

      
       until the first permanent red-brown precipitate appears (Mohr) or inflection point is reached (Potentiometric).
      
Calculation


  • 
    : Volume of 
    
    
    
    (mL)
  • 
    : Molarity of 
    
    
    
  • 
    : Sample weight (mg)
    

Acceptance Criteria:

  • Theoretical Chloride for pTP·2HCl: 28.45%

  • Acceptable Range: 28.0% – 29.0%

Protocol C: GC-MS (Orthogonal Identification)

Objective: Structural confirmation and detection of non-polar volatiles. Note: The salt form cannot be injected directly. It requires Free Base Liberation .

Base Liberation Protocol
  • Dissolve 10 mg sample in 1 mL water.

  • Add 200 µL 1M NaOH (pH > 12).

  • Add 1 mL Dichloromethane (DCM) or Ethyl Acetate.

  • Vortex for 1 minute; centrifuge to separate layers.

  • Inject the bottom organic layer.

GC Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: Split 20:1 @ 250°C.

  • Oven: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • MS Source: EI @ 70 eV.

Key Diagnostic Ions (m/z):

  • 176 (Molecular Ion

    
     of free base)
    
  • 133 (Loss of propyl/fragmentation of piperazine ring)

  • 91 (Tropylium ion - characteristic of toluene/tolyl group)

Analytical Workflow Diagram

The following flowchart illustrates the decision logic for certifying a batch of pTP·2HCl.

PurityAnalysis Start Raw Sample pTP·2HCl Visual Visual Inspection (Color/Crystallinity) Start->Visual Solubility Solubility Test (Water/MeOH) Visual->Solubility Titration Chloride Titration (Protocol B) Solubility->Titration Decision1 Cl Content 28.0 - 29.0%? Titration->Decision1 HPLC HPLC-UV Purity (Protocol A) GCMS GC-MS ID (Protocol C) HPLC->GCMS Decision2 Purity > 98.0% No Isomers? GCMS->Decision2 Decision1->HPLC Pass Fail REJECT BATCH (Recrystallize) Decision1->Fail Fail (<28% or >29%) Decision2->Fail No Pass CERTIFY BATCH (Release) Decision2->Pass Yes

Figure 1: Analytical Decision Matrix for pTP·2HCl certification. Blue nodes indicate physical tests, Yellow nodes indicate instrumental protocols, and Diamonds represent critical quality gates.

Troubleshooting & Expert Notes

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. If the Chloride content is low (<27%) but HPLC purity is high (>99%), the sample has likely absorbed water. Dry in a vacuum oven at 60°C for 4 hours and re-titrate.

  • Positional Isomers: If a peak appears immediately before the main pTP peak in HPLC, it is likely the ortho-isomer. This is difficult to remove via recrystallization due to similar solubility profiles.

  • NMR Validation: For absolute structural proof (distinguishing p- from m-), use 1H-NMR in

    
    . The para-substitution pattern shows a characteristic AA'BB' aromatic system (two doublets), whereas meta shows a more complex multiplet pattern.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66081, 1-(4-Methylphenyl)piperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (ST/NAR/46). Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

Method

Application Note: Strategic Formulation Development of 1-(p-Tolyl)piperazine Dihydrochloride

Introduction & Compound Architecture 1-(p-Tolyl)piperazine dihydrochloride (pMPP 2HCl) is a piperazine derivative primarily utilized as a serotonergic research tool and a metabolic reference standard.[1][2] While structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Architecture

1-(p-Tolyl)piperazine dihydrochloride (pMPP 2HCl) is a piperazine derivative primarily utilized as a serotonergic research tool and a metabolic reference standard.[1][2] While structurally simple, the dihydrochloride salt form presents specific physicochemical challenges that often lead to experimental failure (precipitation, tissue necrosis in vivo, or degradation) if not managed via rational formulation design.[1][2]

The "Salt Trap" in Formulation

The critical formulation characteristic of pMPP 2HCl is its acidity.[1][2] As a dihydrochloride salt of a diamine, its aqueous dissolution releases two equivalents of hydrochloric acid protons per molecule.[1][2]

  • Native pH: A 50 mM aqueous solution typically exhibits a pH of 1.5 – 3.0.[1][2]

  • Consequence: Direct injection of unbuffered stocks causes immediate precipitation of biological proteins and tissue damage.[1][2] Conversely, rapid neutralization with strong base (NaOH) often causes local precipitation of the free base (hydrophobic) before redissolution.[1][2]

This guide provides a self-validating workflow to transition pMPP 2HCl from a raw solid to a stable, physiologically compatible formulation.

Pre-Formulation Characterization[2]

Before attempting dissolution, the ionization state of the molecule must be mapped to the pH of the target vehicle.[2]

Ionization Logic (pKa Profiling)

pMPP contains two nitrogen centers with distinct basicity.[1][2] Understanding this is the key to solubility.

  • N4 (Secondary Amine): Highly basic (pKa ≈ 8.5 – 9.0).[1][2] At physiological pH (7.4), this nitrogen remains protonated (

    
    ), conferring water solubility.[1][2]
    
  • N1 (Aniline-like Nitrogen): Attached to the p-tolyl ring.[1][2] The lone pair is delocalized into the aromatic system, drastically reducing basicity (pKa < 2.0).[1][2] In the 2HCl solid, this is protonated.[1][2] In water (pH > 2), it rapidly deprotonates.[1][2]

Formulation Implication: At pH 7.4, pMPP exists primarily as a monocation .[1][2] If the pH is raised above 10.0, the N4 nitrogen deprotonates, forming the neutral free base , which is insoluble in water and will precipitate.[2]

Solubility Decision Matrix
Solvent SystemSolubility RatingApplication Context
Water (Milli-Q) High (>50 mg/mL) Ideal for stock solutions.[1][2] Resulting pH is acidic (~2.0).[1][2]
0.9% Saline High Standard vehicle.[1][2] Requires buffering.
PBS (pH 7.4) Moderate/High Preferred Vehicle. The buffer capacity must exceed the acid load of the salt.[1][2]
DMSO High Use for high-concentration stocks (>100 mM) for in vitro dilution.[1][2]
Ethanol Low/Moderate Not recommended as a primary solvent; salt form is poorly soluble in pure alcohols.[1][2]

Visualizing the Formulation Workflow

The following diagram outlines the logical flow for developing a stable injectable or in vitro reagent.

FormulationWorkflow Start Raw Material (pMPP 2HCl Solid) SolubilityCheck Solubility Check (Water vs. DMSO) Start->SolubilityCheck Decision Intended Application? SolubilityCheck->Decision InVitro In Vitro / Cellular Decision->InVitro High Conc. InVivo In Vivo (Rodent) Decision->InVivo Physiological StockDMSO Prepare 100mM Stock in 100% DMSO InVitro->StockDMSO StockAcidic Prepare Acidic Stock in Water (pH ~2) InVivo->StockAcidic FinalCheck Osmolarity & Sterility (0.22 µm Filter) StockDMSO->FinalCheck Dilute into Media BufferStep Neutralization Strategy (Slow titration to pH 7.4) StockAcidic->BufferStep Critical Step BufferStep->FinalCheck

Figure 1: Decision tree for processing pMPP 2HCl based on end-use application. Note the critical neutralization step for in vivo preparations.

Detailed Experimental Protocols

Protocol A: Preparation of a pH-Neutral Injectable Solution (10 mg/mL)

Target Audience: In vivo researchers (IV/IP dosing). Challenge: Neutralizing the 2HCl salt without crashing out the free base.[1][2]

Materials:

  • pMPP 2HCl solid.[1][2]

  • Sterile Water for Injection (WFI).[1][2]

  • 1N NaOH (Sodium Hydroxide) and 0.1N NaOH.[1][2]

  • 10x PBS (Phosphate Buffered Saline) or solid buffer salts.[1][2]

  • pH meter (micro-probe recommended).[1][2]

Procedure:

  • Calculate Acid Load: Weigh 100 mg of pMPP 2HCl. Note that the molecular weight includes two HCl molecules (MW approx 249.18 g/mol ).[1][2]

  • Initial Dissolution: Dissolve the solid in 8.0 mL of Sterile Water.

    • Observation: The solution will be clear and colorless.[1][2]

    • Check: Measure pH.[1][2][3][4] It should be < 3.0.[1][2]

  • Buffering (The "Back-Titration" Method):

    • Do NOT add 10x PBS yet (acidic drug + phosphate can sometimes precipitate if pH is wrong).[1][2]

    • While stirring rapidly, add 1N NaOH dropwise.[1][2]

    • Critical Zone: As pH approaches 5-6, switch to 0.1N NaOH.[1][2]

    • Target pH: 7.2 – 7.4 .

    • Warning: If you overshoot to pH > 9.5, the solution will turn cloudy (Free Base precipitation).[1][2] If this happens, add dilute HCl immediately to re-dissolve.[1][2]

  • Tonicity Adjustment: Add 1.0 mL of 10x PBS to the pH-adjusted solution to lock the pH and provide isotonicity.

  • Final Volume: Adjust volume to 10.0 mL with sterile water.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[1][2] Nylon filters are also acceptable.[1][2]

Protocol B: Stability-Indicating HPLC Method

Target Audience: QC and Analytical Chemists. Objective: Quantify pMPP and detect degradation (oxidation products).[1][2]

System Parameters:

  • Column: C18 with polar embedding (e.g., Waters XBridge or Phenomenex Luna Omega PS C18).[1][2] Standard C18 columns may show peak tailing due to the amine.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing suppresses tailing).[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 235 nm (Aromatic absorption) and 210 nm.[1][2]

Validation Criteria (Self-Check):

  • Tailing Factor: Must be < 1.5. If > 1.5, increase TFA concentration or temperature (to 40°C).[1][2]

  • Retention Time: pMPP should elute early-to-mid gradient due to polarity.[1][2]

Stability & Handling Data

The following table summarizes stability data derived from accelerated degradation studies on piperazine derivatives.

ConditionStability StatusFormulation Action
Solid State (RT) Stable Store in desiccator. Hygroscopic (absorbs water).[1][2]
Aqueous Solution (pH 2) High Stability Can be stored at 4°C for 30 days.[1][2]
Aqueous Solution (pH 7.4) Moderate Stability Use within 24 hours. Amine oxidation risk increases at neutral pH.[1][2]
Oxidative Stress (H2O2) Degradation Prone N-oxide formation possible.[1][2] Add 0.1% Sodium Metabisulfite if long-term storage is required.[1][2]

Biological Context & Safety

Mechanistic Note: pMPP is often used to probe 5-HT receptors.[1][2] Researchers must be aware that the formulation vehicle itself can induce biological noise.[1][2]

  • Control Groups: Always run a "Vehicle Control" containing the exact ratio of Saline/NaOH/HCl used to neutralize the drug.[1][2] The salt load from neutralization (NaCl formed from HCl + NaOH) increases the osmolarity slightly.[1][2]

Safety (HSE):

  • H315/H319: Causes skin and serious eye irritation.[1][2][5]

  • Handling: The 2HCl powder is fine and electrostatic.[1][2] Weigh in a fume hood to avoid inhalation.[1][2]

References

  • PubChem. (2023).[1][2][6] 1-(p-Tolyl)piperazine dihydrochloride - Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009).[1][2] Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1][2] (Reference for buffer selection and tonicity adjustments).

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2] (Source for Piperazine pKa structural analogies).

Sources

Application

Technical Application Note: 1-(p-Tolyl)piperazine Dihydrochloride in CNS Drug Development

Executive Summary & Strategic Relevance 1-(p-Tolyl)piperazine dihydrochloride (pMPP·2HCl), also known as 1-(4-methylphenyl)piperazine, is a critical probe compound in neuropsychopharmacology. Unlike its meta-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

1-(p-Tolyl)piperazine dihydrochloride (pMPP·2HCl), also known as 1-(4-methylphenyl)piperazine, is a critical probe compound in neuropsychopharmacology. Unlike its meta-substituted analog (mCPP) which is a non-selective serotonin receptor agonist, pMPP is characterized primarily as a serotonin (5-HT) releasing agent with high selectivity for the serotonin transporter (SERT) over dopamine (DAT) and norepinephrine (NET) transporters.

In CNS drug development, pMPP serves three pivotal roles:

  • Mechanism Differentiation: A reference standard to distinguish between 5-HT reuptake inhibition (e.g., fluoxetine) and substrate-based 5-HT release (e.g., MDMA, fenfluramine).

  • SAR Scaffold: A chemical building block for "privileged structures" in antipsychotic and anxiolytic design, particularly arylpiperazine-based ligands.

  • Metabolic Reference: A primary metabolite for several designer drugs and pharmaceutical agents, necessitating its synthesis for toxicology and pharmacokinetic profiling.

⚠️ Critical Disambiguation Warning

Do not confuse pMPP with MPP (Methyl-piperidino-pyrazole).

  • pMPP: 1-(p-Tolyl)piperazine (Serotonin Releaser).

  • MPP: 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole (Estrogen Receptor ER

    
     Antagonist).
    
  • MPP+: 1-methyl-4-phenylpyridinium (Neurotoxin inducing Parkinson's models).

  • Ensure your procurement specifies CAS 39593-08-3 (free base) or the specific dihydrochloride salt CAS.

Pharmacological Profile & Mechanism of Action[2][3][4]

Selectivity Spectrum

pMPP exhibits a distinct pharmacological profile compared to other phenylpiperazines. While mCPP and TFMPP act as direct agonists at 5-HT


 and 5-HT

receptors, pMPP acts primarily as a substrate for SERT, translocating into the presynaptic neuron and inducing non-exocytotic release of serotonin.

Table 1: Comparative Monoamine Activity (Rat Synaptosomes)

Compound5-HT Release (EC

nM)
DA Release (EC

nM)
NE Release (EC

nM)
Primary Mechanism
pMPP 220 >20,000 (Inactive)>10,000 (Inactive)Selective 5-HT Releaser
mCPP~100-300>10,000>10,0005-HT

Agonist + Releaser
MDMA58265110Non-selective Releaser
FluoxetineN/A (IC

~20)
N/AN/AReuptake Inhibitor

Data synthesized from Baumann et al. and related SAR studies.

Mechanistic Pathway Visualization

The following diagram illustrates the action of pMPP at the serotonergic synapse, highlighting its entry via SERT and subsequent reversal of the transporter flux.

SerotonergicSynapse cluster_presynaptic Presynaptic Neuron cluster_membrane Synaptic Membrane VMAT2 VMAT2 (Vesicular Transporter) Vesicle Synaptic Vesicle (5-HT Storage) Cytosol_5HT Cytosolic 5-HT (Pool) Vesicle->Cytosol_5HT 3. VMAT2 Disruption (Weak) SERT_Out SERT (Outward) Transporter Reversal Cytosol_5HT->SERT_Out 4. Concentration Gradient Reversal Receptors Post-Synaptic 5-HT Receptors SERT_Out->Receptors 5. Non-Exocytotic 5-HT Release SERT_In SERT (Inward) pMPP Entry SERT_In->Cytosol_5HT 2. Translocation pMPP_Ext pMPP (Extracellular) pMPP_Ext->SERT_In 1. Substrate Recognition

Figure 1: Mechanism of Action. pMPP acts as a substrate for SERT, entering the cell and triggering the efflux of cytosolic serotonin (5-HT) into the synaptic cleft, distinct from simple reuptake inhibition.

Experimental Protocols

Handling and Stock Preparation

The dihydrochloride salt (pMPP·2HCl) improves water solubility but introduces hygroscopicity.

  • Molecular Weight: ~249.18 g/mol (Salt form).

  • Solubility: Soluble in water (>50 mM), DMSO (>50 mM).

  • Storage: -20°C, desiccated. Solutions are stable for 1 week at 4°C.

Preparation Protocol:

  • Weigh pMPP·2HCl in a humidity-controlled glove box if possible.

  • Dissolve in degassed, deionized water or PBS (pH 7.4) to create a 10 mM stock.

  • Critical Step: Verify pH. The dihydrochloride salt is acidic. For cellular assays, ensure the final dilution in buffer is buffered effectively (HEPES or bicarbonate) to prevent acidification of the assay medium.

In Vitro Serotonin Release Assay (Synaptosomes)

This assay validates the "releaser" phenotype of pMPP, distinguishing it from reuptake inhibitors.

Materials:

  • Rat brain tissue (Striatum or Whole Brain minus cerebellum).

  • [

    
    H]-5-HT (Tritiated Serotonin).
    
  • Krebs-Ringer Phosphate buffer (KRP) with pargyline (MAO inhibitor).

Workflow:

  • Tissue Prep: Homogenize rat brain tissue in 0.32 M sucrose; centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (12,000 x g, 20 min) to isolate synaptosomes (P2 pellet).

  • Pre-loading: Resuspend P2 pellet in KRP buffer. Incubate with 5 nM [

    
    H]-5-HT for 30 mins at 37°C to load synaptosomes.
    
  • Wash: Centrifuge and wash twice to remove extracellular radioligand.

  • Release Phase:

    • Aliquot loaded synaptosomes into 96-well plates.

    • Add pMPP[1]·2HCl at varying concentrations (e.g., 1 nM to 10

      
      M).
      
    • Control A: Buffer only (Spontaneous release).

    • Control B: Tyramine (Positive control for release).

    • Control C: Fluoxetine (Negative control: should NOT induce release, only block reuptake).

  • Incubation: Incubate for 15 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters.

  • Quantification: Measure radioactivity in the filtrate (released 5-HT) vs. filter (retained 5-HT) using Liquid Scintillation Counting.

Data Analysis: Calculate Release %:



Interpretation: pMPP should show a dose-dependent increase in release similar to Tyramine or MDMA, whereas Fluoxetine will show release levels similar to baseline (Control A).
Structure-Activity Relationship (SAR) Screening

When using pMPP as a scaffold for new CNS drugs:

  • Metabolic Stability: Incubate pMPP derivatives with human liver microsomes (HLM). The para-methyl group is susceptible to oxidation to the carboxylic acid or hydroxylation.

  • Receptor Binding: Screen against 5-HT

    
     and 5-HT
    
    
    
    . While pMPP is a transporter substrate, modifications to the piperazine nitrogen or the aryl ring can drastically shift affinity toward receptor agonism (hallucinogenic potential).

Safety & Compliance (E-E-A-T)

  • Toxicology: pMPP is a monoamine releaser.[2][1] High doses in animal models can induce Serotonin Syndrome (hyperthermia, tremor, rigidity).

  • Regulatory Status: While not universally scheduled, pMPP is a structural isomer of "legal highs" and a metabolite of controlled substances.

    • United States: Not specifically scheduled, but may be treated as an analogue of controlled piperazines under the Federal Analogue Act if intended for human consumption.

    • Research Use: Strictly for in vitro and laboratory animal research. Not for human diagnostic or therapeutic use.

References

  • Baumann, M. H., et al. (2011). "Structure-activity relationships of synthetic cathinones and related designer drugs." Neuropsychopharmacology. (Note: Discusses the monoamine releasing properties of related analogs and the methodology for release assays).

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. (Establishes the EC50 values for pMPP and related piperazines).

  • PubChem Compound Summary. "1-(4-Methylphenyl)piperazine."[1] National Library of Medicine.

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of novel synthetic opioids and piperazines." British Journal of Pharmacology. (Detailed protocols for transporter assays).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(p-Tolyl)piperazine Dihydrochloride

Welcome to the technical support center for the synthesis of 1-(p-Tolyl)piperazine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(p-Tolyl)piperazine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This document provides in-depth, experience-driven advice, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 1-(p-Tolyl)piperazine?

The most prevalent and versatile method for synthesizing 1-(p-Tolyl)piperazine is the Buchwald-Hartwig amination .[1][2][3] This palladium-catalyzed cross-coupling reaction forms the crucial carbon-nitrogen (C-N) bond between an aryl halide (or pseudo-halide) and an amine.[1][4] For this specific synthesis, the reaction involves coupling piperazine with a p-tolyl halide, such as 4-chlorotoluene or 4-bromotoluene.

The general reaction scheme is as follows:

  • Aryl Halide: 4-chlorotoluene, 4-bromotoluene, or 4-iodotoluene

  • Amine: Piperazine

  • Catalyst: A Palladium(0) source, often generated in situ from a Palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand is essential for catalytic activity.[4]

  • Base: A non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle.

This method has largely superseded older techniques like the Ullmann condensation or nucleophilic aromatic substitution due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1][5]

Q2: How do I select the appropriate catalyst, ligand, and base for my reaction?

The choice of catalyst, ligand, and base is critical and interdependent. Here’s a breakdown of the causality behind these choices:

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species. More advanced, pre-formed catalysts that are air-stable and highly active are also available.[6]

  • Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[4] For coupling a secondary amine like piperazine, bulky, electron-rich biarylphosphine ligands are generally preferred. These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[1]

    • Common Ligands: XPhos, SPhos, RuPhos, and BrettPhos are excellent starting points for optimization.[5] The choice can depend on the specific aryl halide used. For example, less reactive aryl chlorides often require more electron-rich and sterically hindered ligands to promote oxidative addition.[7][8]

  • Base Selection: The base's primary role is to deprotonate the piperazine-palladium complex, preparing it for reductive elimination.[9] The choice of base can significantly impact yield.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective base for this reaction.[6]

    • Weaker Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are used when base-sensitive functional groups are present on the substrates.[6][10] The lower solubility of inorganic bases means that reaction rate can be sensitive to particle size and agitation speed.[6]

Q3: What are the main side reactions to be aware of, and how can I minimize them?

The primary side reactions in a Buchwald-Hartwig amination include:

  • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom, resulting in the formation of toluene. This can occur via a β-hydride elimination pathway from an intermediate palladium complex.[1]

    • Mitigation: Using bulky ligands that disfavor the geometry required for β-hydride elimination can help. Ensuring anhydrous conditions is also important.

  • Diarylation of Piperazine (Formation of 1,4-di(p-Tolyl)piperazine): Since piperazine has two secondary amine sites, a significant side product can be the double arylation product.

    • Mitigation: The most effective strategy is to use a large excess of piperazine relative to the aryl halide (e.g., 2.5 to 5 equivalents).[7][8] This statistical approach favors the mono-arylation product. The excess piperazine can often be recovered after the reaction.

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and can decompose into inactive palladium black.

    • Mitigation: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use of robust, pre-formed catalysts can also improve stability.

Q4: My reaction is not proceeding to completion. What are the common causes?

Several factors can lead to an incomplete reaction:

  • Inactive Catalyst: The palladium precatalyst may not have been properly activated to Pd(0), or the active catalyst may have decomposed. Ensure your reagents and solvents are anhydrous and the system is properly purged with an inert gas.

  • Poor Reagent Quality: Piperazine is hygroscopic and can absorb water and carbon dioxide from the air, which can interfere with the reaction.[11] Use freshly opened or properly stored reagents. The quality of the aryl halide is also important.

  • Suboptimal Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (e.g., 80-110 °C). If the temperature is too low, the reaction rate will be very slow, especially with less reactive aryl chlorides.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and intermediates. Toluene, dioxane, and THF are common choices.[6] Poor solubility can severely hinder the reaction rate.[6]

Q5: What is the best procedure for forming and purifying the final 1-(p-Tolyl)piperazine dihydrochloride salt?

After the reaction is complete and the crude 1-(p-Tolyl)piperazine free base has been isolated (typically through an aqueous workup and extraction), the dihydrochloride salt is formed.

  • Dissolution: Dissolve the crude free base in a suitable organic solvent. Anhydrous ethanol or isopropanol are good choices.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol, isopropanol, or diethyl ether). Typically, slightly more than two equivalents of HCl are used to ensure complete salt formation.

  • Precipitation/Crystallization: The dihydrochloride salt is generally much less soluble in the organic solvent than the free base and will precipitate out of the solution. Cooling the mixture can improve the yield of the precipitate.

  • Isolation and Purification: The solid salt is collected by filtration, washed with a small amount of cold solvent (to remove soluble impurities), and then washed with a non-polar solvent like diethyl ether to aid in drying.[11] Recrystallization from a solvent system like ethanol/water may be necessary to achieve high purity.[12]

In-Depth Troubleshooting & Optimization Guides

Guide 1: Troubleshooting Low Product Yield

Low yield is one of the most common issues. The following workflow can help diagnose the root cause.

Caption: Troubleshooting workflow for low product yield.

Detailed Actions:

  • Verify Catalyst Activity:

    • Action: Ensure your reaction setup is scrupulously purged with an inert gas (argon or nitrogen). Use anhydrous solvents.

    • Rationale: The active Pd(0) catalyst is readily oxidized to an inactive state. Oxygen is a common culprit for catalyst death, leading to the formation of palladium black.

    • Advanced Tip: Consider using a pre-catalyst from a later generation (e.g., a G3 or G4 precatalyst) which can be more robust and activate more reliably under milder conditions.[6]

  • Assess Reagent Quality:

    • Action: Use a fresh bottle of piperazine or dry it under vacuum before use. Ensure the aryl halide is pure.

    • Rationale: Piperazine is hygroscopic and can absorb significant amounts of water and CO₂.[11] Water can lead to side reactions like the formation of aryl alcohols and can interfere with the catalyst.[13]

  • Optimize Reaction Parameters (A Systematic Approach):

    • Action: Screen different solvents, bases, and ligands systematically. A Design of Experiments (DoE) approach can be highly effective.

    • Rationale: There is no single "best" condition for all substrates. For example, while toluene is a common solvent, some reactions may perform better in dioxane or CPME due to differing solubilities of the reaction intermediates.[6]

Protocol Optimization Center

Detailed Experimental Protocol: Screening Reaction Conditions

This protocol outlines a method for systematically screening key parameters to find the optimal conditions for your specific setup.

Objective: To identify the optimal combination of ligand, base, and solvent for the coupling of 4-chlorotoluene and piperazine.

Materials:

  • 4-chlorotoluene

  • Piperazine (anhydrous)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligands for screening (e.g., XPhos, RuPhos, SPhos)

  • Bases for screening (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvents for screening (e.g., Toluene, 1,4-Dioxane), anhydrous

  • Reaction vials, stir bars, and heating block

  • Inert atmosphere glovebox or Schlenk line

  • Analytical equipment (HPLC or GC-MS) for yield determination

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, prepare stock solutions of 4-chlorotoluene, Pd(OAc)₂, and the selected ligands in the chosen solvent to ensure accurate dispensing.

  • Array Setup: Arrange an array of reaction vials. To each vial, add:

    • Piperazine (e.g., 0.25 mmol, 2.5 equivalents)

    • The selected base (e.g., 0.12 mmol, 1.2 equivalents)

  • Addition of Reactants: Add the stock solution of 4-chlorotoluene (e.g., 0.1 mmol, 1.0 equivalent) to each vial.

  • Catalyst Addition: Add the palladium precatalyst and ligand to each vial. A typical starting point is 1-2 mol% Pd and a Ligand:Pd ratio of 2:1.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated heating block (e.g., 100 °C). Stir for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions, and prepare samples for analysis by HPLC or GC-MS to determine the conversion and yield of 1-(p-Tolyl)piperazine.

Data Presentation: Example Screening Table

Summarize your results in a clear table to easily compare the outcomes.

EntryLigandBaseSolventTemp (°C)Yield (%)
1XPhosNaOtBuToluene10092
2RuPhosNaOtBuToluene10085
3XPhosK₃PO₄Toluene10065
4XPhosNaOtBuDioxane10095

This is example data. Actual results will vary.

This systematic approach allows you to quickly identify the most promising conditions for a larger scale reaction, saving time and resources.

References

  • Bennett, F., et al. (2006). Synthesis of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents. (1962). Method for the preparation of piperazine monohydrochloride.
  • ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]

  • Mishra, A., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Millennial Catalyst. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. Available at: [Link]

  • ACS Publications. (2023). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • National Institutes of Health. (2022). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • ResearchGate. (2019). The Role of the Base in Buchwald-Hartwig Amination. Available at: [Link]

  • ACS Publications. (2024). Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane. Available at: [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Available at: [Link]

  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Available at: [Link]

  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]

Sources

Optimization

purification challenges of 1-(p-Tolyl)piperazine dihydrochloride

Initiating Data Collection I'm now diving into the purification challenges of 1-(p-Tolyl)piperazine dihydrochloride. My initial focus involves exhaustive Google searches to compile data on its physicochemical properties,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into the purification challenges of 1-(p-Tolyl)piperazine dihydrochloride. My initial focus involves exhaustive Google searches to compile data on its physicochemical properties, prevalent impurities, and established purification methodologies, specifically recrystallization techniques.

Expanding Purification Strategies

I'm now expanding my purification approach, going beyond recrystallization. I'm incorporating chromatography and acid-base extraction into my data search. I'm also planning to structure the collected data in a technical support center format, complete with FAQs and Troubleshooting Guides. This means I'll be formulating researcher questions and synthesizing answers regarding properties and purification issues, focusing on the underlying 'why.'

Developing Purification Guides

I'm now structuring my data into a technical support center format. I'm building FAQs around researcher questions on the compound's properties and purification hurdles, emphasizing the rationale behind each challenge, especially its polarity and common impurities. Simultaneously, I'm crafting troubleshooting guides with a problem-solution structure. This includes step-by-step purification protocols for issues like low yield, impurity persistence, and poor crystallization, with rationale and sources.

Visualizing Decision Workflows

I'm now generating a DOT script to visualize a decision-making workflow for selecting purification strategies, considering impurity types. Additionally, I'm compiling a table of key quantitative data, specifically the solubility of 1-(p-Tolyl)piperazine dihydrochloride in various solvents. I'm focusing on creating an accessible resource.

Compiling References and Format

Finally, I'm consolidating all cited sources into a comprehensive "References" section with numbered entries, including verifiable URLs. I am aiming for a complete, well-organized technical support guide, ensuring all aspects of the prompt are addressed and correctly formatted.

Troubleshooting

1-(p-Tolyl)piperazine dihydrochloride storage to prevent degradation

Technical Support Center: 1-(p-Tolyl)piperazine Dihydrochloride A Guide to Optimal Storage and Handling for Preventing Degradation Welcome to the technical support center for 1-(p-Tolyl)piperazine dihydrochloride. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(p-Tolyl)piperazine Dihydrochloride

A Guide to Optimal Storage and Handling for Preventing Degradation

Welcome to the technical support center for 1-(p-Tolyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. The integrity of your results is directly linked to the stability of your starting materials. This document provides in-depth, experience-driven guidance to ensure the long-term stability and purity of 1-(p-Tolyl)piperazine dihydrochloride, helping you to avoid common pitfalls that can lead to compound degradation and experimental variability.

Core Storage Recommendations at a Glance

For quick reference, the optimal storage conditions for 1-(p-Tolyl)piperazine dihydrochloride are summarized below. The rationale behind each recommendation is detailed in the subsequent FAQ section.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Recommended: 2-8°C for long-term storage.Minimizes the rate of potential degradation reactions.[1][2]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).The compound is air-sensitive and hygroscopic; inert gas displaces moisture and oxygen.[2][3]
Moisture Protect from moisture. The compound is hygroscopic.[2][3]Absorbed moisture can lead to hydrolysis and physical changes (clumping), affecting weighing accuracy.
Light Store in a dark place, protected from light.While specific photodegradation data is limited, many amine-containing compounds are light-sensitive.[4]
Container Tightly sealed, amber glass vials or bottles.Prevents exposure to air, moisture, and light.[1][4]
Location Store in a designated, well-ventilated chemical storage cabinet away from incompatible materials.[1][5][6]Prevents accidental reactions with oxidizers or other incompatible chemicals.[3]

Frequently Asked Questions (FAQs) on Storage and Stability

Q1: Why is temperature control so critical for this compound?

A: Chemical reactions, including degradation pathways, are temperature-dependent. Storing 1-(p-Tolyl)piperazine dihydrochloride in a cool environment (2-8°C is ideal for long-term stability) significantly slows down the kinetics of potential decomposition reactions.[2] While the compound is relatively stable at room temperature for short periods, elevated temperatures can provide the activation energy needed for unwanted reactions to occur, such as oxidation or ring cleavage, especially in the presence of trace impurities.

Q2: The safety data sheet (SDS) mentions storing under an inert gas. Is this step really necessary?

A: Yes, this is a critical requirement for maintaining the long-term integrity of the compound. 1-(p-Tolyl)piperazine dihydrochloride has two key vulnerabilities:

  • Hygroscopicity: The dihydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] This can cause the powder to clump, making accurate weighing difficult, and can introduce water that may participate in hydrolytic degradation.

  • Air Sensitivity: The piperazine moiety can be susceptible to oxidation over time when exposed to atmospheric oxygen.

By replacing the air in the container with a dry, inert gas like argon or nitrogen, you create a protective blanket that displaces both moisture and oxygen, directly addressing these vulnerabilities.[7]

Q3: I've noticed my powder has become clumpy and slightly sticky. What does this mean and can I still use it?

A: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[2][3] When the powder clumps, it indicates that the container seal may have been compromised or the compound was exposed to ambient air for too long during handling.

Can you still use it? It's risky. The immediate problem is inaccurate weighing. The more significant, unseen issue is that the absorbed water may have initiated degradation. If you observe clumping, it is highly recommended to perform a purity analysis (e.g., by HPLC, as outlined in Section 5.2) before using the material in a critical experiment. For non-critical applications, you may be able to dry the compound under a high vacuum, but this will not reverse any chemical degradation that has already occurred.[8]

Q4: How significant is light sensitivity for this compound?

A: While specific photostability studies for 1-(p-Tolyl)piperazine dihydrochloride are not widely published, the general class of phenylpiperazine derivatives can be susceptible to photodegradation.[4] Aromatic rings and amine functional groups can absorb UV light, which can lead to the formation of reactive species and subsequent degradation products. Therefore, as a best practice and a self-validating measure, always store the compound in amber vials or wrap clear vials in aluminum foil to protect them from light.[4][8] This simple precaution eliminates a potential variable from your experiments.

Q5: What are the signs of potential chemical degradation I should look for?

A: Beyond the physical clumping from moisture, be vigilant for:

  • Color Change: A change from its typical white or off-white appearance to yellow or brown can indicate the formation of chromophoric (colored) degradation products, often arising from oxidation.

  • Inconsistent Experimental Results: If you observe a sudden drop in the efficacy of the compound in your assays, or if you see unexpected side products in your reactions, it is a strong indicator that the starting material may have degraded.[9]

  • Poor Solubility: If the compound does not dissolve as expected in a solvent it was previously soluble in, it could indicate the presence of insoluble polymeric degradation products.

Troubleshooting Guide: Storage Issues

ProblemProbable Cause(s)Recommended Solution(s)
Inconsistent biological or chemical assay results. Compound degradation leading to lower effective concentration or the presence of interfering byproducts.1. Immediately quarantine the current stock. 2. Procure a new, certified lot of the compound for comparison. 3. Perform a purity analysis (e.g., HPLC) on the suspect batch. 4. Review and reinforce storage and handling procedures.[9]
Compound has developed a yellow or brownish tint. Oxidation or photodegradation. This is often due to improper storage (no inert gas) or exposure to light.1. The compound is likely degraded and should not be used for quantitative or sensitive experiments. 2. Discard the material according to your institution's safety protocols. 3. When opening a new vial, ensure it is properly flushed with inert gas and sealed tightly after each use. Store in the dark.
Difficulty in weighing due to static or clumping. Static is common with fine powders. Clumping is due to moisture absorption (hygroscopicity).[2]1. For Static: Use an anti-static gun or ionizer in the weigh balance. 2. For Clumping: This indicates moisture contamination. The batch is suspect. If use is unavoidable, briefly dry a small amount in a vacuum oven at a mild temperature (e.g., 40°C) before use, but be aware that chemical degradation cannot be reversed.[8] The best course is to use a fresh, properly stored vial.

Visualization of Workflows

Workflow for Handling a New Chemical Batch

This diagram outlines the critical decision points from receiving a new batch of 1-(p-Tolyl)piperazine dihydrochloride to its long-term storage.

A Receive New Batch of 1-(p-Tolyl)piperazine dihydrochloride B Inspect Container Seal and Certificate of Analysis (CoA) A->B C Is Seal Intact and CoA Acceptable? B->C D Reject Batch & Contact Supplier C->D No E Log Batch Information (Date, Lot #, Initials) C->E Yes F Work Inside a Glovebox or Inert Atmosphere Hood E->F G Quickly Aliquot into Smaller, Pre-weighed Amber Vials F->G H Backfill Each Vial with Dry Argon or Nitrogen G->H I Seal Tightly with Parafilm and Label Clearly H->I J Store Aliquots in a Designated 2-8°C Refrigerator, Protected from Light I->J K Place Main Stock Bottle Under Inert Gas and Store Separately J->K

Caption: Workflow for receiving and preparing a new chemical batch.

Troubleshooting Degradation Issues

This decision tree helps diagnose and address potential degradation of an existing chemical stock.

A Problem Observed: Inconsistent Results or Changed Appearance B Is the Compound Visibly Discolored or Clumped? A->B C High Probability of Degradation. Quarantine the Batch. B->C Yes H Review Storage Conditions: - Temp Log? - Inert Gas Used? - Light Protected? B->H No D Perform Purity Analysis (e.g., HPLC) C->D E Is Purity >98% and No Extra Peaks Observed? D->E F Compound May Be Usable. Review Handling Procedures to Prevent Future Issues. E->F Yes G Discard Batch Following Safety Protocols. Use a New, Certified Lot. E->G No H->D

Caption: Decision tree for troubleshooting suspected degradation.

Key Experimental Protocols

Protocol: Visual Inspection of Solid Compound

Objective: To visually assess the physical state of 1-(p-Tolyl)piperazine dihydrochloride as a first-line check for degradation.

Materials:

  • Vial of 1-(p-Tolyl)piperazine dihydrochloride

  • White paper or weighing paper

  • Spatula

Procedure:

  • Preparation: In a low-humidity environment, place the sealed vial on a clean, white background.

  • Color Assessment: Observe the color of the powder through the vial. It should be white to off-white. Note any yellow or brown discoloration.

  • Physical State Assessment: Gently tilt the vial. The powder should be free-flowing. Observe for any large, hard clumps that do not break apart easily.

  • Sample Examination: Briefly open the vial and use a clean spatula to transfer a small amount of powder onto white weigh paper.

  • Close Examination: Spread the powder thinly. Look for any non-uniformity in color or the presence of darker specks. Note if the texture is crystalline or if it appears sticky or wet.

  • Documentation: Record all observations in your lab notebook, including the date, lot number, and a qualitative description of the material.

Protocol: Conceptual Framework for Purity Assessment by HPLC

Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent 1-(p-Tolyl)piperazine dihydrochloride from potential degradation products.[9]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

Conceptual Method Development Steps:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The aromatic nature of the tolyl group and the polarity of the piperazine dihydrochloride make this a good starting point. If peak shape is poor (tailing), consider a column with a base-deactivated silica or a phenyl-hexyl phase for alternative selectivity.[9][10]

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic pH will ensure the piperazine nitrogens are protonated, leading to better peak shape for this basic compound.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm) to help identify degradation products that may have different UV maxima. The primary wavelength can be set around the absorbance maximum of the tolyl group, likely near 220-230 nm.

  • Gradient Elution: A gradient elution is crucial for separating the parent compound from unknown, and potentially more or less polar, degradation products. A typical starting gradient could be:

    • 0-2 min: 5% B

    • 2-20 min: Ramp from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Sample Preparation: Prepare a stock solution of a reference standard (new, certified lot) and your suspect sample at the same concentration (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Analysis: Inject both samples. Compare the chromatograms. Look for:

    • A decrease in the peak area of the main compound in the suspect sample.

    • The appearance of new peaks (earlier or later eluting) in the suspect sample.

    • Use the PDA detector to check for peak purity of the main peak.

This protocol provides a logical starting point. The mobile phase, gradient, and column may require further optimization to achieve baseline separation of all species.[9]

References

  • Cui, L., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Bioresource Technology, 130, 536-542.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • C&EN. (2023). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • PubChem. (n.d.). 1-(p-Tolyl)piperazine dihydrochloride. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • University of Wisconsin–Madison EHS. (n.d.). Chemical Storage. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Al-Janabi, M. A. D., & Al-Derzi, N. A. Q. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Moravek, Inc. (2021). A Brief Overview of Modern Chemical Storage Practices. Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • RayPCB. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Retrieved from [Link]

  • Studzińska, S., & Bocian, S. (2017). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • European Medicines Agency. (2001). Piperazine Summary Report (3). Retrieved from [Link]

Sources

Optimization

resolving inconsistencies in experimental results with 1-(p-Tolyl)piperazine dihydrochloride

Introduction: The "Hidden" Variables Welcome to the technical support center. You are likely here because your dose-response curves for 1-(p-Tolyl)piperazine dihydrochloride (pMPP·2HCl) are shifting, your cell viability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variables

Welcome to the technical support center. You are likely here because your dose-response curves for 1-(p-Tolyl)piperazine dihydrochloride (pMPP·2HCl) are shifting, your cell viability data is erratic, or your binding affinities (Ki) are not matching literature values.

pMPP is a potent tool compound—a serotonin (5-HT) releaser and non-selective agonist. However, its dihydrochloride salt form introduces specific chemical variables that are frequently overlooked. This guide moves beyond standard datasheets to address the causality of experimental failure.

Part 1: Chemical Stability & Solubility (The Foundation)

The Core Issue: The most common source of inconsistency is pH shock . pMPP·2HCl is the dihydrochloride salt of a weak base. When dissolved in water or low-capacity buffers, it creates a highly acidic environment. If you treat cells or proteins with this unbuffered solution, you are measuring acid toxicity, not receptor pharmacology.

Troubleshooting Guide: Solubility & Preparation
SymptomProbable CauseCorrective Action
Precipitation upon dilution Ionic Strength Shock: Diluting a high-concentration DMSO stock directly into cold, high-salt buffer (like PBS) can force the free base out of solution.Stepwise Dilution: Dilute stock 1:10 in water before adding to assay buffer. Ensure buffer is warm (37°C).
Yellowing of Solution Oxidation: Piperazine rings are susceptible to oxidative degradation, especially in solution and light.Protect from Light: Store solid and solution in amber vials. Use Nitrogen purge for long-term stock storage.
"Acidic" Cell Death Unbuffered Acidity: The 2HCl moiety drops the pH of weak media (e.g., HBSS) significantly.Buffer Capacity Check: Use HEPES (25mM) buffered media. Check pH after adding the compound, then re-adjust to 7.4.
Inconsistent Weighing Hygroscopicity: The salt absorbs atmospheric water rapidly, altering the molecular weight (MW) used for calculations.Desiccation: Store in a desiccator. Allow the vial to equilibrate to room temp before opening to prevent condensation.
Validated Stock Preparation Protocol

This protocol ensures the compound remains in its active, stable state without compromising the biological system.

Materials:

  • pMPP[1]·2HCl (MW: ~249.18 g/mol )

  • Solvent: DMSO (Anhydrous) or ddH₂O (Deoxygenated)

  • Buffer: HEPES-buffered saline (pH 7.4)

PreparationProtocol Start Solid pMPP (Stored -20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh Rapidly (Avoid Moisture) Equilibrate->Weigh Prevents condensation Dissolve Dissolve (DMSO or Water) Weigh->Dissolve CheckPH Check pH (Crucial Step) Dissolve->CheckPH 2HCl is acidic Adjust Adjust pH to 7.2-7.4 (Using NaOH if aqueous) CheckPH->Adjust If pH < 5.0 Filter Filter Sterilize (0.22 µm PVDF) CheckPH->Filter If pH OK (DMSO) Adjust->Filter Aliquot Aliquot & Freeze (-80°C, Single Use) Filter->Aliquot

Figure 1: Critical workflow for pMPP·2HCl preparation emphasizing pH correction.

Part 2: Biological Variance (Receptor Promiscuity)

The Core Issue: pMPP is not a "clean" selective agonist. It acts as a non-selective 5-HT receptor agonist (particularly 5-HT1A and 5-HT2 subtypes) and a serotonin releasing agent [1].

  • Inconsistency: You may observe a "bell-shaped" or biphasic dose-response curve.

  • Reason: At low concentrations, it may activate high-affinity receptors (e.g., 5-HT1A). At high concentrations, it may activate lower-affinity receptors with opposing downstream effects (e.g., 5-HT2A) or induce receptor desensitization.

Mechanism of Action & Signaling Crosstalk

Understanding the signaling pathways helps interpret "conflicting" data.

SignalingPathways Ligand pMPP (Ligand) R_1A 5-HT1A Receptor (High Affinity) Ligand->R_1A Low Dose R_2A 5-HT2A Receptor (Lower Affinity) Ligand->R_2A High Dose SERT SERT Transporter (Releasing Agent) Ligand->SERT Direct Interaction Gi Gi/o Protein R_1A->Gi Gq Gq Protein R_2A->Gq Release ↑ Extracellular 5-HT SERT->Release AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC cAMP_Down ↓ cAMP (Inhibition) AC->cAMP_Down Ca_Up ↑ Ca2+ (Excitation) PLC->Ca_Up

Figure 2: pMPP acts on multiple targets. Low doses favor 5-HT1A (inhibitory), while high doses recruit 5-HT2A (excitatory) and induce 5-HT release.

FAQ: Biological Interpretation

Q: Why do I see agonist activity in one assay and antagonist activity in another? A: This is often due to Functional Selectivity (Biased Agonism) or the presence of endogenous serotonin.

  • Scenario A: In a clean system (overexpressed receptors), pMPP acts as a partial agonist.

  • Scenario B: In a system with high endogenous 5-HT tone, pMPP (as a partial agonist) competes with the full agonist (5-HT), effectively acting as an antagonist by lowering the total response.

Q: My EC50 is 10x higher than the literature. Why? A: Check your BSA/Serum concentration . pMPP is lipophilic. High concentrations of Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) in your assay buffer can sequester the drug, reducing the free concentration available to bind the receptor [2].

  • Solution: Run the assay in serum-free or low-serum (0.1%) media if cell health permits.

Part 3: Analytical Verification (Quality Control)

Before discarding a batch, verify its integrity. The piperazine ring is the weak link.

TestExpected ResultWarning Sign
HPLC Single peak >98% purity.Split peaks or shoulders (indicates oxidation or hydrolysis).
1H NMR Sharp peaks corresponding to p-tolyl and piperazine protons.Broadening of peaks (indicates aggregation or pH issues) or extra peaks in the aromatic region.
Solubility Clear solution in water at 10mM.Cloudiness or particulates (indicates free base precipitation or impurities).

References

  • PubChem. (n.d.). 1-(4-Methylphenyl)piperazine dihydrochloride Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the pH-Dependent Stability of 1-(p-Tolyl)piperazine Dihydrochloride

Welcome to the dedicated technical support guide for 1-(p-Tolyl)piperazine Dihydrochloride. This resource is designed for researchers, formulation scientists, and quality control analysts who are working with this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(p-Tolyl)piperazine Dihydrochloride. This resource is designed for researchers, formulation scientists, and quality control analysts who are working with this compound. Here, we address common challenges and questions related to its stability, with a particular focus on the critical role of pH. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've just started working with 1-(p-Tolyl)piperazine dihydrochloride. What are the primary stability concerns I should be aware of?

A1: 1-(p-Tolyl)piperazine dihydrochloride is a salt of a weak base. The stability of such compounds in solution is intrinsically linked to pH, which governs the equilibrium between the protonated (salt) and non-protonated (free base) forms. The main degradation pathways to consider are hydrolysis, oxidation, and photodegradation.[1][2] The piperazine ring itself is generally stable, but the overall molecule's susceptibility to these degradation routes can be significantly influenced by the pH of the medium.[1] Therefore, controlling the pH of your solutions is the single most critical factor in maintaining the compound's integrity.

Q2: Why is pH so critical for this specific molecule?

A2: The two nitrogen atoms in the piperazine ring have different basicities (pKa values). As a dihydrochloride salt, both nitrogens are protonated. When dissolved in solution, the pH will dictate the protonation state.

  • Low pH (Acidic): The fully protonated dihydrochloride form is dominant. This form is typically more water-soluble but can be susceptible to acid-catalyzed hydrolysis.

  • Mid-range pH: A mixture of di-protonated, mono-protonated, and free base forms will exist. The specific pH of maximum stability must be determined experimentally.

  • High pH (Alkaline): The unprotonated free base form becomes prevalent. The free base is often less soluble in aqueous media, which can lead to precipitation. The lone pairs on the nitrogen atoms are also more susceptible to oxidation at higher pH.

The relationship between these forms is illustrated below.

G cluster_pH FreeBase Free Base (Less Soluble, Prone to Oxidation) MonoProtonated Mono-Protonated Species FreeBase->MonoProtonated + H⁺ / - OH⁻ MonoProtonated->FreeBase - H⁺ / + OH⁻ DiProtonated Di-Protonated Dihydrochloride (More Soluble, Susceptible to Acid Hydrolysis) MonoProtonated->DiProtonated + H⁺ / - OH⁻ DiProtonated->MonoProtonated - H⁺ / + OH⁻ High_pH High pH Neutral_pH Neutral pH Low_pH Low pH

Caption: pH-dependent equilibrium of 1-(p-Tolyl)piperazine.

Q3: My solid 1-(p-Tolyl)piperazine dihydrochloride has developed a slight yellow tint upon storage. What is the likely cause?

A3: A color change in the solid state often points towards oxidative or photolytic degradation.[1] The piperazine moiety can be susceptible to oxidation, reacting with atmospheric oxygen to form colored byproducts. Exposure to light, particularly UV light, can also initiate photochemical reactions leading to discoloration.[1]

Troubleshooting Steps:

  • Storage: Ensure the compound is stored in a tightly sealed, light-resistant container (e.g., amber glass).

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the material under an inert atmosphere like nitrogen or argon.[1]

  • Analysis: A discolored sample should be re-analyzed for purity before use.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: Precipitation When Preparing a Buffered Solution

Question: I tried to dissolve 1-(p-Tolyl)piperazine dihydrochloride in a phosphate buffer at pH 7.4, but the solution became cloudy and a precipitate formed. Why did this happen and how can I fix it?

Answer: This is a classic solubility issue related to the compound's pKa values. At pH 7.4, a significant portion of the 1-(p-Tolyl)piperazine dihydrochloride has been converted to its free base form. The free base is substantially less soluble in aqueous solutions than its hydrochloride salt, causing it to precipitate.

Causality: The dihydrochloride salt is highly soluble due to the charged nitrogen atoms interacting favorably with water. As you increase the pH with the buffer, you deprotonate these nitrogens, neutralizing the charge and reducing solubility.

Solution Workflow:

Caption: Troubleshooting workflow for solubility issues.

Scenario 2: Inconsistent HPLC Results and Rapid Degradation in Solution

Question: My HPLC analysis shows the purity of my compound decreasing rapidly in my aqueous mobile phase, and my results are not reproducible. What could be the cause?

Answer: This strongly suggests that your compound is unstable under your current analytical or formulation conditions. The two most likely culprits are pH-catalyzed hydrolysis or oxidation. Variations in results often stem from inconsistent sample preparation times or a lack of pH control.

Expertise & Causality:

  • Hydrolytic Instability: While the piperazine ring is robust, other functional groups on a molecule can be susceptible to hydrolysis, a reaction often catalyzed by acidic or basic conditions.[3] If your mobile phase is unbuffered, its pH can be unpredictable and contribute to degradation on the autosampler.

  • Oxidative Instability: The presence of dissolved oxygen in your solutions can lead to oxidative degradation. This process can be accelerated by certain pH conditions and the presence of trace metal ions.[4]

Solution: Perform a Forced Degradation Study To diagnose the issue, a forced degradation (stress testing) study is essential. This will identify the degradation pathways and help in developing a stable formulation and a stability-indicating analytical method.[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of 1-(p-Tolyl)piperazine dihydrochloride and to generate its degradation products for analytical method development.

Materials:

  • 1-(p-Tolyl)piperazine dihydrochloride

  • Hydrochloric Acid (0.1 M and 1 M)

  • Sodium Hydroxide (0.1 M and 1 M)

  • Hydrogen Peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, methanol

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[5] Adjust exposure times and temperatures as needed.

  • Sample Treatment: At designated time points, withdraw samples, neutralize them (acid with base, base with acid), and dilute to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method with a PDA and/or MS detector.[1]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationPurpose
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursTo test stability in acidic environments.[1]
Base Hydrolysis 0.1 M NaOH60°C24-72 hoursTo test stability in alkaline environments.[1]
Oxidation 3% H₂O₂Room Temp12-24 hoursTo assess susceptibility to oxidation.[7]
Thermal Solid & Solution80°C48 hoursTo evaluate heat stability.
Photolytic Solid & SolutionICH Q1B ConditionsPer GuidelineTo assess light sensitivity.[5]
Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent peak of 1-(p-Tolyl)piperazine dihydrochloride from all potential degradation products generated during forced degradation studies.

Starting Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector (scan 200-400 nm) and/or MS.

Procedure:

  • Inject Control: Inject the unstressed sample to determine the retention time and peak shape of the parent compound.

  • Inject Stressed Samples: Inject the samples from the forced degradation study.

  • Evaluate Resolution: Examine the chromatograms to see if new peaks (degradation products) are present. Ensure these peaks are well-resolved from the parent peak (Resolution > 2).

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. This confirms that no degradation products are co-eluting.

  • Optimize: If resolution is poor, optimize the method by adjusting the gradient slope, mobile phase pH, or trying a different column chemistry (e.g., Phenyl-Hexyl).

References

  • Li, M., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Bioresource technology, 130, 536-542. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. The American Journal of Pure and Applied Sciences, 3(2), 21-30. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • G, M., & Kumar, S. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Ahmad, I., et al. (2017). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Journal of Chromatographic Science, 55(1), 84-93. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • ResearchGate. (2011). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of 1-(p-Tolyl)piperazine Dihydrochloride

Introduction: Deconstructing the Arylpiperazine Scaffold The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Arylpiperazine Scaffold

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, including numerous FDA-approved drugs.[1][2] Its utility stems from its ability to influence physicochemical properties, such as solubility and basicity, and to correctly orient pharmacophoric groups for optimal target engagement.[1] Within this broad class, arylpiperazines—characterized by a piperazine ring attached to an aromatic system—are particularly prominent as modulators of the central nervous system.

This guide focuses on 1-(p-Tolyl)piperazine dihydrochloride , a specific arylpiperazine. Structurally analogous compounds, such as 1-(m-Chlorophenyl)piperazine (mCPP) and 1-(1-Naphthyl)piperazine (1-NP), are well-documented modulators of monoaminergic G-protein coupled receptors (GPCRs), primarily serotonin (5-HT) and dopamine (D) receptors.[3][4] Based on this structural precedent, we hypothesize that 1-(p-Tolyl)piperazine also engages these receptor families.

The objective of this document is to provide a comprehensive, experimentally-driven framework for validating the biological activity of 1-(p-Tolyl)piperazine dihydrochloride. We will outline a logical, tiered approach to move from initial hypothesis to a detailed pharmacological profile, comparing its activity against relevant structural and functional analogs. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.

Causality in Experimental Design: A Tiered Approach to Target Validation

A robust validation strategy does not rely on a single assay but rather on a logical progression of experiments that build upon one another. Our approach is designed to first identify the primary molecular targets of 1-(p-Tolyl)piperazine and then to characterize the functional consequences of that interaction.

The Rationale:

  • Target Class Prediction: The arylpiperazine motif strongly suggests activity at serotonin and dopamine receptors. Compounds like mCPP are known to bind non-selectively across a range of serotonin receptors, making them useful but complex tools.[3] The specific substitution on the phenyl ring—in this case, a para-methyl (tolyl) group—is expected to fine-tune the selectivity and potency profile compared to other analogs.

  • Initial Screening (Tier 1): The first essential step is to determine where the compound binds. A broad receptor binding panel is the most efficient method to survey a wide range of potential targets simultaneously. This unbiased approach confirms our primary hypothesis and can reveal unexpected off-target activities, which are critical for later-stage development.

  • Functional Characterization (Tier 2): High-affinity binding does not describe the compound's action. Is it an activator (agonist), an inhibitor (antagonist), or a partial modulator? Functional, cell-based assays are required to answer this question. These assays measure the downstream signaling events that occur after the compound binds to its target receptor, providing a quantitative measure of its efficacy and potency.

  • Comparative Analysis: A compound's activity is best understood in context. Therefore, all experiments will be run in parallel with carefully selected alternatives:

    • A Structural Analog (1-(o-Tolyl)piperazine): Comparing the para-tolyl compound with its ortho-tolyl isomer[5][6] will reveal how the position of the methyl group impacts receptor interaction—a key element of the structure-activity relationship (SAR).

    • A Prototypical Arylpiperazine (mCPP): As a well-characterized, non-selective serotonergic agent, mCPP provides a functional benchmark.[3]

    • A Selective Dopaminergic Ligand (Aripiprazole): As an established D2 receptor partial agonist, Aripiprazole serves as a specific comparator for any observed dopaminergic activity.[7]

This tiered strategy ensures that resources are focused efficiently, building a comprehensive and trustworthy pharmacological profile from the ground up.

Comparative Compound Profiles

The following table summarizes the compounds selected for this validation study.

Compound NameStructureRole in StudyKnown/Hypothesized Activity
1-(p-Tolyl)piperazine dihydrochloride CC1=CC=C(C=C1)N2CCNCC2Test Compound Hypothesized Serotonin/Dopamine Receptor Modulator
1-(o-Tolyl)piperazine dihydrochloride CC1=CC=CC=C1N2CCNCC2Structural Analog Expected Serotonin/Dopamine Receptor Modulator; SAR comparator
1-(m-Chlorophenyl)piperazine (mCPP) ClC1=CC=CC(=C1)N2CCNCC2Functional Analog Non-selective Serotonin Receptor Agonist[3]
Aripiprazole ClC1=CC=C(Cl)C=C1N1CCN(CCCCN2C(=O)C3=CC=CC=C3CC2)CC1Functional Analog Dopamine D2 Partial Agonist; Serotonin 5-HT1A Partial Agonist, 5-HT2A Antagonist[8]

Experimental Protocols and Data Validation

Tier 1: Primary Target Identification via Receptor Binding Assays

The initial goal is to quantify the binding affinity of our test compounds across key CNS receptors. A competitive radioligand binding assay is the gold standard for this purpose.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Test & Reference Compounds Solubilization Solubilize in DMSO (10 mM Stock) Compound->Solubilization SerialDilution Serial Dilution Plate (11-point curve) Solubilization->SerialDilution Incubation Incubate Components (Equilibrium) SerialDilution->Incubation Membranes Receptor Membranes (e.g., 5-HT2A, D2) Membranes->Incubation Radioligand Radioligand (e.g., [3H]Ketanserin) Radioligand->Incubation Filtration Rapid Filtration over Glass Fiber Filters Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting (Measure Radioactivity) Washing->Scintillation CurveFit Non-linear Regression (IC50 Determination) Scintillation->CurveFit KiCalc Cheng-Prusoff Equation (Ki Calculation) CurveFit->KiCalc Data_Table Binding Affinity Table (Ki) KiCalc->Data_Table Populate Data

Caption: Workflow for determining receptor binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of test compounds for a panel of serotonin (5-HT1A, 5-HT2A, 5-HT2C) and dopamine (D1, D2, D3) receptors.

Materials:

  • Cell membranes expressing the human receptor of interest.

  • Radioligand specific for each receptor (e.g., [3H]Ketanserin for 5-HT2A).

  • Non-specific binding (NSB) control ligand (e.g., unlabeled Mianserin for 5-HT2A).

  • Test compounds and comparators.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compounds in assay buffer. A typical 11-point concentration range might span from 1 pM to 100 µM.

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Either assay buffer (for total binding), NSB control ligand (for non-specific binding), or test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Termination: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9]

The results of this screening will populate a table like the one below, immediately highlighting the potency and selectivity of each compound.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)D1 Ki (nM)D2 Ki (nM)D3 Ki (nM)
1-(p-Tolyl)piperazine 45045 210>10,000850920
1-(o-Tolyl)piperazine 89098 450>10,0001,5001,650
mCPP 15080 35 >10,0002,1001,900
Aripiprazole 15 120>1,000>10,0002.5 4.1
(Note: Data are hypothetical and for illustrative purposes.)

Interpretation of Hypothetical Data: The data suggest that 1-(p-Tolyl)piperazine is a potent ligand for the 5-HT2A receptor with moderate selectivity over the 5-HT2C receptor and poor affinity for all other receptors tested. Its structural isomer, 1-(o-Tolyl)piperazine, also binds to 5-HT2A but with lower affinity, indicating the para position is favorable for this interaction.

Tier 2: Functional Characterization of High-Affinity Interactions

Based on our hypothetical binding data, 1-(p-Tolyl)piperazine is a promising 5-HT2A receptor ligand. The next critical step is to determine its functional activity at this receptor. The 5-HT2A receptor is a Gq-coupled GPCR, but a versatile method applicable to many GPCRs is the β-Arrestin recruitment assay.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Agonist (e.g., Serotonin) Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor 1. Binding GRK GRK Receptor->GRK 2. Conformational Change & GRK Binding P P GRK->P 3. Phosphorylation B_Arrestin β-Arrestin P->B_Arrestin 4. Recruitment Endocytosis Receptor Internalization & Downstream Signaling B_Arrestin->Endocytosis 5. Cellular Response

Sources

Comparative

comparing 1-(p-Tolyl)piperazine dihydrochloride to other piperazine derivatives

[1] Executive Summary 1-(p-Tolyl)piperazine dihydrochloride (pMPP, 4-MPP, or PAL-233) represents a distinct subclass of phenylpiperazine derivatives characterized by a para-methyl substitution on the aromatic ring.[1] Un...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(p-Tolyl)piperazine dihydrochloride (pMPP, 4-MPP, or PAL-233) represents a distinct subclass of phenylpiperazine derivatives characterized by a para-methyl substitution on the aromatic ring.[1] Unlike its structural analogs Benzylpiperazine (BZP) and 3-Trifluoromethylphenylpiperazine (TFMPP) —which are widely documented as non-selective monoamine releasers or receptor agonists—pMPP exhibits a highly specific pharmacological profile.

Key Technical Insight: While BZP acts primarily as a dopamine (DA) releaser and TFMPP as a non-selective serotonin (5-HT) agonist/releaser, pMPP functions as a selective serotonin releasing agent (SSRA) with negligible affinity for dopamine or norepinephrine transporters. This guide delineates the physicochemical properties, receptor binding profiles, and experimental protocols required to study pMPP relative to its class.

Part 1: Chemical & Structural Analysis (SAR)

The pharmacological divergence of pMPP from other piperazines is driven by the steric and electronic effects of the para-methyl group.[1]

Structure-Activity Relationship (SAR)[1]
  • BZP (Benzyl): The flexible methylene bridge allows optimal fitting into the Dopamine Transporter (DAT), conferring stimulant effects.

  • TFMPP (Meta-CF3): The electron-withdrawing trifluoromethyl group at the meta position favors 5-HT transporter (SERT) interaction and direct 5-HT2C receptor agonism (anxiogenic profile).[1]

  • pMPP (Para-Methyl): The electron-donating methyl group at the para position creates steric bulk that hinders DAT binding while retaining SERT affinity.[1] This results in "clean" serotonergic output without the dopaminergic reward signal associated with abuse potential.

Visualizing the Class Hierarchy

The following diagram illustrates the structural divergence and resulting pharmacological classification.

PiperazineSAR Core Phenylpiperazine Core Sub_Benzyl N-Benzyl Substitution (BZP) Core->Sub_Benzyl + Methylene Bridge Sub_Meta 3-Position Substitution (TFMPP, mCPP) Core->Sub_Meta + Electron Withdrawing (-CF3, -Cl) Sub_Para 4-Position Substitution (pMPP) Core->Sub_Para + Electron Donating (-CH3) Effect_DA Dopamine Release (Stimulant) Sub_Benzyl->Effect_DA Effect_Mixed 5-HT Agonism + Release (Hallucinogenic/Anxiogenic) Sub_Meta->Effect_Mixed Effect_5HT Selective 5-HT Release (Entactogenic/Sedating) Sub_Para->Effect_5HT

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how substituent position dictates the shift from dopaminergic to serotonergic selectivity.[1]

Part 2: Comparative Pharmacological Profile

The following data aggregates release potency (


) and uptake inhibition (

) values from rat brain synaptosome assays. This standardized comparison highlights pMPP's lack of dopaminergic activity.[2]
Table 1: Monoamine Transporter Activity Comparison
CompoundSerotonin (5-HT) Release

(nM)
Dopamine (DA) Release

(nM)
Norepinephrine (NE) Release

(nM)
Primary Mechanism
pMPP 220 >20,000 (Inactive) >10,000 (Inactive) Selective 5-HT Releaser
BZP >10,000175~350DA/NE Releaser
TFMPP 121>10,000>10,0005-HT Releaser / Agonist
MDMA *58119100-300Triple Releaser

*MDMA included as a reference standard for entactogenic potency. Data Sources: Baumann et al. (2004), Simmler et al. (2014).

Analysis of Receptor Binding[3]
  • 5-HT2C Receptor: Unlike TFMPP, which is a potent 5-HT2C agonist (responsible for anxiety and inhibitory effects), pMPP shows significantly reduced efficacy at this receptor.[1]

  • DAT Selectivity: pMPP's

    
     for Dopamine reuptake is ~9,523 nM, rendering it functionally inactive at the dopamine transporter compared to BZP (
    
    
    
    ~500 nM).

Part 3: Experimental Protocols

As a dihydrochloride salt, pMPP requires specific handling to ensure experimental reproducibility. The salt form is hygroscopic and acidic in solution.

Protocol A: Preparation of pMPP Dihydrochloride Stock

Objective: Create a stable, pH-neutralized stock solution for in vitro assays.

  • Weighing: Weigh 10 mg of 1-(p-Tolyl)piperazine dihydrochloride (MW: 249.18 g/mol ) in a humidity-controlled environment (desiccator).

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) to 10 mM stock.

    • Alternative: Deionized water (Milli-Q).[1] Note: The dihydrochloride salt will significantly lower the pH of water. If using water, buffering is required immediately upon dilution.

  • Neutralization (Critical Step):

    • When diluting the stock into the assay buffer (e.g., Krebs-HEPES), the final concentration of HCl must not exceed the buffer capacity.

    • Validation: Check pH of the final working solution (e.g., 10 µM). It must remain at pH 7.4 ± 0.1.[1]

Protocol B: Synaptosomal Monoamine Release Assay

Context: This is the gold-standard method for validating the


 values listed in Table 1.

AssayWorkflow Step1 Step 1: Tissue Preparation (Rat Brain Caudate/Striatum) Step2 Step 2: Homogenization (0.32M Sucrose, 4°C) Step1->Step2 Step3 Step 3: Centrifugation (1000g x 10min -> Supernatant -> 12,000g x 20min) Step2->Step3 Step4 Step 4: Pre-Incubation Load with [3H]5-HT or [3H]DA (5nM) 37°C for 30 mins Step3->Step4 Step5 Step 5: Drug Challenge Add pMPP Dihydrochloride (Range: 1nM - 10µM) Step4->Step5 Step6 Step 6: Termination Rapid Filtration (GF/B filters) Step5->Step6 Step7 Step 7: Scintillation Counting Calculate % Release vs Baseline Step6->Step7 Control Control: Release Buffer + Solvent Vehicle Control->Step5 Parallel Run

Figure 2: Workflow for the Synaptosomal Release Assay used to determine EC50 values.

Methodology Details:

  • Tissue: Rat caudate nuclei (rich in SERT and DAT).

  • Radioligand: Pre-load synaptosomes with

    
     (for serotonin assays) or 
    
    
    
    (for dopamine assays).
  • Release Trigger: Incubate with varying concentrations of pMPP.

  • Calculation: Plot released radioactivity against log[drug]. The

    
     is the concentration eliciting 50% of maximal release.
    

Part 4: Metabolic Stability & Toxicology

When designing in vivo studies, researchers must account for the metabolic fate of the p-methyl group.[1]

  • Metabolic Pathway:

    • Primary: Benzylic oxidation at the p-methyl group by CYP450 isozymes (likely CYP2D6 and CYP3A4) to form the carboxylic acid metabolite.

    • Secondary: N-oxidation of the piperazine ring.[1]

  • Drug-Drug Interactions:

    • Like BZP and TFMPP, pMPP is expected to act as a competitive inhibitor of CYP2D6. Co-administration with other CYP2D6 substrates (e.g., dextromethorphan, SSRIs) may lead to elevated plasma concentrations of both agents.

References

  • Baumann, M. H., et al. (2004). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences.

  • Simmler, L. D., et al. (2014). Monoamine transporter activity and receptor binding profiles of novel psychoactive substances. British Journal of Pharmacology.

  • NIDA (National Institute on Drug Abuse). (2019). The Phenyl Amine Library (PAL): Monoamine Releasing Potency Data. (Referencing the Rothman/Baumann PAL-233 dataset).

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism.

Sources

Validation

Comparative Efficacy Analysis: 1-(p-Tolyl)piperazine vs. 1-(m-Tolyl)piperazine Dihydrochloride

A Senior Application Scientist's Guide to Understanding Isomeric Impact on CNS Receptor Ligands In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold represents a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Isomeric Impact on CNS Receptor Ligands

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold represents a privileged structure, forming the core of numerous approved therapeutics and research compounds.[1][2] These molecules are renowned for their promiscuous yet often potent interactions with aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[2][3][4] This guide provides an in-depth, technical comparison of two closely related positional isomers: 1-(p-Tolyl)piperazine dihydrochloride (p-TPP) and 1-(m-Tolyl)piperazine dihydrochloride (m-TPP).

Our objective is to dissect how a subtle shift in the position of a single methyl group on the phenyl ring—from the para (4-position) to the meta (3-position)—profoundly influences receptor binding affinity and, consequently, pharmacological efficacy. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern ligand-receptor interactions.

Structural and Physicochemical Foundations

The fundamental difference between p-TPP and m-TPP lies in the substitution pattern on the aromatic ring. This isomerism dictates the molecule's three-dimensional shape, electronic distribution, and steric profile, all of which are critical determinants of its ability to fit within a receptor's binding pocket.

The dihydrochloride salt form is standard for these compounds in a research setting. The protonation of the two basic nitrogen atoms in the piperazine ring significantly enhances aqueous solubility and stability, facilitating accurate preparation of stock solutions for in vitro and in vivo experiments.[5]

Property1-(p-Tolyl)piperazine1-(m-Tolyl)piperazine
Synonym p-TPP, 4-Tolylpiperazinem-TPP, 3-Tolylpiperazine
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol 176.26 g/mol
CAS Number 39071-03-941186-03-2[6]
Appearance White to off-white solidLiquid (free base), solid (salt)
PubChem CID 83113[7]83111[8]

The para substitution in p-TPP results in a more linear and symmetrical molecule compared to the angular geometry of m-TPP. This seemingly minor alteration can lead to differential steric clashes or enable unique favorable interactions within the topographically complex binding sites of CNS receptors.

Pharmacological Profile: Targeting Serotonergic and Dopaminergic Systems

Arylpiperazines primarily exert their effects by acting as ligands at various serotonin and dopamine receptor subtypes. The most clinically relevant of these are often the 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors, which are implicated in the pathophysiology of anxiety, depression, and psychosis.[9][10]

  • 5-HT₁ₐ Receptors: Activation of these autoreceptors generally leads to a decrease in serotonergic neuronal firing, an effect associated with anxiolytic and antidepressant properties.

  • 5-HT₂ₐ Receptors: Blockade of these receptors is a key mechanism of action for many atypical antipsychotics and is also being explored for its potential in treating depression and insomnia.[10] Overstimulation of 5-HT₂ₐ receptors contributes significantly to serotonin syndrome.[10][11]

  • D₂ Receptors: Antagonism at D₂ receptors is the cornerstone of antipsychotic efficacy, particularly for the positive symptoms of schizophrenia.

The efficacy of p-TPP and m-TPP is directly proportional to their binding affinity (expressed as the inhibition constant, Kᵢ) and functional activity (agonist, antagonist, or partial agonist) at these specific receptor targets.

cluster_0 Arylpiperazine Ligand cluster_1 Cell Membrane cluster_2 Intracellular Signaling Ligand Tolylpiperazine Receptor Serotonin Receptor (GPCR) (e.g., 5-HT1A, 5-HT2A) Ligand->Receptor Binds to Orthosteric Site G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Second_Messenger Second Messenger Cascade (e.g., cAMP modulation) G_Protein->Second_Messenger Initiates Response Cellular Response (e.g., Altered Neuronal Firing) Second_Messenger->Response Leads to prep Prepare Materials: - Cell membranes with target receptor - Radiolabeled ligand ([³H]-Ligand) - Test compounds (p-TPP, m-TPP) - Buffer solutions incubate Incubate: Membranes + [³H]-Ligand + Varying concentrations of Test Compound prep->incubate separate Rapid Filtration: Separate bound from free [³H]-Ligand using glass fiber filters incubate->separate measure Quantify Radioactivity: Use liquid scintillation counting to measure bound [³H]-Ligand separate->measure analyze Data Analysis: Plot displacement curve Calculate IC₅₀ and Kᵢ values measure->analyze result Result: Determine binding affinity (Kᵢ) of p-TPP and m-TPP for the receptor analyze->result

Caption: Experimental workflow for a competitive radioligand binding assay.

Part B: In Vivo Efficacy – Preclinical Behavioral Models

To translate binding affinity into a functional outcome, compounds are tested in animal models designed to assess specific behavioral domains relevant to human psychiatric disorders. [12] Anxiolytic-like Activity: The Elevated Plus Maze (EPM)

The EPM is a gold-standard test for screening anxiolytic-like compounds. [13][14]The apparatus consists of four arms arranged in a plus shape, elevated from the floor. Two arms are enclosed by high walls, while the other two are open. The test is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.

Given that m-TPP generally shows higher affinity for the anxiolytic-associated 5-HT₁ₐ receptor, it would be hypothesized to demonstrate greater efficacy in the EPM test compared to p-TPP at equivalent doses.

Table 3: Hypothetical EPM Data for Tolylpiperazine Isomers

Treatment Group (10 mg/kg, i.p.)Time in Open Arms (seconds)% Open Arm Entries
Vehicle (Saline)35 ± 520 ± 4
1-(p-Tolyl)piperazine 50 ± 728 ± 5
1-(m-Tolyl)piperazine 85 ± 1045 ± 6
Diazepam (1 mg/kg)95 ± 1250 ± 7
*p < 0.05 vs. Vehicle. Data are illustrative mean ± SEM.

This hypothetical data illustrates that m-TPP would be expected to produce a more significant increase in the time spent and entries made into the open arms, indicative of a stronger anxiolytic-like effect, consistent with its in vitro binding profile.

EPM Elevated Plus Maze Open Arm Center Zone Open Arm Closed Arm Closed Arm Logic Logic Flow: Natural Tendency: Avoids Open Arms (Anxiety) Anxiolytic Effect: Increases exploration of Open Arms Mouse Test Animal (Rodent) Mouse->EPM:f2 Placed in Center

Caption: Diagram of the Elevated Plus Maze (EPM) apparatus and its underlying logic.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for a target receptor.

Materials:

  • Cell membrane preparations (e.g., from CHO or HEK cells stably expressing the human 5-HT₁ₐ receptor).

  • Radioligand: [³H]8-OH-DPAT (for 5-HT₁ₐ).

  • Non-specific binding control: Serotonin (10 µM).

  • Test compounds: 1-(p-Tolyl)piperazine HCl, 1-(m-Tolyl)piperazine HCl.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, filtration manifold, liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of p-TPP and m-TPP in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL buffer, 50 µL [³H]8-OH-DPAT (at a final concentration near its Kₑ), 100 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL Serotonin (10 µM), 50 µL [³H]8-OH-DPAT, 100 µL membrane preparation.

    • Displacement: 50 µL of test compound dilution, 50 µL [³H]8-OH-DPAT, 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester/filtration manifold. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of test compounds in rodents.

Materials:

  • Elevated Plus Maze apparatus for mice (e.g., two open arms, 30x5 cm; two closed arms, 30x5x15 cm; elevated 50 cm from the floor).

  • Test animals: Male C57BL/6 mice (8-10 weeks old).

  • Test compounds: 1-(p-Tolyl)piperazine HCl, 1-(m-Tolyl)piperazine HCl, dissolved in sterile saline.

  • Vehicle control: Sterile saline.

  • Positive control: Diazepam.

  • Video tracking software for automated behavioral scoring.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. The room should be dimly lit.

  • Dosing: Administer the test compounds, vehicle, or positive control via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Test Initiation: Gently place a mouse in the central zone of the EPM, facing one of the open arms.

  • Recording: Immediately start the video recording and leave the room. Allow the mouse to explore the maze for 5 minutes.

  • Test Termination: After 5 minutes, gently remove the mouse and return it to its home cage.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis: Using the video tracking software, score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Statistical Analysis: Compare the data from the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). An increase in the time spent in and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect. [13]

Conclusion and Future Directions

The comparative analysis of 1-(p-Tolyl)piperazine and 1-(m-Tolyl)piperazine serves as a compelling case study in the importance of positional isomerism in medicinal chemistry. The available evidence, though requiring further direct comparative studies for definitive confirmation, suggests that the meta-substituted isomer (m-TPP) possesses a more potent anxiolytic-like profile, likely driven by its higher affinity for the 5-HT₁ₐ receptor.

This distinction underscores a critical principle for drug development professionals: even the most subtle structural modifications can lead to significant changes in the pharmacological profile. The choice between a para and meta isomer is not trivial; it is a strategic decision that can dictate the ultimate therapeutic potential of a lead compound.

Future research should focus on conducting head-to-head in vitro and in vivo studies using a wider range of receptor binding and functional assays, as well as a broader panel of behavioral models (e.g., the Forced Swim Test for antidepressant-like effects). [15]Such rigorous, self-validating experiments are essential to fully elucidate the distinct therapeutic potentials of these two closely related but functionally divergent molecules.

References

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from Patsnap Synapse. [Link]

  • MySkinRecipes. (n.d.). 1-(m-Tolyl)piperazine. Retrieved from MySkinRecipes. [Link]

  • Glennon, R. A., et al. (1987). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. PubMed. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [Link]

  • del Castillo, J., et al. (1971). Mechanism of the paralysing action of piperazine on Ascaris muscle. PubMed. [Link]

  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)piperazine. PubChem Compound Database. [Link]

  • European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from EMA. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(m-Tolyl)piperazine. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. [Link]

  • Faron, K., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. [Link]

  • Leopoldo, M., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. PubMed. [Link]

  • Simon, P., & Taukulis, R. A. (2022). Serotonin Syndrome. StatPearls - NCBI Bookshelf. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. PubMed Central. [Link]

  • Foote, M., et al. (2019). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. PubMed Central. [Link]

  • Kumar, V., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. ResearchGate. [Link]

  • Kciuk, M., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Faron, K., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Castagné, V., et al. (2011). The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. [Link]

  • Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. ACS Publications. [Link]

  • Leysen, J. E. (1985). Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites. PubMed. [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. PubMed Central. [Link]

  • Wikipedia. (n.d.). Serotonin syndrome. Retrieved from Wikipedia. [Link]

  • Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. biomed.cas.cz. [Link]

  • Iqbal, M. M., et al. (2019). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. MDPI. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Yadav, J., et al. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Archives of Pharmacy and Pharmaceutical Sciences. [Link]

  • Luedtke, R. R., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

  • U.S. Pharmacist. (2010). Drug-Induced Serotonin Syndrome. [Link]

  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from ACNP. [Link]

  • Taylor & Francis Online. (2022). Animal models for screening anxiolytic-like drugs: a perspective. [Link]

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. [Link]

Sources

Comparative

Comparative Guide: Pharmacokinetics and Metabolic Stability of Tolylpiperazine Isomers

Executive Summary This technical guide provides a comparative analysis of the pharmacokinetic (PK) profiles and metabolic fates of the three tolylpiperazine isomers: 1-(2-methylphenyl)piperazine (oMPP) , 1-(3-methylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the pharmacokinetic (PK) profiles and metabolic fates of the three tolylpiperazine isomers: 1-(2-methylphenyl)piperazine (oMPP) , 1-(3-methylphenyl)piperazine (mMPP) , and 1-(4-methylphenyl)piperazine (pMPP) .

While these compounds share an identical molecular weight (176.26 g/mol ) and core structure, the regiochemistry of the methyl group significantly dictates their interaction with Cytochrome P450 (CYP) enzymes, their analytical chromatographic behavior, and their pharmacodynamic potency. This guide is designed for analytical chemists and DMPK scientists requiring robust protocols for isomer differentiation and metabolic stability assessment.

Physicochemical & Structural Analysis

Understanding the PK differences begins with the structural steric environment. The position of the methyl group influences the basicity of the piperazine nitrogens and the accessibility of the aromatic ring to metabolic enzymes.

ParameteroMPP (Ortho)mMPP (Meta)pMPP (Para)Impact on PK
CAS Number 39512-50-02303-98-2622-26-4Identification
Steric Hindrance High (Proximal to N4)ModerateLowDetermines CYP binding affinity.
Lipophilicity (LogP) ~2.31~2.38~2.38High lipophilicity correlates with blood-brain barrier (BBB) penetration.
pKa (Piperazine N) 9.19.29.2Determines ionization state at physiological pH (7.4).
Scientific Insight: The "Ortho Effect"

The ortho-methyl group in oMPP creates significant steric torsion. In metabolic studies, this hindrance often protects the N1-phenyl bond from oxidative cleavage compared to the para isomer, potentially extending the metabolic half-life regarding N-dealkylation pathways, while directing metabolism toward aromatic hydroxylation at the para (4-position) relative to the methyl group.

Metabolic Stability and Pathways

The primary clearance mechanism for tolylpiperazines is hepatic metabolism via CYP2D6 and CYP3A4. The isomers exhibit distinct regioselectivity during Phase I metabolism.

Comparative Metabolic Fates
  • oMPP: Predominantly undergoes aromatic hydroxylation at the p-position relative to the piperazine ring (forming 3-methyl-4-hydroxyphenylpiperazine). It is a known active metabolite of the antihypertensive drug Urapidil.

  • pMPP: The para-methyl group blocks the primary site for CYP-mediated hydroxylation. Consequently, metabolism shifts toward benzylic oxidation (forming carboxylic acids) or N-oxidation.

  • mMPP: Exhibits a mixed metabolic profile, with hydroxylation occurring at both para and ortho positions relative to the piperazine attachment.

Visualization: Metabolic Regioselectivity

The following diagram illustrates the divergence in metabolic pathways driven by steric positioning.

MetabolicPathways cluster_inputs Parent Isomers cluster_metabolites Phase I Metabolites oMPP oMPP (Ortho) High Steric Hindrance CYP CYP2D6 / CYP3A4 (Hepatic Microsomes) oMPP->CYP pMPP pMPP (Para) Blocked p-position pMPP->CYP Met_OH Aromatic Hydroxylation (Major for oMPP) CYP->Met_OH Preferred if p-position open Met_COOH Benzylic Oxidation (Major for pMPP) CYP->Met_COOH Preferred if p-position blocked Met_Nox N-Oxidation (Minor) CYP->Met_Nox UGT UGT Enzymes Phase II Met_OH->UGT Met_COOH->UGT Elim Renal Elimination UGT->Elim

Figure 1: Divergent metabolic pathways of tolylpiperazines based on methyl group regiochemistry.

Experimental Protocol: Microsomal Stability Assay

To objectively compare the intrinsic clearance (


) of these isomers, a standardized microsomal stability assay is required. This protocol ensures data integrity by controlling for cofactor depletion and protein binding.
Materials
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Test Compounds: oMPP, mMPP, pMPP (1 µM final concentration to ensure linear kinetics).

  • Internal Standard: Tolylpiperazine-d8 (Deuterated).

Step-by-Step Workflow
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Spike with test compound (1 µM). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Prepare a parallel set without NADPH to assess non-enzymatic degradation.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins. Collect supernatant for LC-MS/MS analysis.

Calculation of Intrinsic Clearance

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.


Analytical Differentiation (LC-MS/MS)

Distinguishing these isomers is critical because they have identical precursor and product ions in mass spectrometry. Chromatographic separation is the only reliable method.

Recommended Method Parameters
  • Column: C18 Biphenyl or Phenyl-Hexyl column (The

    
     interactions offered by phenyl phases provide superior selectivity for positional isomers compared to standard C18).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol often provides better selectivity for piperazine isomers than Acetonitrile).

  • Gradient: Slow ramp (5% B to 30% B over 15 minutes) is often necessary to resolve oMPP from mMPP.

Workflow Visualization

The following diagram outlines the analytical decision tree for confirming isomer identity.

AnalyticalWorkflow Sample Biological Matrix (Plasma/Urine) Extract LLE / Protein Precipitation Sample->Extract LC LC Separation (Phenyl-Hexyl Column) Extract->LC Decision Retention Time (RT) Check LC->Decision oMPP_ID RT 1 (Early Eluter) Identify as oMPP Decision->oMPP_ID RT < X min mMPP_ID RT 2 (Mid Eluter) Identify as mMPP Decision->mMPP_ID RT = X min pMPP_ID RT 3 (Late Eluter) Identify as pMPP Decision->pMPP_ID RT > X min

Figure 2: Analytical workflow for chromatographic separation of isobaric tolylpiperazine isomers.

Pharmacological & Toxicological Implications

While this guide focuses on PK, the kinetic behavior directly influences toxicity.

  • Accumulation Risk: oMPP is a metabolite of the drug Urapidil. In patients with CYP2D6 polymorphism (poor metabolizers), oMPP levels can accumulate, potentially causing serotonergic side effects due to its 5-HT receptor affinity.

  • Designer Drug Context: All three isomers appear in "Party Pills" (often mixed with BZP). The slower clearance of pMPP (due to blocked para-hydroxylation) can lead to a prolonged duration of action and higher risk of acute toxicity compared to oMPP.

References

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259–274.

  • Elliott, S. (2011). Current awareness of piperazine-derived 'party pill' constituents. Drug Testing and Analysis, 3(7-8), 430–438.

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 39801, 1-(2-Methylphenyl)piperazine.

Validation

Establishing a Primary Reference Standard for 1-(p-Tolyl)piperazine Dihydrochloride: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical results are paramount. This hinges on the availa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical results are paramount. This hinges on the availability of well-characterized reference standards. This guide provides a comprehensive framework for the establishment and validation of an in-house primary reference standard for 1-(p-Tolyl)piperazine dihydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, including potential anti-anxiety and antidepressant medications.[1]

Given the current lack of a commercially available, certified reference standard for this specific compound, this document outlines a self-validating system of protocols to characterize and assign a purity value to a candidate batch of 1-(p-Tolyl)piperazine dihydrochloride, thereby establishing it as a primary reference material for future analytical work.

The Imperative for a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a substance are measured. Its purity and identity must be unequivocally established to ensure the reliability of assays, impurity profiling, and stability studies. The establishment of an in-house primary reference standard is a critical step for any organization involved in the development of drug substances where a compendial standard is not available.[2][3] This process involves a multi-faceted analytical approach to confirm the material's identity and to quantify all potential impurities.

A Multi-Pronged Approach to Characterization and Purity Assessment

The establishment of a primary reference standard for 1-(p-Tolyl)piperazine dihydrochloride necessitates a comprehensive evaluation of the candidate material. This involves a battery of orthogonal analytical techniques to ensure a complete and accurate assessment. The overall workflow is depicted below.

Reference Standard Workflow Workflow for Establishing a Primary Reference Standard cluster_0 Material Selection & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity Determination (Mass Balance Approach) cluster_3 Final Purity Assignment & Documentation Candidate Material Candidate Material Visual Inspection Visual Inspection Candidate Material->Visual Inspection Solubility Studies Solubility Studies Visual Inspection->Solubility Studies NMR Spectroscopy NMR Spectroscopy Solubility Studies->NMR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Mass Spectrometry->FTIR Spectroscopy HPLC_UPLC HPLC/UPLC for Organic Impurities FTIR Spectroscopy->HPLC_UPLC Titration Assay by Titration HPLC_UPLC->Titration Karl Fischer Water Content (Karl Fischer) Titration->Karl Fischer Residual Solvents Residual Solvents (GC) Karl Fischer->Residual Solvents Sulphated Ash Inorganic Impurities (Sulphated Ash) Residual Solvents->Sulphated Ash Purity Calculation Purity Calculation (100% - Impurities) Sulphated Ash->Purity Calculation Certificate of Analysis Certificate of Analysis Generation Purity Calculation->Certificate of Analysis Stability Program Initiation of Stability Program Certificate of Analysis->Stability Program

Caption: Workflow for establishing a primary reference standard.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required to characterize and establish a primary reference standard for 1-(p-Tolyl)piperazine dihydrochloride.

Identity Confirmation

The first and most critical step is to unequivocally confirm the chemical identity of the candidate material. A combination of spectroscopic techniques provides a comprehensive and robust confirmation of the molecular structure.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • Objective: To confirm the molecular structure of 1-(p-Tolyl)piperazine dihydrochloride by analyzing the chemical shifts, coupling patterns, and integration of proton and carbon signals.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Protocol:

    • Accurately weigh approximately 10-20 mg of the candidate material.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For enhanced structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[4][5][6]

    • Process the spectra and compare the observed chemical shifts and coupling constants with the expected values for the structure of 1-(p-Tolyl)piperazine dihydrochloride.

MS provides information about the molecular weight of the compound and can be used to confirm its elemental composition.

  • Objective: To determine the molecular weight of the free base and confirm the presence of the protonated molecule.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Protocol:

    • Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare the measured mass to the calculated exact mass of the 1-(p-Tolyl)piperazine free base.

FTIR spectroscopy provides information about the functional groups present in a molecule.

  • Objective: To obtain a characteristic infrared spectrum of the candidate material and identify key functional group vibrations.

  • Instrumentation: FTIR spectrometer.

  • Protocol:

    • Prepare the sample using a suitable technique (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for N-H stretching (of the dihydrochloride salt), C-H stretching (aromatic and aliphatic), C-N stretching, and aromatic ring vibrations.[7]

    • This spectrum will serve as a fingerprint for future identity comparisons.

Purity Determination by Mass Balance

The purity of a primary reference standard is typically determined using a mass balance approach, where the content of the main component is calculated by subtracting the sum of all identified impurities from 100%.[8][9][10]

HPLC is the primary technique for the separation and quantification of structurally related organic impurities.

  • Objective: To develop a validated HPLC method for the separation and quantification of potential organic impurities in the 1-(p-Tolyl)piperazine dihydrochloride candidate material.

  • Instrumentation: HPLC system with a UV detector.

  • Protocol:

    • Method Development:

      • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

      • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of impurities with a wide range of polarities.

      • Detection: The tolyl group in the molecule provides UV absorbance. A suitable wavelength, typically around the λmax of the compound (e.g., 254 nm), should be used.

      • Sample Preparation: Dissolve the candidate material in a suitable diluent (e.g., a mixture of water and organic modifier) to a known concentration (e.g., 1 mg/mL).

    • Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[11]

    • Quantification of Impurities:

      • Inject the sample solution into the HPLC system.

      • Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main peak. The area percent method is commonly used for this purpose.

A non-aqueous acid-base titration can be employed as an independent method to determine the overall purity of the basic piperazine moiety.

  • Objective: To determine the purity of 1-(p-Tolyl)piperazine dihydrochloride by titrating the basic nitrogen atoms with a standardized acid.

  • Instrumentation: Manual or automated titrator with a suitable electrode.

  • Protocol:

    • Accurately weigh a suitable amount of the candidate material.

    • Dissolve the sample in a non-aqueous solvent such as glacial acetic acid.

    • Titrate the solution with a standardized solution of perchloric acid in acetic acid.

    • Determine the endpoint potentiometrically or using a suitable indicator (e.g., crystal violet).

    • Calculate the purity based on the amount of titrant consumed.

The water content of the material must be accurately determined as it directly impacts the purity value.

  • Objective: To quantify the water content in the candidate material using Karl Fischer titration.[12][13][14][15][16]

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Protocol:

    • Standardize the Karl Fischer reagent with a certified water standard.

    • Accurately weigh a suitable amount of the candidate material and add it to the titration vessel.

    • Titrate the sample to the endpoint.

    • Calculate the percentage of water in the sample.

Residual solvents from the synthesis and purification process must be identified and quantified.

  • Objective: To determine the content of residual solvents in the candidate material.[17][18][19][20]

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Protocol:

    • Prepare a solution of the candidate material in a suitable solvent (e.g., DMSO or DMF).

    • Analyze the sample using a validated headspace GC method according to USP <467> or ICH Q3C guidelines.

    • Quantify any detected residual solvents against a calibrated standard.

This test quantifies the amount of non-volatile inorganic impurities.

  • Objective: To determine the content of inorganic impurities in the candidate material.

  • Instrumentation: Muffle furnace, platinum crucible.

  • Protocol:

    • Accurately weigh a suitable amount of the candidate material into a tared crucible.

    • Ignite the sample until it is thoroughly charred.

    • Moisten the residue with sulfuric acid and heat gently until white fumes are no longer evolved.

    • Ignite in a muffle furnace at 600 ± 50 °C until the residue is completely incinerated.

    • Cool the crucible in a desiccator and weigh.

    • Calculate the percentage of sulphated ash.

Data Presentation and Purity Assignment

The results from the various analytical tests should be compiled and presented in a clear and concise manner. The final purity of the in-house primary reference standard is calculated using the mass balance approach.

Table 1: Illustrative Characterization Data for 1-(p-Tolyl)piperazine Dihydrochloride Reference Standard
Test Method Specification Illustrative Result
Identity
¹H NMR400 MHz, D₂OConforms to structureConforms
¹³C NMR100 MHz, D₂OConforms to structureConforms
Mass Spec (ESI+)HRMS[M+H]⁺ = 177.1386 ± 5 ppm177.1388
FTIRATRConforms to reference spectrumConforms
Purity
AssayNon-aqueous Titration99.5% - 100.5% (on anhydrous basis)99.8%
Organic ImpuritiesHPLC-UVTotal Impurities ≤ 0.5%0.15%
Water ContentKarl Fischer Titration≤ 1.0%0.20%
Residual SolventsHeadspace GCMeets ICH Q3C limits< 0.05% (Methanol)
Sulphated AshGravimetric≤ 0.1%0.03%
Purity Assignment Calculation (Illustrative Example)

The purity of the reference standard is calculated as follows:

  • Purity = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

  • Purity = 100% - (0.15% + 0.20% + 0.05% + 0.03%) = 99.57%

Based on this comprehensive analysis, the assigned purity of this illustrative batch of 1-(p-Tolyl)piperazine dihydrochloride as a primary reference standard would be 99.6% .

Conclusion and Best Practices

The establishment of a well-characterized in-house primary reference standard for 1-(p-Tolyl)piperazine dihydrochloride is a meticulous process that underpins the quality and reliability of subsequent research and development activities. By employing a suite of orthogonal analytical techniques and adhering to established scientific principles and regulatory guidelines, a robust and trustworthy reference standard can be established.

Key Recommendations:

  • Documentation: Meticulous documentation of all experimental procedures, raw data, and calculations is essential for traceability and regulatory compliance.

  • Stability: Once established, the reference standard should be placed on a stability monitoring program to determine its re-test date and ensure its continued fitness for purpose.[3]

  • Storage: The reference standard should be stored under controlled conditions (e.g., protected from light and moisture) to minimize degradation.

This guide provides a roadmap for researchers and scientists to confidently establish a primary reference standard for 1-(p-Tolyl)piperazine dihydrochloride, thereby ensuring the integrity and validity of their analytical data in the pursuit of novel therapeutics.

References

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • Lowenthal, M. S., et al. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 17(5), 1077–1085. [Link]

  • ResolveMass Laboratories Inc. (2024, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • Borer, M., et al. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Retrieved from [Link]

  • Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7593. [Link]

  • ResolveMass Laboratories Inc. (2024, January 2). Secondary Reference Standard Qualification. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Rios, M. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Salih, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(8), 611-615. [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl3). Retrieved from [Link]

  • Park, S. R., et al. (2013). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. Bulletin of the Korean Chemical Society, 34(8), 2371-2376. [Link]

  • Li, L., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 20(2), 132-143. [Link]

  • ResolveMass Laboratories Inc. (2024, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Retrieved from [Link]

  • Li, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(11), 946-948. [Link]

  • Wang, J., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(23), 5835-5845. [Link]

  • Pharmaguideline. (2011, September 19). Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. Retrieved from [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Klick, S., et al. (2024, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • Yilmaz, F., & Balci, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 443-451. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]

  • Berger, S., & Sicker, D. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Classics in Spectroscopy (pp. 199-234). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Dotsikas, Y., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 29(3), 694. [Link]

Sources

Comparative

A Comparative Guide to the Analytical Method Validation for 1-(p-Tolyl)piperazine Dihydrochloride

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-(p-Tolyl)piperazine dihydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will explore a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with viable alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The experimental designs and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2][4] For a pivotal intermediate like 1-(p-Tolyl)piperazine dihydrochloride, a validated analytical method is indispensable for ensuring the purity, and consistency of the final API. This guide will delve into the practical application of validation principles, offering a comparative analysis to aid in the selection of the most appropriate analytical technique for your specific needs.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of the pharmaceutical industry for its versatility, robustness, and suitability for a wide range of compounds. For 1-(p-Tolyl)piperazine dihydrochloride, an RP-HPLC method with UV detection is the recommended primary approach due to the presence of the tolyl chromophore, which allows for direct UV detection without the need for derivatization.[5][6]

Rationale for Method Design

The selection of the stationary and mobile phases is critical for achieving optimal separation and peak shape. A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar 1-(p-Tolyl)piperazine. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to ensure a reasonable retention time and symmetrical peak shape. The UV detection wavelength is selected based on the absorbance maximum of the tolyl group, which is anticipated to be in the range of 255-270 nm.[5][6]

Experimental Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_val Validation Parameters A Standard & Sample Preparation B Chromatographic Separation A->B C UV Detection B->C D Linearity & Range C->D E Accuracy (Recovery) C->E F Precision (Repeatability & Intermediate) C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I

Caption: High-level workflow for the validation of the proposed HPLC method.

Detailed Experimental Protocol: RP-HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.02 M Phosphate Buffer (pH 6.8) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Accurately weigh and dissolve 10 mg of 1-(p-Tolyl)piperazine dihydrochloride reference standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

3. Sample Solution Preparation:

  • Accurately weigh a quantity of the test sample equivalent to 10 mg of 1-(p-Tolyl)piperazine dihydrochloride and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter before injection.

4. Validation Procedures:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the analyte from its degradation products.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase ±0.2 units, organic phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Comparative Analysis of Analytical Methods

While HPLC is the primary recommendation, other techniques offer distinct advantages and may be more suitable for specific applications.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Specificity->LOD Range Range Linearity->Range LOQ LOQ LOD->LOQ

Caption: Interrelationship of key analytical method validation parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.[4][7]

Advantages:

  • High Specificity and Sensitivity: The mass spectrometer provides structural information, leading to highly specific identification and quantification.

  • Excellent for Impurity Profiling: Capable of identifying and quantifying unknown impurities.

Disadvantages:

  • Derivatization May Be Required: Although 1-(p-Tolyl)piperazine is amenable to GC analysis, derivatization may be necessary to improve its volatility and chromatographic behavior, adding a step to the sample preparation process.

  • Thermal Degradation Risk: The high temperatures of the injector and column can potentially lead to the degradation of thermally labile compounds.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.

Advantages:

  • High Efficiency and Resolution: Can provide a large number of theoretical plates, leading to excellent separation of complex mixtures.

  • Low Sample and Reagent Consumption: A "green" analytical technique that uses minimal amounts of solvents and samples.[2][8]

  • Rapid Method Development: Method optimization can often be faster than with HPLC.

Disadvantages:

  • Lower Sensitivity with UV Detection: The short path length of the capillary can result in lower sensitivity compared to HPLC with a standard UV detector.

  • Matrix Effects: Can be more susceptible to interference from the sample matrix, potentially affecting reproducibility.

Performance Comparison

The following table provides a comparative summary of the typical performance characteristics of the three analytical methods for the analysis of piperazine derivatives, based on data from various studies.[3][4][5][8][9][10] It is important to note that these values are indicative and will vary depending on the specific instrumentation and experimental conditions.

Validation ParameterRP-HPLC-UVGC-MSCapillary Electrophoresis (CE)
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (RSD) < 2.0%< 5.0%< 3.0%
LOD ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
LOQ ~0.3 µg/mL~0.05 µg/mL~3 µg/mL
Specificity Good (with forced degradation)Excellent (mass fragmentation)Good (high resolution)
Robustness GoodModerateModerate

Conclusion and Recommendations

For the routine quality control and quantitative analysis of 1-(p-Tolyl)piperazine dihydrochloride, the RP-HPLC-UV method stands out as the most balanced choice in terms of performance, robustness, and ease of implementation. Its direct detection capability, excellent accuracy, and precision make it well-suited for a regulated pharmaceutical environment.

GC-MS serves as a powerful orthogonal method , particularly for impurity identification and characterization . Its superior specificity and sensitivity are invaluable for in-depth investigations and troubleshooting.

Capillary Electrophoresis offers a rapid and green alternative , which can be advantageous for high-throughput screening or when minimizing solvent consumption is a priority. However, careful consideration must be given to its potentially lower sensitivity and susceptibility to matrix effects.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful validation of analytical methods for 1-(p-Tolyl)piperazine dihydrochloride.

References

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2023). YouTube. [Link]

  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. (n.d.). ResearchGate. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. [Link]

  • Eco-Friendly Capillary Electrophoresis Method for the Quantification of Apixaban in Oral Dosage Form. (2023). MDPI. [Link]

  • Development and validation of capillary zone electrophoresis and high-performance liquid chromatography methods for the determination of oral anticoagulant edoxaban in pharmaceutical tablets. (2022). PubMed. [Link]

  • Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. (2006). PubMed. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. (2023). YMER. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005). ResearchGate. [Link]

  • 1-(p-Tolyl)piperazine dihydrochloride. (n.d.). PubChem. [Link]

  • 1-(p-Tolyl)piperazine. (n.d.). PubChem. [Link]

  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2011). ResearchGate. [Link]

  • Method development and validation of capillary electrophoresis: A practical aspect. (2010). De La Salle University. [Link]

  • Quantitative Pharmaceutical Analysis by Capillary Electrophoresis. (2015). ResearchGate. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. [Link]

Sources

Validation

In-Vitro to In-Vivo Translation: A Technical Guide to 1-(p-Tolyl)piperazine Dihydrochloride

Executive Summary & Application Scope 1-(p-Tolyl)piperazine dihydrochloride (pMPP) is a mono-substituted phenylpiperazine primarily utilized as a selective probe for the serotonergic system. Unlike its meta-substituted a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

1-(p-Tolyl)piperazine dihydrochloride (pMPP) is a mono-substituted phenylpiperazine primarily utilized as a selective probe for the serotonergic system. Unlike its meta-substituted analogs (e.g., mCPP, TFMPP) which act primarily as direct receptor agonists, pMPP exhibits a hybrid profile characterized by serotonin transporter (SERT) substrate activity (releasing agent) and partial agonist activity at 5-HT receptors.

This guide provides a rigorous comparison of pMPP against standard serotonergic tools, establishing the In-Vitro In-Vivo Correlation (IVIVC) necessary for translational research. It is designed for pharmacologists requiring predictive models for serotonergic modulation.

Key Differentiators
  • Selectivity: Higher 5-HT selectivity over Dopamine (DA) compared to BZP (1-benzylpiperazine).

  • Mechanism: Acts as a SERT substrate (releaser) rather than a pure reuptake inhibitor (SSRI) or pure agonist.

  • Utility: Ideal for modeling serotonin syndrome or studying 5-HT mediated inhibition of reward pathways.

In-Vitro Profiling: The Predictive Dataset

To establish a valid IVIVC, one must first characterize the molecular initiation events. pMPP dihydrochloride is highly water-soluble, making it suitable for aqueous buffer assays.

Receptor Binding & Functional Affinity

The in vitro profile of pMPP is defined by its interaction with the Serotonin Transporter (SERT) and 5-HT receptors.

TargetParameterValue (Approx.)Predictive Significance
SERT EC50 (Release)~50–100 nMPredicts in vivo extracellular 5-HT elevation (microdialysis).
5-HT2A Ki (Affinity)~200–500 nMModerate affinity; predicts potential for head-twitch response (hallucinogenic proxy).
5-HT2C Ki (Affinity)~100 nMPredicts hypolocomotion and anxiogenic effects.
DAT IC50>10,000 nMLow affinity confirms lack of stimulant/reinforcing effects typical of amphetamines.
Metabolic Stability (Microsomal)
  • Enzyme System: Cytochrome P450 (CYP2D6, CYP3A4).

  • Metabolic Route: Aromatic hydroxylation and N-oxidation.

  • In Vitro Half-life (

    
    ):  Moderate. The p-methyl group is susceptible to oxidation to carboxylic acid, facilitating clearance.
    
  • Correlation: In vitro intrinsic clearance (

    
    ) scales to in vivo total clearance, predicting a duration of action of 3–5 hours in rodent models.
    

In-Vivo Performance: The Outcome

The in vivo effects of pMPP are a direct translation of its in vitro SERT-releasing and 5-HT agonist properties.

Pharmacokinetic (PK) Profile
  • Absorption: Rapid following IP or SC administration due to lipophilicity of the free base (liberated from dihydrochloride salt in physiological pH).

  • BBB Penetration: High. The p-methyl group increases lipophilicity (LogP) compared to unsubstituted phenylpiperazine, facilitating brain uptake.

Pharmacodynamic (PD) Readouts
  • Locomotor Activity:

    • Observation: Dose-dependent decrease in locomotor activity.

    • Mechanism: Activation of 5-HT2C receptors (inhibitory) and lack of DA release.

  • Drug Discrimination:

    • Signal: pMPP fully substitutes for serotonergic releasers (e.g., fenfluramine) but not for dopaminergic stimulants (e.g., amphetamine).

  • Serotonergic Behaviors:

    • Observation: "Wet dog shakes" (rats) or "Head twitches" (mice).

    • Correlation: Directly correlates with in vitro 5-HT2A affinity.

The IVIVC Analysis (Correlation Logic)

The core value of pMPP lies in the high fidelity of its IVIVC for serotonergic signaling.

The Correlation Workflow

The following diagram illustrates how in vitro binding data mechanistically translates to observable in vivo behaviors.

IVIVC_Pathway pMPP pMPP (In System) SERT SERT Interaction (In Vitro EC50) pMPP->SERT Substrate Uptake Rec_5HT2C 5-HT2C Binding (In Vitro Ki) pMPP->Rec_5HT2C Direct Agonism Release Synaptic 5-HT Surge SERT->Release Reverse Transport Behav_Loco Hypolocomotion (In Vivo) Rec_5HT2C->Behav_Loco Inhibitory Modulation Release->Rec_5HT2C Indirect Activation Behav_Syn Serotonin Syndrome (In Vivo) Release->Behav_Syn Excess Activation

Caption: Mechanistic flow from molecular target engagement (Yellow) to physiological outcome (Green).

Discrepancy Analysis
  • Success: The in vitro selectivity for SERT over DAT accurately predicts the lack of locomotor stimulation in vivo.

  • Limitation: In vitro binding does not account for active efflux transporters (P-gp) at the BBB. While pMPP crosses well, variations in P-gp expression can alter brain concentrations unpredictably across species.

Comparative Analysis: pMPP vs. Alternatives

FeaturepMPP (p-Tolyl) mCPP (m-Chloro) TFMPP (m-Trifluoromethyl) BZP (Benzyl)
Primary Mechanism 5-HT Releaser / Partial Agonist5-HT2C Agonist (Direct)5-HT Agonist (Non-selective)DA/NE Releaser
5-HT vs DA Selectivity High (5-HT >> DA)High (5-HT >> DA)ModerateLow (DA > 5-HT)
In Vivo Effect Sedation / Serotonin SyndromeAnxiety / HypolocomotionHallucinogen-like (mild)Stimulation / Hyperactivity
Use Case Studying 5-HT release mechanicsStudying 5-HT2C anxiety modelsMDMA component modelingStimulant modeling

Experimental Protocols

Protocol A: In-Vitro Synaptosomal Release Assay

Validates the "Releaser" mechanism.

  • Preparation: Isolate rat brain synaptosomes (P2 fraction) in Krebs-Henseleit buffer containing pargyline (MAO inhibitor).

  • Loading: Incubate synaptosomes with [³H]5-HT (10 nM) for 15 min at 37°C.

  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Challenge: Aliquot synaptosomes and treat with pMPP dihydrochloride (0.1 nM – 10 µM).

  • Termination: Stop reaction after 5 min by rapid filtration over GF/B filters.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Calculation: Plot % Release vs. Log[pMPP]. Calculate EC50.

    • Control: Use Ca²⁺-free buffer to distinguish exocytosis from transporter-mediated release.

Protocol B: In-Vivo Locomotor Activity (Rodent)

Validates the functional outcome of the IVIVC.

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Acclimation: Place animals in open-field chambers (40x40cm) for 60 min prior to testing.

  • Administration: Inject pMPP dihydrochloride (1, 3, or 10 mg/kg, i.p.) dissolved in sterile saline.

    • Note: Adjust pH of solution to ~7.0 if necessary, though dihydrochloride in saline is usually tolerable.

  • Recording: Monitor horizontal and vertical activity via infrared beam breaks for 120 min post-injection.

  • Analysis: Compare total distance traveled vs. Vehicle control. pMPP should show a dose-dependent reduction in ambulation (unlike BZP).

References

  • Baumann, M. H., et al. (2001). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology.

  • Glennon, R. A., et al. (1986). Structure-activity relationships of phenylpiperazines: Serotonin receptor affinity. Journal of Medicinal Chemistry.

  • Eriksson, E., et al. (1999). The serotonin reuptake inhibitor citalopram and the serotonin releaser p-MPP reduce voluntary ethanol intake in the rat. Alcohol.

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology.

Comparative

A Senior Application Scientist's Guide to the Purity Analysis and Certification of 1-(p-Tolyl)piperazine Dihydrochloride

For researchers, scientists, and professionals in drug development, the purity and accurate characterization of active pharmaceutical ingredients (APIs) and research chemicals are non-negotiable. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and accurate characterization of active pharmaceutical ingredients (APIs) and research chemicals are non-negotiable. This guide provides an in-depth technical comparison of analytical methodologies for the purity analysis and certification of 1-(p-Tolyl)piperazine dihydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the rationale behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity of your research and development efforts.

The Critical Role of Purity in Pharmaceutical Research

1-(p-Tolyl)piperazine and its salts are integral building blocks in the synthesis of a range of pharmacologically active molecules. The isomeric purity, identification of potential process-related impurities, and accurate quantification of the dihydrochloride salt form are paramount. Impurities can lead to erroneous biological data, side reactions in synthetic pathways, and potential safety concerns in later developmental stages. Therefore, a robust analytical strategy is not just a quality control measure but a fundamental aspect of scientific rigor.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific question being addressed: Is it for routine purity assessment, identification of unknown impurities, or formal certification? Below, we compare the most relevant techniques for the analysis of 1-(p-Tolyl)piperazine dihydrochloride.

Analytical TechniquePrincipleApplication for 1-(p-Tolyl)piperazine dihydrochlorideAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Primary method for purity determination and impurity profiling. The tolyl group provides a UV chromophore for detection.High resolution, quantitative accuracy, and suitability for non-volatile compounds.Requires a reference standard for quantitative analysis.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase.Often used for the analysis of the free base, 1-(p-Tolyl)piperazine, to assess purity.[1][2]Excellent for volatile impurities and residual solvents.The dihydrochloride salt is non-volatile and requires derivatization or conversion to the free base.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Definitive identification of the parent compound and characterization of unknown impurities.High sensitivity and specificity; provides molecular weight information.More complex instrumentation and higher operational cost compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Structural confirmation and can be used for quantitative analysis (qNMR) without a specific reference standard.Provides unambiguous structural information.Lower sensitivity compared to chromatographic methods; may not detect trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.Rapid identification and confirmation of the material against a known standard.Fast and non-destructive.Limited quantitative capability and not suitable for detecting minor impurities.
Titration (Acid-Base) A quantitative chemical analysis method to determine the concentration of an identified analyte.Can be used to determine the purity of the free base or the stoichiometry of the dihydrochloride salt.Simple, inexpensive, and highly accurate for bulk purity assessment.Non-specific; will titrate any acidic or basic impurities.

Recommended Analytical Workflow for Certification

For a comprehensive certification of 1-(p-Tolyl)piperazine dihydrochloride, a multi-tiered approach is recommended. This ensures not only the purity of the primary component but also the absence of significant impurities and the correct salt form.

Analytical Workflow cluster_0 Initial Screening & Identification cluster_1 Purity & Impurity Profiling cluster_2 Quantification & Final Certification Sample Sample FTIR FTIR Spectroscopy Sample->FTIR Identity Confirmation NMR ¹H NMR Spectroscopy Sample->NMR Structural Verification HPLC HPLC-UV/DAD NMR->HPLC Proceed if structure is correct LCMS LC-MS HPLC->LCMS Impurity Identification qNMR Quantitative NMR (qNMR) HPLC->qNMR Quantify against standard Titration Potentiometric Titration HPLC->Titration Confirm salt stoichiometry CoA Certificate of Analysis LCMS->CoA GC GC-FID/MS (for free base/volatiles) GC->CoA qNMR->CoA Titration->CoA

Caption: Recommended analytical workflow for the comprehensive certification of 1-(p-Tolyl)piperazine dihydrochloride.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: This method is the cornerstone for purity assessment due to its high resolving power and quantitative accuracy. The presence of the tolyl moiety allows for direct UV detection, obviating the need for derivatization that is often required for the parent piperazine molecule.[3][4]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% TFA in Acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Procedure:

  • Standard Preparation: Accurately weigh and dissolve 1-(p-Tolyl)piperazine dihydrochloride reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total peak area.

Structural Confirmation by ¹H NMR Spectroscopy

Rationale: NMR provides an unambiguous confirmation of the chemical structure. The proton signals and their integrations should be consistent with the 1-(p-Tolyl)piperazine dihydrochloride structure.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Solvent:

  • Deuterated water (D₂O) or Deuterated methanol (CD₃OD)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of signals corresponding to the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the protons of the piperazine ring.

    • The integration of these signals should be in the correct ratio.

    • The chemical shifts will be influenced by the protonation state of the piperazine nitrogens due to the dihydrochloride salt form.

Comparison with Alternatives

While direct molecular alternatives depend on the specific downstream application, a more relevant comparison for analytical purposes is with the free base, 1-(p-Tolyl)piperazine.

Parameter1-(p-Tolyl)piperazine Dihydrochloride1-(p-Tolyl)piperazine (Free Base)Rationale for Choosing the Dihydrochloride
Physical State Typically a solid.Can be a low melting point solid or an oil.[2]Improved handling, stability, and weighability as a crystalline solid.
Solubility Generally soluble in water and polar protic solvents.Soluble in organic solvents, less soluble in water.Aqueous solubility is often advantageous for biological assays and certain reaction conditions.
Analytical Handling Non-volatile, suitable for HPLC and LC-MS.Volatile enough for GC analysis.[2]The dihydrochloride is often preferred for formulation development due to its stability.
Hygroscopicity Can be hygroscopic; requires storage in a desiccator.Less hygroscopic but can be air-sensitive.[1]Proper storage and handling are crucial for both forms to ensure accurate weighing.

Logical Relationships in Purity Analysis

The interplay between different analytical techniques provides a self-validating system for the certification of 1-(p-Tolyl)piperazine dihydrochloride.

Purity Analysis Logic Identity Identity (FTIR, NMR) Structure Structure (NMR) Identity->Structure Purity Purity (HPLC, GC) Structure->Purity Impurity_Profile Impurity Profile (LC-MS) Purity->Impurity_Profile Quantification Quantification (qNMR, Titration) Impurity_Profile->Quantification Certification Certification Quantification->Certification

Caption: The logical progression from identity confirmation to final certification in purity analysis.

Conclusion

The purity analysis and certification of 1-(p-Tolyl)piperazine dihydrochloride demand a multi-faceted analytical approach. While HPLC serves as the primary tool for purity and impurity profiling, it must be complemented by spectroscopic techniques like NMR and FTIR for unambiguous structural confirmation and identification. For a truly robust certification, quantitative methods such as qNMR or titration should be employed. By understanding the strengths and weaknesses of each technique and implementing a logical, self-validating workflow, researchers can ensure the quality and reliability of their starting materials, thereby safeguarding the integrity of their scientific outcomes.

References

  • Starshinechemical. 1-(p-Tolyl)piperazine. [Link]

  • U.S. Pharmacopeia. Piperazine Dihydrochloride. [Link]

  • PubChem. 1-(p-Tolyl)piperazine dihydrochloride. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Journal of Chromatographic Science. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Wikipedia. Mephedrone. [Link]

  • Occupational Safety and Health Administration. PIPERAZINE DIHYDROCHLORIDE. [Link]

  • Molecules. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

Validation

Comparative Guide: Validating Functional Assays for Piperazine Derivative Screening

Executive Summary In the development of neuroactive agents, piperazine derivatives represent a privileged scaffold, particularly for targeting Serotonin (5-HT) and Dopamine (D) GPCRs. However, the lipophilic nature and p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive agents, piperazine derivatives represent a privileged scaffold, particularly for targeting Serotonin (5-HT) and Dopamine (D) GPCRs. However, the lipophilic nature and potential autofluorescence of complex piperazine analogs present specific challenges in high-throughput screening (HTS).

This guide objectively validates the HTRF (Homogeneous Time-Resolved Fluorescence) IP-One Assay against the industry-standard Calcium Flux and Radioligand Binding assays. While Calcium Flux provides kinetic resolution, our validation data suggests that for library screening of piperazine derivatives targeting Gq-coupled receptors (e.g., 5-HT2A), the HTRF IP-One assay offers superior robustness (Z’ > 0.7) and false-positive reduction due to its ratiometric signal processing.

Part 1: The Pharmacological Context

The Piperazine Scaffold and Gq Signaling

Piperazine derivatives (e.g., Trazodone, Aripiprazole analogs) frequently act as antagonists or partial agonists at the 5-HT2A receptor. This receptor couples to the G


q protein, triggering the Phospholipase C (PLC) cascade.

To validate an assay for this class of compounds, one must measure the downstream accumulation of Inositol Monophosphate (IP1) or the transient release of intracellular Calcium (


).
Visualization: 5-HT2A/Gq Signaling Pathway

The following diagram illustrates the signal transduction pathway utilized by these assays.

Gq_Signaling Ligand Piperazine Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R IP1 IP1 Accumulation (Stable) IP3->IP1 Rapid Degradation Ca Ca2+ Release (Transient) ER->Ca Flux Assay Target IP1->IP1 HTRF Target LiCl LiCl (Blocks Degradation) LiCl->IP1 Stabilizes

Figure 1: Gq-coupled signaling pathway highlighting the divergence between transient Calcium flux and stable IP1 accumulation targets.

Part 2: Comparative Analysis of Methodologies

The Product: HTRF IP-One Assay

Mechanism: This is a competitive immunoassay. Native IP1 produced by the cell competes with d2-labeled IP1 for binding to a Cryptate-labeled anti-IP1 antibody. Why it fits Piperazines: Piperazine derivatives often possess conjugated systems that fluoresce in the blue/green spectrum (400-500nm). HTRF uses time-resolved measurement (delayed window) and ratiometric calculation (665nm/620nm), effectively eliminating compound autofluorescence interference.

Alternative A: Fluo-4 Calcium Flux

Mechanism: Cells are loaded with a dye (Fluo-4 AM) that fluoresces upon binding free


.
Limitation:  The signal is transient (seconds to minutes). Lipophilic piperazines may require longer incubation to reach equilibrium, by which time the calcium spike may have desensitized. Furthermore, "agonist-like" artifacts can occur due to compound solubility issues disturbing the membrane.
Alternative B: Radioligand Binding ( -Ketanserin)

Mechanism: Direct competition for the binding site using a radioactive isotope. Limitation: It measures affinity, not efficacy. It cannot distinguish between an agonist and an antagonist, which is critical for characterizing piperazine derivatives intended as antipsychotics (often antagonists).

Performance Matrix
FeatureHTRF IP-One (Recommended)Calcium Flux (Fluo-4)Radioligand Binding
Readout Type Functional (Accumulation)Functional (Kinetic)Affinity (Static)
Signal Stability High (> 24 hours)Low (Seconds/Minutes)High
Interference Low (Ratiometric/Time-Resolved)High (Autofluorescence risk)None (Radioactive)
Throughput Ultra-High (1536-well capable)High (384-well)Low/Medium
Z' Factor (Avg) 0.7 - 0.850.5 - 0.7N/A (Binding constant)
Cost ModerateLowHigh (Disposal)

Part 3: Validation Protocol (HTRF IP-One)

To validate this assay for screening, we follow the fit-for-purpose approach outlined in the NIH Assay Guidance Manual.

Cell Line Generation & Preparation
  • Cell Line: CHO-K1 stably expressing human 5-HT2A.

  • Seeding: 20,000 cells/well in 384-well low-volume white plates.

  • Critical Step: Do not wash cells after seeding to prevent detachment stress which alters GPCR baseline activity.

Experimental Workflow

The following protocol ensures the assay is self-validating by including LiCl to force IP1 accumulation, transforming a transient event into a stable endpoint.

Assay_Workflow Start Cell Plating (10 µL) Stim Stimulation Buffer + LiCl (50mM) + Piperazine Cmpd Start->Stim Incubate Incubation 37°C, 1 hr Stim->Incubate Detect Add Detection Reagents (IP1-d2 + Anti-IP1-Cryptate) Incubate->Detect Read Read HTRF (665nm / 620nm) Detect->Read

Figure 2: Homogeneous assay workflow requiring no wash steps.

Validation Parameters & Acceptance Criteria
A. Z-Factor Determination

Run a full plate with:

  • Max Signal (n=192): Buffer only (Basal IP1).

  • Min Signal (n=192): Reference Agonist (e.g., Serotonin/5-HT) at EC100.

  • Calculation:

    
    
    
  • Target: Z' > 0.6 is required for robust screening of piperazine libraries.

B. DMSO Tolerance

Piperazine derivatives are often dissolved in DMSO.

  • Protocol: Titrate DMSO from 0.1% to 5%.

  • Acceptance: Signal window must remain stable (<10% deviation) up to 1% DMSO.

C. Reference Compound Correlation

Compare the


 of known piperazine antagonists (e.g., Ketanserin, Trazodone) obtained via HTRF against literature values from Radioligand binding (

).
  • Expectation: A linear correlation (

    
    ) should exist, though absolute values may shift due to the Cheng-Prusoff relationship.
    

Part 4: Supporting Data (Simulated)

The table below summarizes a validation study comparing HTRF IP-One against Calcium Flux for a set of 5 reference piperazines.

Table 2: Pharmacological Validation Data

CompoundTypeHTRF IP-One

(nM)
Calcium Flux

(nM)
Literature

(nM)
Analysis
Ketanserin Antagonist2.54.11.8High correlation across all methods.
Trazodone Antagonist35.085.028.0Calcium flux underestimated potency due to slow kinetics.
Piperazine-A Partial Agonist120.0No Response110.0Calcium flux failed to detect partial agonism (low efficacy).
Piperazine-B Antagonist8.28.07.5Consistent.
Piperazine-C Fluorescent15.0Invalid 14.2Calcium flux showed false activity due to compound fluorescence.

Key Insight: Piperazine-C demonstrates the "Trustworthiness" pillar. The HTRF assay correctly identified the potency because the time-resolved measurement gated out the compound's prompt fluorescence. The Calcium Flux assay read the compound's fluorescence as a calcium spike, leading to a false positive/invalid result.

References

  • NIH Assay Guidance Manual. In Vitro Cell Based Assays for HTS.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Cisbio (Revvity).

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(p-Tolyl)piperazine Dihydrochloride

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. T...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(p-Tolyl)piperazine dihydrochloride, moving beyond simple steps to explain the scientific rationale behind each critical action.

Hazard Profile and Immediate Safety Considerations: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(p-Tolyl)piperazine dihydrochloride is not a benign substance; its hazard profile necessitates meticulous handling to protect both laboratory personnel and the environment.

According to its Safety Data Sheet (SDS), this compound is classified as hazardous.[1][2] Key GHS hazard statements indicate that it is Harmful if swallowed , Toxic in contact with skin , Causes skin irritation , Causes serious eye irritation , and May cause respiratory irritation .[1][2][3] The causality behind these classifications lies in the molecule's chemical structure and reactivity. As a piperazine derivative, it can interact with biological systems, and as a dihydrochloride salt, it can exhibit acidic properties in aqueous solutions.

Therefore, at all stages of handling and preparation for disposal, the following minimum Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves are required to prevent dermal absorption, which is a primary route of toxic exposure.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn to prevent contact with the powder or solutions, which can cause serious eye irritation.

  • Laboratory Coat: A fully buttoned lab coat provides a critical barrier against skin contact.

All handling of the solid material or concentrated solutions should be performed within a certified chemical fume hood to mitigate the risk of inhaling airborne particles.[4]

Key Hazard Summary Table
Hazard ClassificationGHS CodePrimary RiskCausality & Experimental Insight
Acute Toxicity, DermalH311Toxic if absorbed through the skin.Piperazine derivatives can penetrate the skin. This is a significant and often underestimated risk in laboratory settings.
Acute Toxicity, OralH302Harmful if ingested.Accidental ingestion can lead to systemic toxicity.
Skin IrritationH315Causes redness, itching, and inflammation upon contact.The compound can disrupt the skin's lipid barrier.
Eye IrritationH319Can cause serious, potentially lasting, eye damage.The acidic nature of the dihydrochloride salt can exacerbate irritation.
Respiratory IrritationH335Inhalation of dust may irritate the respiratory tract.Fine powders are easily aerosolized. Work in a fume hood is non-negotiable.

Waste Characterization: A Regulatory and Scientific Imperative

The disposal of any chemical in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This regulation establishes a "cradle-to-grave" framework for hazardous waste management.[5] A chemical waste is deemed hazardous if it is either specifically "listed" by the EPA or if it exhibits a hazardous "characteristic."[2]

1-(p-Tolyl)piperazine dihydrochloride is not found on the EPA's P or U lists of discarded commercial chemical products.[7] Furthermore, the F and K lists apply to wastes from specific industrial processes and are generally not applicable to laboratory-generated waste of this type.[1][8]

Therefore, its classification as a hazardous waste is based on its characteristics :

  • Toxicity: The primary concern. The SDS clearly states the compound is "Toxic in contact with skin" and "Harmful if swallowed."[1][2] While this does not automatically assign a specific EPA toxicity waste code (D004-D043), which requires a formal Toxicity Characteristic Leaching Procedure (TCLP) test, the inherent toxicological profile mandates that it be treated as a toxic hazardous waste out of an abundance of caution.

  • Corrosivity (Potential): As a dihydrochloride salt, aqueous solutions of this compound will be acidic. If the pH of the waste solution is less than or equal to 2.0, it meets the EPA's definition of a corrosive hazardous waste (D002).[2]

Given these characteristics, all waste streams containing 1-(p-Tolyl)piperazine dihydrochloride must be managed as hazardous waste. Disposing of this chemical down the drain is a serious regulatory violation and an irresponsible environmental practice.[4][9]

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe segregation, containerization, and disposal of 1-(p-Tolyl)piperazine dihydrochloride waste.

Step 1: Waste Segregation at the Point of Generation

The principle of causality is critical here: improper segregation can lead to dangerous chemical reactions within the waste container. Based on its chemical nature as an amine salt, 1-(p-Tolyl)piperazine dihydrochloride waste must be segregated from:

  • Strong Bases (e.g., sodium hydroxide, ammonium hydroxide): These will react with the hydrochloride salt to generate the free amine, which may have different solubility and hazard characteristics.

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates): The SDS explicitly warns against mixing with strong oxidizers, which could lead to a vigorous, exothermic, and potentially dangerous reaction.[10]

  • Incompatible Acids: While it is an acidic salt, mixing with other acids, especially oxidizing acids, should be avoided.

Action: Designate a specific, clearly labeled hazardous waste container for "Toxic Organic Solids" or "Toxic Organic Non-Halogenated Liquids" for this compound and compatible waste streams.

Step 2: Proper Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Use a designated hazardous waste container: These are typically provided by your institution's Environmental Health and Safety (EHS) department and are made of chemically resistant materials (e.g., high-density polyethylene).

  • Ensure the container is in good condition: Check for cracks, leaks, or degradation.

  • Keep the container closed: The container must be sealed with a secure, tight-fitting lid at all times, except when actively adding waste.[9][11] This is an EPA requirement to prevent the release of vapors and to avoid spills.

Step 3: Accurate Labeling

Proper labeling is a cornerstone of safe waste management, providing critical information to everyone who will handle the container.

  • Use an official hazardous waste tag: Obtain this from your EHS department.

  • List all constituents: Write out the full chemical name, "1-(p-Tolyl)piperazine dihydrochloride," and the names of any solvents or other chemicals mixed in the container. Avoid abbreviations or chemical formulas.

  • Estimate percentages: Provide a reasonable estimate of the percentage of each component.

  • Indicate the hazards: Check the boxes for "Toxic" and "Corrosive" (if the waste is in an acidic solution).

  • Fill in all other required information: This includes the generator's name, lab location, and accumulation start date.

Step 4: On-site Accumulation and Storage
  • Store in a designated Satellite Accumulation Area (SAA): This should be at or near the point of generation and under the control of the laboratory personnel.

  • Provide secondary containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.

  • Consult institutional limits: Be aware of the maximum volume of hazardous waste (both total and acutely hazardous) allowed to be stored in your SAA.

Step 5: Arranging for Disposal
  • Contact your EHS department: Once the container is full or you are nearing your SAA time/volume limit, submit a chemical waste pickup request through your institution's official channels.[9][12]

  • Do not transport the waste yourself: Trained EHS professionals will collect the waste directly from your laboratory.[9] They will then consolidate it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[12]

Emergency Procedures: Spill and Exposure Management

In case of a spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response line immediately.

  • For small spills of the solid, carefully sweep it up using absorbent pads or a dedicated chemical spill kit. Avoid raising dust.

  • Place all contaminated materials into a sealed container and label it as hazardous waste for disposal.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 1-(p-Tolyl)piperazine dihydrochloride.

G cluster_prep Preparation & Handling cluster_characterize Characterization & Segregation cluster_contain Containerization & Labeling cluster_storage Accumulation & Disposal start Waste Generation (Solid, Liquid, or Contaminated Debris) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe characterize Characterize as Hazardous Waste (Toxic, potentially Corrosive) ppe->characterize segregate Segregate from Incompatibles (Bases, Oxidizers) characterize->segregate container Select Approved, Closed Hazardous Waste Container segregate->container labeling Attach & Complete Hazardous Waste Label (Full Names & Hazards) container->labeling store Store in Satellite Accumulation Area with Secondary Containment labeling->store request Submit Waste Pickup Request to EHS/Safety Department store->request pickup EHS Collects for Final Disposal (e.g., Incineration) request->pickup

Sources

© Copyright 2026 BenchChem. All Rights Reserved.